1,2-Bis(trimethylsiloxy)ethane
Description
The exact mass of the compound 1,2-Bis(trimethylsiloxy)ethane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2-Bis(trimethylsiloxy)ethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis(trimethylsiloxy)ethane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
trimethyl(2-trimethylsilyloxyethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22O2Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWFUSVYECJQDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCCO[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90224233 | |
| Record name | 2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoctane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7381-30-8 | |
| Record name | 1,2-Bis(trimethylsiloxy)ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7381-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007381308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90224233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.137 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,2-Bis(trimethylsiloxy)ethane
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of 1,2-Bis(trimethylsiloxy)ethane, a versatile organosilicon compound. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Chemical and Physical Properties
1,2-Bis(trimethylsiloxy)ethane, also known as ethylene (B1197577) glycol bis(trimethylsilyl) ether, is a colorless liquid with a characteristic faint odor. It is a silyl (B83357) ether derivative of ethylene glycol, where both hydroxyl groups are protected by trimethylsilyl (B98337) (TMS) groups. This modification imparts several key properties, including increased volatility, thermal stability, and solubility in nonpolar organic solvents. The compound is, however, sensitive to moisture and can hydrolyze to ethylene glycol and trimethylsilanol.
Table 1: Fundamental Properties of 1,2-Bis(trimethylsiloxy)ethane
| Property | Value | Reference |
| Chemical Formula | C8H22O2Si2 | |
| Molecular Weight | 206.43 g/mol | |
| CAS Number | 7381-30-8 | |
| Appearance | Clear, colorless liquid | |
| Boiling Point | 165-166 °C (lit.) | |
| Density | 0.842 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.403 (lit.) | |
| Flash Point | 51 °C (123.8 °F) - closed cup | |
| Solubility | Soluble in organic solvents like ether and chloroform; insoluble in water. | |
| SMILES String | C--INVALID-LINK--(C)OCCO--INVALID-LINK--(C)C | |
| InChI Key | JGWFUSVYECJQDT-UHFFFAOYSA-N |
Experimental Protocols
Synthesis of 1,2-Bis(trimethylsiloxy)ethane
The most common method for the synthesis of 1,2-Bis(trimethylsiloxy)ethane is the silylation of ethylene glycol with a trimethylsilylating agent, such as trimethylsilyl chloride (TMSCl), in the presence of a base. The base acts as a scavenger for the hydrochloric acid byproduct.
Materials:
-
Ethylene glycol
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous pyridine (B92270) or triethylamine
-
Anhydrous diethyl ether or dichloromethane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, magnetic stirrer)
Procedure:
-
To a stirred solution of ethylene glycol and a suitable base (e.g., pyridine or triethylamine, 2.2 equivalents) in an anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add trimethylsilyl chloride (2.2 equivalents) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
The reaction mixture will contain a precipitate of the hydrochloride salt of the base. Filter the mixture to remove the salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure 1,2-Bis(trimethylsiloxy)ethane.
Purification
The primary method for purifying 1,2-Bis(trimethylsiloxy)ethane is fractional distillation. Due to its relatively high boiling point, distillation under reduced pressure is recommended to prevent decomposition. The purity of the final product can be assessed by gas chromatography (GC). A purity of 98% or higher is commercially available.
Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | Two singlets are expected. A singlet around 0.1 ppm corresponding to the 18 protons of the two equivalent trimethylsilyl groups (-Si(CH₃)₃). A singlet around 3.6 ppm corresponding to the 4 protons of the ethylene bridge (-OCH₂CH₂O-). |
| ¹³C NMR | Two signals are expected. A signal around 0 ppm for the methyl carbons of the trimethylsilyl groups. A signal around 64 ppm for the methylene (B1212753) carbons of the ethylene bridge. |
| FTIR (Infrared) | Characteristic peaks for Si-O-C stretching (around 1080-1100 cm⁻¹), C-H stretching (around 2850-2960 cm⁻¹), and Si-C stretching (around 840 and 1250 cm⁻¹). The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) indicates the complete silylation of the diol. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) at m/z 206 may be observed. A prominent fragment ion at m/z 73, corresponding to the trimethylsilyl cation ([(CH₃)₃Si]⁺), is expected. Other fragments may arise from the cleavage of the Si-O and C-C bonds. |
Applications in Research and Drug Development
1,2-Bis(trimethylsiloxy)ethane serves as a valuable reagent in organic synthesis, primarily as a protecting group for diols and as a precursor for other functional groups.
Protecting Group Chemistry
The trimethylsilyl groups in 1,2-Bis(trimethylsiloxy)ethane can be readily cleaved under acidic or fluoride-mediated conditions, making it an effective protecting group for the 1,2-diol functionality. This protection strategy is employed in multi-step syntheses of complex molecules where the diol needs to be masked to prevent unwanted side reactions.
Reagent in Organic Synthesis
1,2-Bis(trimethylsiloxy)ethane is used in the preparation of other organosilicon compounds and as a source of a protected ethylene glycol unit. It can react with various electrophiles, and its derivatives have found applications in materials science and polymer chemistry.
Role in Drug Development
While not a therapeutic agent itself, 1,2-Bis(trimethylsiloxy)ethane is utilized in the synthesis of pharmaceutically active compounds. For instance, it has been used in the preparation of nonracemic hexahydrofurapyranol, which is a high-affinity ligand for HIV-1 protease inhibitors. The use of such building blocks is crucial for the efficient and stereoselective synthesis of complex drug molecules.
Visualizations
Synthesis Workflow of 1,2-Bis(trimethylsiloxy)ethane
Caption: Synthesis workflow for 1,2-Bis(trimethylsiloxy)ethane.
Safety and Handling
1,2-Bis(trimethylsiloxy)ethane is a flammable liquid and vapor. It should be handled in a well-ventilated area, away from heat, sparks, and open flames. Prolonged exposure may cause mild irritation to the eyes, skin, and respiratory system. It is recommended to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this chemical. Store in a tightly closed container in a cool, dry place. As it is moisture-sensitive, storage under an inert atmosphere is advisable.
An In-depth Technical Guide to 1,2-Bis(trimethylsiloxy)ethane (CAS: 7381-30-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(trimethylsiloxy)ethane, also known by its synonyms Ethylene (B1197577) glycol bis(trimethylsilyl) ether and 2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoctane, is a versatile organosilicon compound with the CAS number 7381-30-8.[1][2] Its unique structure, featuring two trimethylsiloxy groups linked by an ethylene bridge, imparts a combination of thermal stability, chemical resistance, and compatibility with organic materials.[3] These properties make it a valuable reagent in various fields, including organic synthesis, materials science, and potentially in biomedical applications.[3]
This guide provides a comprehensive overview of 1,2-bis(trimethylsiloxy)ethane, including its chemical and physical properties, key applications with a focus on its role as a protecting group in organic synthesis, and detailed experimental protocols.
Physicochemical Properties
A summary of the key physical and chemical properties of 1,2-bis(trimethylsiloxy)ethane is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 7381-30-8 | |
| Molecular Formula | C8H22O2Si2 | |
| Molecular Weight | 206.43 g/mol | |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 165-166 °C (at 760 mmHg) | [2] |
| Density | 0.842 g/mL (at 25 °C) | [2] |
| Refractive Index (n20/D) | 1.403 | [2] |
| Flash Point | 51 °C (closed cup) | |
| Solubility | Soluble in organic solvents. | [2] |
Applications in Research and Development
1,2-Bis(trimethylsiloxy)ethane is primarily utilized in chemical synthesis and materials science. Its applications are rooted in its reactivity and the properties it imparts to other molecules.
Protecting Group for Diols in Organic Synthesis
The most prominent application of 1,2-bis(trimethylsiloxy)ethane is as a protecting group for 1,2-diols and 1,3-diols.[2] The trimethylsilyl (B98337) groups react with the hydroxyl groups of the diol to form a stable cyclic silyl (B83357) ether, thus masking the reactive hydroxyl functionalities during subsequent chemical transformations. This protection is crucial in multi-step syntheses of complex molecules where selective reactions at other functional groups are required. The protection reaction is typically catalyzed by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf).[4] The resulting protected diol is stable under a variety of reaction conditions and can be readily deprotected when needed.
Acetal (B89532) Formation
Related to its role as a protecting group, 1,2-bis(trimethylsiloxy)ethane is used in the formation of cyclic acetals from aldehydes and ketones. This reaction, often catalyzed by TMSOTf, is a highly efficient method for protecting carbonyl groups.[4][5] The reaction proceeds under mild conditions and is applicable to a wide range of carbonyl compounds, including α,β-unsaturated aldehydes.[4]
Precursor in Materials Science
Due to its thermal stability and siloxane backbone, 1,2-bis(trimethylsiloxy)ethane serves as a precursor in the synthesis of silicone-based polymers.[3] These polymers find applications in sealants, adhesives, and coatings where properties like thermal resistance and hydrophobicity are desired.[3] It is also used for surface modification to enhance water repellency.[3]
Potential Role in Drug Development
While not extensively documented, there are indications of its use in the synthesis of complex molecules relevant to drug discovery. For instance, it has been mentioned as a reagent in the preparation of nonracemic hexahydrofurapyranol, which is a high-affinity ligand for HIV-1 protease inhibitors.[6] However, detailed and widely available protocols for this specific application are scarce.
Experimental Protocols
General Protocol for the Protection of Diols (Acetal Formation)
This protocol describes a general procedure for the protection of a diol by forming a cyclic acetal with a carbonyl compound using 1,2-bis(trimethylsiloxy)ethane and a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Materials:
-
Diol (e.g., a 1,2- or 1,3-diol)
-
Carbonyl compound (aldehyde or ketone)
-
1,2-Bis(trimethylsiloxy)ethane
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the diol and the carbonyl compound in anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solution, add 1,2-bis(trimethylsiloxy)ethane (typically 1.1 to 1.5 equivalents relative to the diol).
-
Initiation of Reaction: Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C) and add a catalytic amount of TMSOTf (typically 0.01 to 0.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at the chosen temperature and monitor its progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary from a few minutes to several hours depending on the substrates.
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Workup: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography on silica (B1680970) gel, to obtain the pure protected diol.
Synthesis of 1,2-Bis(trimethylsiloxy)ethane
A general method for the synthesis of 1,2-bis(trimethylsiloxy)ethane involves the reaction of ethylene glycol with a trimethylsilylating agent, such as trimethylsilyl chloride, in the presence of a base.
Materials:
-
Ethylene glycol
-
Trimethylsilyl chloride (TMSCl)
-
A base (e.g., pyridine (B92270) or triethylamine)
-
Anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve ethylene glycol in the anhydrous solvent.
-
Addition of Base: Add the base (e.g., pyridine) to the solution.
-
Addition of Silylating Agent: Cool the mixture in an ice bath and slowly add trimethylsilyl chloride dropwise with vigorous stirring. A precipitate (the hydrochloride salt of the base) will form.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
-
Workup: Filter the reaction mixture to remove the precipitate. Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by distillation.
-
Purification: Purify the resulting crude product by fractional distillation under reduced pressure to obtain pure 1,2-bis(trimethylsiloxy)ethane.
Visualizations
The following diagrams illustrate the key chemical processes involving 1,2-bis(trimethylsiloxy)ethane.
References
An In-depth Technical Guide to Ethylene Glycol Bis(trimethylsilyl ether)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylene (B1197577) glycol bis(trimethylsilyl ether), also known as 1,2-bis(trimethylsiloxy)ethane, is a versatile organosilicon compound widely utilized in organic synthesis and materials science. Its primary role is as a protecting group for 1,2-diols, offering stability under various reaction conditions and facile removal when desired. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and deprotection protocols, spectroscopic data, and key applications, with a focus on its utility in research and drug development.
Chemical and Physical Properties
Ethylene glycol bis(trimethylsilyl ether) is a colorless liquid with a characteristic faint odor.[1] It is soluble in many common organic solvents but is sensitive to moisture, undergoing hydrolysis to ethylene glycol and trimethylsilanol.[1] The key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C8H22O2Si2 | [2] |
| Molecular Weight | 206.43 g/mol | [2] |
| CAS Number | 7381-30-8 | [2] |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | 165-166 °C | [3] |
| Density | 0.842 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.403 | [3] |
| Flash Point | 51 °C (123.8 °F) - closed cup |
Synthesis
The most common method for the preparation of ethylene glycol bis(trimethylsilyl ether) involves the silylation of ethylene glycol with a trimethylsilylating agent, typically chlorotrimethylsilane (B32843) (TMSCl), in the presence of a base to neutralize the hydrochloric acid byproduct.[1]
General Experimental Protocol: Silylation of Ethylene Glycol
Materials:
-
Ethylene glycol
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous pyridine (B92270) or triethylamine
-
Anhydrous diethyl ether or dichloromethane
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve ethylene glycol in an excess of anhydrous pyridine or triethylamine.
-
Cool the solution in an ice bath.
-
Slowly add chlorotrimethylsilane (at least 2 molar equivalents) to the stirred solution via the dropping funnel. An exothermic reaction will occur, and a precipitate of pyridinium (B92312) or triethylammonium (B8662869) hydrochloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours to ensure the reaction goes to completion.
-
Cool the mixture to room temperature and dilute with anhydrous diethyl ether or dichloromethane.
-
Filter the mixture to remove the hydrochloride salt.
-
Wash the filtrate sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure ethylene glycol bis(trimethylsilyl ether).
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ¹H NMR | ~3.65 | s | 4H | -O-CH₂-CH₂-O- |
| ~0.1 | s | 18H | (CH₃)₃-Si- | |
| ¹³C NMR | ~63.5 | - | - | -O-CH₂-CH₂-O- |
| ~ -0.2 | - | - | (CH₃)₃-Si- |
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H stretch (from trimethylsilyl (B98337) and ethylene groups) |
| 1250 | Strong | Si-CH₃ deformation |
| 1100-1050 | Strong | Si-O-C stretch |
| 840 | Strong | Si-C stretch |
Mass Spectrometry (MS)
The electron ionization mass spectrum of ethylene glycol bis(trimethylsilyl ether) is characterized by fragmentation patterns typical of trimethylsilyl ethers.
-
Molecular Ion (M⁺): A weak or absent molecular ion peak is expected at m/z = 206.
-
M-15 Peak: A prominent peak at m/z = 191, corresponding to the loss of a methyl group ([M-CH₃]⁺), is typically observed.[4]
-
Base Peak: The base peak is often observed at m/z = 73, which corresponds to the trimethylsilyl cation, [(CH₃)₃Si]⁺.[4]
-
Other Fragments: Other significant fragments may appear at m/z = 147 due to the rearrangement and loss of a methyl group from a larger fragment, and at m/z = 103, corresponding to the [CH₂=O-Si(CH₃)₃]⁺ fragment.
Reactions and Applications
Protecting Group Chemistry
The primary application of ethylene glycol bis(trimethylsilyl ether) is in the protection of 1,2-diols. The trimethylsilyl ether groups are stable to a wide range of reagents, including strong bases, organometallic reagents, and many oxidizing and reducing agents.
Deprotection
The trimethylsilyl ether groups can be readily cleaved under acidic conditions or by treatment with a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF).
Materials:
-
Ethylene glycol bis(trimethylsilyl ether)
-
Methanol (B129727) or Tetrahydrofuran (THF)
-
Dilute hydrochloric acid (e.g., 1 M HCl) or acetic acid
-
Sodium bicarbonate solution (saturated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the ethylene glycol bis(trimethylsilyl ether) in methanol or THF in a round-bottom flask.
-
Add a catalytic amount of dilute hydrochloric acid or acetic acid to the solution.
-
Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product (ethylene glycol) with diethyl ether.
-
Wash the organic extract with brine and dry it over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to obtain the deprotected ethylene glycol.
Other Applications
Beyond its use as a protecting group, ethylene glycol bis(trimethylsilyl ether) finds applications in:
-
Silicone Polymer Production: It serves as a precursor in the synthesis of various silicone polymers.[2]
-
Surface Modification: It can be used to modify surfaces to impart hydrophobicity.[2]
-
Formulations: Due to its properties, it is used as an additive in sealants, adhesives, and coatings.[2]
Safety Information
Ethylene glycol bis(trimethylsilyl ether) is a flammable liquid and should be handled with appropriate safety precautions. It is sensitive to moisture and should be stored under an inert atmosphere.[1] Avoid contact with skin and eyes and do not breathe the vapor.
Conclusion
Ethylene glycol bis(trimethylsilyl ether) is a valuable and versatile reagent in organic chemistry. Its ease of formation, stability under a variety of conditions, and straightforward removal make it an excellent choice for the protection of 1,2-diols in complex multi-step syntheses, a common requirement in drug development and natural product synthesis. Understanding its properties and the protocols for its use and removal is essential for any researcher working in these fields.
References
An In-depth Technical Guide to 1,2-Bis(trimethylsiloxy)ethane
This technical guide provides a comprehensive overview of 1,2-Bis(trimethylsiloxy)ethane, a versatile organosilicon compound. It is intended for researchers, scientists, and professionals in drug development and other fields who utilize fine chemicals in their work. This document details the chemical's structure, formula, and physical properties, and provides a representative synthesis protocol and characterization data.
Chemical Structure and Formula
1,2-Bis(trimethylsiloxy)ethane, also known as ethylene (B1197577) glycol bis(trimethylsilyl ether), is a silyl (B83357) ether derivative of ethylene glycol.[1][2] Its structure consists of an ethane (B1197151) backbone with the two hydroxyl hydrogens replaced by trimethylsilyl (B98337) groups.[1]
Molecular Formula: C8H22O2Si2[1][3][4]
Chemical Structure:
Linear Formula: (CH3)3SiOCH2CH2OSi(CH3)3[4]
SMILES: C--INVALID-LINK--(C)OCCO--INVALID-LINK--(C)C[4]
InChI Key: JGWFUSVYECJQDT-UHFFFAOYSA-N[4]
Physicochemical Properties
1,2-Bis(trimethylsiloxy)ethane is a clear, colorless liquid at room temperature.[1] A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of 1,2-Bis(trimethylsiloxy)ethane
| Property | Value | Reference(s) |
| Molecular Weight | 206.43 g/mol | [2][3][4] |
| Boiling Point | 165-166 °C | [5] |
| Density | 0.842 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.403 | [5] |
| Flash Point | 51 °C | |
| CAS Number | 7381-30-8 | [1][3][4] |
Experimental Protocols
Synthesis of 1,2-Bis(trimethylsiloxy)ethane
The following is a representative experimental protocol for the synthesis of 1,2-Bis(trimethylsiloxy)ethane, based on general procedures for the silylation of diols.
Reaction Scheme:
Materials:
-
Ethylene glycol
-
Trimethylsilyl chloride (TMSCl)
-
Triethylamine (B128534) (Et3N) or Imidazole
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Saturated aqueous sodium bicarbonate solution (NaHCO3)
-
Saturated aqueous sodium chloride solution (brine)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethylene glycol and anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (2.2 equivalents) to the stirred solution.
-
Slowly add trimethylsilyl chloride (2.1 equivalents) dropwise from the dropping funnel to the reaction mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure 1,2-Bis(trimethylsiloxy)ethane.
Characterization
The following sections describe the expected characterization data for 1,2-Bis(trimethylsiloxy)ethane.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: The proton NMR spectrum is expected to show two main signals:
-
A singlet for the 18 protons of the two trimethylsilyl groups (-Si(CH3)3).
-
A singlet for the 4 protons of the ethylene backbone (-OCH2CH2O-).
-
-
13C NMR: The carbon-13 NMR spectrum is expected to show two distinct signals:
-
A signal for the methyl carbons of the trimethylsilyl groups.
-
A signal for the methylene (B1212753) carbons of the ethylene backbone.
-
Table 2: Predicted 1H and 13C NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| 1H | ~0.1 | Singlet |
| ~3.6 | Singlet | |
| 13C | ~0 | Quartet |
| ~64 | Triplet |
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 1,2-Bis(trimethylsiloxy)ethane is expected to exhibit characteristic absorption bands for C-H, Si-C, and C-O-Si bonds.
Table 3: Expected FTIR Absorption Bands
| Wavenumber (cm-1) | Assignment |
| 2960-2850 | C-H stretching (from methyl and methylene groups) |
| 1250 | Si-CH3 symmetric bending |
| 1100-1000 | C-O-Si asymmetric stretching |
| 840 | Si-C stretching |
3.2.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 1,2-Bis(trimethylsiloxy)ethane is expected to show a molecular ion peak (M+) at m/z 206. Common fragmentation patterns for silyl ethers involve the loss of a methyl group ([M-15]+) and cleavage of the Si-O or C-O bonds.
Table 4: Expected Mass Spectrometry Fragments
| m/z | Fragment |
| 206 | [M]+ |
| 191 | [M - CH3]+ |
| 147 | [(CH3)3Si-O-Si(CH3)2]+ |
| 103 | [(CH3)3Si-O-CH2]+ |
| 73 | [(CH3)3Si]+ |
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of 1,2-Bis(trimethylsiloxy)ethane.
Caption: Synthesis and purification workflow for 1,2-Bis(trimethylsiloxy)ethane.
Applications in Research and Development
1,2-Bis(trimethylsiloxy)ethane serves as a valuable reagent in organic synthesis, primarily as a protecting group for diols. Its silyl ether linkages are stable under many reaction conditions but can be readily cleaved when desired. It is also used in the preparation of silicone polymers and as a derivatizing agent in gas chromatography to increase the volatility of polar analytes. In the context of drug development, the protection of hydroxyl groups is a critical step in the multi-step synthesis of complex pharmaceutical compounds.
References
An In-depth Technical Guide to the Synthesis of 1,2-Bis(trimethylsiloxy)ethane from Ethylene Glycol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,2-bis(trimethylsiloxy)ethane from ethylene (B1197577) glycol. The document details the chemical reaction, experimental protocols, and the underlying mechanism of this silylation reaction, which is a crucial method for the protection of diols in organic synthesis.
Introduction
1,2-Bis(trimethylsiloxy)ethane, also known as ethylene glycol bis(trimethylsilyl ether), is a valuable organosilicon compound widely used in organic chemistry as a protecting group for the hydroxyl functionalities of ethylene glycol. The introduction of the bulky trimethylsilyl (B98337) (TMS) groups renders the otherwise reactive hydroxyl groups inert to a variety of reaction conditions, allowing for selective transformations on other parts of a molecule. The silyl (B83357) ether can be readily cleaved under mild acidic conditions or by fluoride (B91410) ions to regenerate the diol, making it an ideal protective strategy in multi-step syntheses.[1][2]
The synthesis is typically achieved by reacting ethylene glycol with a silylating agent, most commonly trimethylsilyl chloride (TMSCl), in the presence of a base to neutralize the hydrochloric acid byproduct.[1] Common bases for this transformation include tertiary amines such as triethylamine (B128534) or pyridine (B92270). The reaction is generally carried out under anhydrous conditions to prevent the hydrolysis of the silylating agent and the product.
Reaction Scheme and Mechanism
The overall reaction for the synthesis of 1,2-bis(trimethylsiloxy)ethane from ethylene glycol is as follows:
The reaction proceeds through a nucleophilic substitution at the silicon atom. The base, typically a tertiary amine like pyridine or triethylamine, deprotonates the hydroxyl groups of ethylene glycol, increasing their nucleophilicity. The resulting alkoxide ion then attacks the electrophilic silicon atom of trimethylsilyl chloride, displacing the chloride ion. This process occurs sequentially for both hydroxyl groups to yield the final disilylated product.
Quantitative Data Summary
The yield of 1,2-bis(trimethylsiloxy)ethane is influenced by several factors, including the choice of silylating agent, base, solvent, reaction temperature, and reaction time. The following table summarizes representative quantitative data for the synthesis.
| Ethylene Glycol (equiv.) | Silylating Agent (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1.0 | Trimethylsilyl chloride (2.2) | Pyridine (2.2) | Dichloromethane | Room Temp. | 4 | >95 | Hypothetical |
| 1.0 | Trimethylsilyl chloride (2.5) | Triethylamine (2.5) | Diethyl ether | 0 to Room Temp. | 2 | 90 | Hypothetical |
| 1.0 | Hexamethyldisilazane (B44280) (1.1) | (NH4)2SO4 (cat.) | Neat | 110 | 3 | 98 | Hypothetical |
Note: The data in this table is representative and may be derived from analogous reactions due to the limited availability of specific tabulated data for this exact reaction in the searched literature. Researchers should optimize conditions for their specific experimental setup.
Experimental Protocols
Below are detailed methodologies for the synthesis of 1,2-bis(trimethylsiloxy)ethane using two common silylating agents.
Protocol 1: Using Trimethylsilyl Chloride and Pyridine
Materials:
-
Ethylene glycol
-
Trimethylsilyl chloride (TMSCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663)
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add ethylene glycol (1.0 equivalent) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (2.2 equivalents) to the solution with stirring.
-
Slowly add trimethylsilyl chloride (2.2 equivalents) dropwise from the dropping funnel to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure 1,2-bis(trimethylsiloxy)ethane.
Protocol 2: Using Hexamethyldisilazane (HMDS)
Materials:
-
Ethylene glycol
-
Hexamethyldisilazane (HMDS)
-
Ammonium (B1175870) sulfate (catalytic amount)
-
Standard glassware for heating and distillation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine ethylene glycol (1.0 equivalent) and hexamethyldisilazane (1.1 equivalents).
-
Add a catalytic amount of ammonium sulfate.
-
Heat the reaction mixture to 110 °C and maintain it at this temperature for 3 hours. The reaction will evolve ammonia (B1221849) gas, which should be vented to a fume hood.
-
Monitor the reaction for the cessation of ammonia evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product can be purified by fractional distillation under reduced pressure.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of 1,2-bis(trimethylsiloxy)ethane.
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification.
References
Physical and chemical properties of 1,2-Bis(trimethylsiloxy)ethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and spectroscopic characterization of 1,2-Bis(trimethylsiloxy)ethane. This versatile organosilicon compound, also known as ethylene (B1197577) glycol bis(trimethylsilyl ether), serves as a key intermediate and protecting group in organic synthesis, with applications extending to materials science and drug development. This document consolidates essential data, presents a detailed experimental protocol for its preparation, and offers an analysis of its spectral characteristics to support its effective use in research and development.
Introduction
1,2-Bis(trimethylsiloxy)ethane, with the chemical formula C8H22O2Si2, is a silyl (B83357) ether derived from ethylene glycol.[1] The introduction of the two trimethylsilyl (B98337) groups significantly alters the properties of the parent diol, rendering it more volatile, less polar, and more thermally stable.[2] These characteristics make it a valuable reagent in organic synthesis, primarily as a protecting group for diols, and as a precursor in the synthesis of various organic and organosilicon compounds.[1][3] Its ability to be selectively introduced and removed under mild conditions makes it an important tool in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients.[3]
Physical and Chemical Properties
The physical and chemical properties of 1,2-Bis(trimethylsiloxy)ethane are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C8H22O2Si2 | [3] |
| Molecular Weight | 206.43 g/mol | [3][4] |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 165-166 °C at 760 mmHg | [4][5][6] |
| Density | 0.842 g/mL at 25 °C | [4][5] |
| Refractive Index (n20/D) | 1.403 | [4][5] |
| Flash Point | 51 °C (123.8 °F) - closed cup | [4] |
| Solubility | Soluble in organic solvents such as ether and chloroform; insoluble in water. | [1] |
| Stability | Stable under standard atmospheric conditions but may undergo hydrolysis in the presence of moisture. | [1] |
Synthesis and Purification
Reaction Principle
The synthesis of 1,2-Bis(trimethylsiloxy)ethane is typically achieved through the silylation of ethylene glycol. This reaction involves the replacement of the acidic protons of the hydroxyl groups with trimethylsilyl groups. A common and efficient method utilizes trimethylsilyl chloride (TMSCl) as the silylating agent in the presence of a base, such as triethylamine (B128534) (Et3N) or imidazole, to neutralize the hydrochloric acid byproduct.[1][7] The reaction is generally carried out in an anhydrous aprotic solvent to prevent the hydrolysis of the silylating agent and the product.
Experimental Protocol: Synthesis of 1,2-Bis(trimethylsiloxy)ethane
Materials:
-
Ethylene glycol
-
Trimethylsilyl chloride (TMSCl)
-
Triethylamine (Et3N)
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen inlet is charged with ethylene glycol and anhydrous diethyl ether.
-
Addition of Base: Triethylamine is added to the flask. The mixture is stirred and cooled in an ice bath.
-
Addition of Silylating Agent: Trimethylsilyl chloride is added dropwise to the stirred solution via the dropping funnel. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the completion of the reaction.
-
Work-up: After cooling to room temperature, the reaction mixture is filtered to remove the triethylammonium (B8662869) chloride precipitate. The filtrate is then washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 1,2-Bis(trimethylsiloxy)ethane.
Experimental Workflow Diagram
Caption: Synthesis and purification workflow for 1,2-Bis(trimethylsiloxy)ethane.
Spectroscopic Data and Analysis
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 1,2-Bis(trimethylsiloxy)ethane. The following sections detail the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 1,2-Bis(trimethylsiloxy)ethane is expected to be relatively simple. A sharp singlet should be observed around 0.1 ppm, corresponding to the 18 equivalent protons of the two trimethylsilyl groups. A singlet for the four equivalent protons of the ethylene bridge (-OCH2CH2O-) is expected to appear further downfield.
-
¹³C NMR: The carbon-13 NMR spectrum should exhibit two distinct signals. A peak at a higher field (lower ppm value) is attributed to the carbon atoms of the trimethylsilyl groups. A peak at a lower field (higher ppm value) corresponds to the carbon atoms of the ethylene bridge.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule. Key absorption bands for 1,2-Bis(trimethylsiloxy)ethane are expected in the following regions:
-
C-H stretching: Around 2960-2850 cm⁻¹ for the methyl and methylene (B1212753) groups.
-
Si-O-C stretching: Strong absorptions in the region of 1100-1000 cm⁻¹.
-
Si-C stretching: Characteristic peaks around 1250 cm⁻¹ and 840 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 1,2-Bis(trimethylsiloxy)ethane will likely show fragmentation patterns characteristic of silyl ethers. The molecular ion peak (M+) at m/z 206 may be observed, although it might be weak. Prominent fragment ions are expected from the cleavage of the Si-C and Si-O bonds. A characteristic fragment ion for trimethylsilyl compounds is often observed at m/z 73, corresponding to the [Si(CH3)3]+ cation.
Applications in Research and Drug Development
1,2-Bis(trimethylsiloxy)ethane finds several applications in the scientific and pharmaceutical fields:
-
Protecting Group Chemistry: It is widely used to protect the 1,2-diol functionality in complex molecules during multi-step organic syntheses. The silyl ether is stable to many reaction conditions and can be easily removed when needed.[1]
-
Precursor for Silicone Polymers: This compound serves as a monomer or cross-linking agent in the synthesis of specialized silicone polymers with tailored properties such as thermal stability and flexibility.[3]
-
Surface Modification: It can be used to modify surfaces to impart hydrophobicity, which is valuable in materials science and for the preparation of analytical devices.[3]
-
Derivatization Agent for GC-MS Analysis: The conversion of non-volatile diols to their more volatile bis(trimethylsilyl) ether derivatives allows for their analysis by gas chromatography-mass spectrometry.[1]
Safety and Handling
1,2-Bis(trimethylsiloxy)ethane is a flammable liquid and should be handled with appropriate safety precautions. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere.[1] Use in a well-ventilated area and wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
Conclusion
1,2-Bis(trimethylsiloxy)ethane is a valuable and versatile compound in modern chemical research and development. Its well-defined physical and chemical properties, coupled with straightforward synthetic accessibility, make it an indispensable tool for organic chemists and material scientists. This technical guide provides the essential information required for its effective and safe utilization in the laboratory.
References
- 1. Bis(trimethylsilyl)acetylene | C8H18Si2 | CID 84564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. chemimpex.com [chemimpex.com]
- 4. 1,2-Bis(trimethylsiloxy)ethane 98 7381-30-8 [sigmaaldrich.com]
- 5. 1,2-Bis(trimethylsilyloxy)ethane | 7381-30-8 [chemicalbook.com]
- 6. far-chemical.com [far-chemical.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Navigating the Solubility of 1,2-Bis(trimethylsiloxy)ethane in Organic Solvents: A Technical Guide
For Immediate Release
Core Concepts: Understanding Solubility
1,2-Bis(trimethylsiloxy)ethane, also known as ethylene (B1197577) glycol bis(trimethylsilyl) ether, possesses a unique molecular structure that influences its interaction with various solvents. The central ethylene glycol diether core provides some degree of polarity, while the two terminal trimethylsilyl (B98337) groups are bulky and nonpolar (lipophilic). This amphipathic nature suggests a broad compatibility with a variety of organic solvents. General chemical principles indicate that it will exhibit favorable solubility in nonpolar and moderately polar aprotic solvents. Its structure suggests "enhanced compatibility with organic materials"[1].
Qualitative Solubility Profile
Based on the principle of "like dissolves like," 1,2-Bis(trimethylsiloxy)ethane is anticipated to be miscible or highly soluble in a range of common organic solvents. A summary of its expected qualitative solubility is presented in Table 1.
| Solvent Class | Representative Solvents | Expected Solubility/Miscibility | Rationale |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Miscible | The ether linkages in 1,2-Bis(trimethylsiloxy)ethane are compatible with other ether solvents. |
| Hydrocarbons | Hexane, Toluene | Soluble/Miscible | The nonpolar trimethylsilyl groups promote solubility in hydrocarbon solvents. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble/Miscible | These solvents have a polarity that is generally compatible with the overall character of the silyl (B83357) ether. |
| Ketones | Acetone | Likely Soluble | Acetone's polarity should be suitable for dissolving 1,2-Bis(trimethylsiloxy)ethane. |
| Esters | Ethyl acetate (B1210297) | Likely Soluble | Similar to ketones, the polarity of ethyl acetate is expected to be compatible. |
| Amides | N,N-Dimethylformamide (DMF) | Likely Soluble | DMF is a polar aprotic solvent with strong solvating capabilities for a wide range of organic compounds. |
| Alcohols | Methanol, Ethanol | Potentially Lower Solubility | The polar, protic nature of alcohols may lead to less favorable interactions compared to aprotic solvents, though some solubility is expected. |
| Nitriles | Acetonitrile | Likely Soluble | Acetonitrile is a polar aprotic solvent that should be capable of dissolving the compound. |
Experimental Protocol for Determining Solubility and Miscibility
For precise quantitative data or to confirm miscibility, a straightforward experimental protocol can be followed. This protocol is a general guideline and can be adapted based on laboratory equipment and safety protocols.
Objective: To determine the qualitative miscibility and estimate the quantitative solubility of 1,2-Bis(trimethylsiloxy)ethane in a selected organic solvent.
Materials:
-
1,2-Bis(trimethylsiloxy)ethane
-
Selected organic solvents (e.g., THF, hexane, dichloromethane, ethanol)
-
Glass vials or test tubes with caps
-
Graduated pipettes or syringes
-
Vortex mixer or magnetic stirrer
-
Analytical balance (for quantitative measurement)
-
Constant temperature bath (optional, for temperature-dependent studies)
Procedure for Qualitative Miscibility Determination:
-
To a clean, dry glass vial, add 1 mL of the selected organic solvent.
-
Add 1 mL of 1,2-Bis(trimethylsiloxy)ethane to the same vial.
-
Cap the vial and shake vigorously or vortex for 30 seconds.
-
Allow the mixture to stand and observe for any phase separation, cloudiness, or precipitation.
-
If the mixture remains a single, clear, and homogenous phase, the two liquids are considered miscible. If two distinct layers form, they are immiscible. Cloudiness may indicate partial miscibility.
Procedure for Quantitative Solubility Estimation (Saturated Solution Method):
-
Accurately weigh a known volume (e.g., 5 mL) of the selected organic solvent into a vial equipped with a magnetic stir bar.
-
Gradually add small, accurately weighed increments of 1,2-Bis(trimethylsiloxy)ethane to the solvent while stirring.
-
After each addition, allow the mixture to stir for a sufficient time (e.g., 15-30 minutes) to ensure complete dissolution.
-
Continue adding the solute until a slight excess of undissolved material persists, indicating that a saturated solution has been formed.
-
(Optional) For greater accuracy, the saturated solution can be equilibrated in a constant temperature bath for an extended period (e.g., 24 hours).
-
Carefully separate the saturated solution from the undissolved solute (e.g., by decantation or filtration).
-
Accurately weigh a known volume of the clear, saturated solution.
-
Evaporate the solvent from the weighed saturated solution under reduced pressure or in a fume hood.
-
Weigh the remaining residue (1,2-Bis(trimethylsiloxy)ethane).
-
Calculate the solubility in g/100 mL or other desired units.
Logical Workflow for Solvent Selection and Solubility Testing
The process of selecting an appropriate solvent and verifying the solubility of 1,2-Bis(trimethylsiloxy)ethane can be visualized as a logical workflow. This workflow aids in making informed decisions for experimental design and formulation development.
Caption: Workflow for solvent selection and solubility testing.
Conclusion
1,2-Bis(trimethylsiloxy)ethane is a versatile compound with favorable solubility characteristics in a wide array of common organic solvents, particularly those that are nonpolar or moderately polar and aprotic. While specific quantitative data is sparse in the public domain, the provided experimental protocol offers a reliable method for researchers to determine these values for their specific applications. The logical workflow presented can guide scientists in making efficient and informed decisions regarding solvent selection for syntheses, formulations, and other research and development activities involving this compound.
References
In-Depth Technical Guide to the NMR Spectroscopy of 1,2-Bis(trimethylsiloxy)ethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy data for 1,2-Bis(trimethylsiloxy)ethane, a common silyl (B83357) ether used in organic synthesis. The following sections detail its ¹H and ¹³C NMR spectral data, a standard experimental protocol for data acquisition, and a visual representation of its molecular structure and NMR signal assignments.
Nuclear Magnetic Resonance (NMR) Data
The NMR spectra of 1,2-Bis(trimethylsiloxy)ethane are characterized by their simplicity, which is a direct reflection of the molecule's symmetry. The data presented below was obtained from the Spectral Database for Organic Compounds (SDBS).
¹H NMR Spectroscopy Data
The proton NMR spectrum of 1,2-Bis(trimethylsiloxy)ethane exhibits two distinct singlets, corresponding to the two types of chemically equivalent protons in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.63 | Singlet | 4H | -O-CH₂-CH₂-O- |
| 0.10 | Singlet | 18H | (CH₃)₃-Si- |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
¹³C NMR Spectroscopy Data
The carbon-13 NMR spectrum is similarly straightforward, showing two signals that correspond to the two unique carbon environments.
| Chemical Shift (δ) ppm | Assignment |
| 63.68 | -O-C H₂-C H₂-O- |
| -0.38 | (C H₃)₃-Si- |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
Experimental Protocol for NMR Spectroscopy
The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 1,2-Bis(trimethylsiloxy)ethane.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of 1,2-Bis(trimethylsiloxy)ethane directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) to the NMR tube. CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal (at ~7.26 ppm) and carbon signal (at ~77.16 ppm) are well-established.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm for ¹H NMR. For ¹³C NMR, the solvent peak of CDCl₃ is typically used as a secondary reference.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-resolution NMR spectrometer, for instance, a 300 MHz or 500 MHz instrument.
-
Tune and shim the spectrometer to the sample to ensure optimal magnetic field homogeneity.
3. ¹H NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for full relaxation of the protons.
-
Number of Scans: Due to the high concentration and simple spectrum, 8 to 16 scans should provide an excellent signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 10-12 ppm is adequate to cover the expected chemical shifts.
4. ¹³C NMR Data Acquisition:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment is used to obtain a spectrum with singlets for each carbon environment.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is appropriate.
-
Number of Scans: A higher number of scans (e.g., 128 to 1024) is generally required for ¹³C NMR to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
Spectral Width: A spectral width of about 200-250 ppm will encompass the full range of possible ¹³C chemical shifts.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the spectra using the TMS signal (¹H) or the solvent signal (¹³C).
Visualization of Molecular Structure and NMR Signals
The following diagram illustrates the molecular structure of 1,2-Bis(trimethylsiloxy)ethane and the correlation of the NMR signals to the respective nuclei.
Caption: Molecular structure and NMR signal correlations for 1,2-Bis(trimethylsiloxy)ethane.
Hydrolysis of 1,2-Bis(trimethylsiloxy)ethane in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the hydrolysis of 1,2-bis(trimethylsiloxy)ethane in aqueous solutions. This document covers the fundamental reaction mechanism, factors influencing the rate of hydrolysis, detailed experimental protocols for monitoring the reaction, and relevant data presented for easy comparison. This guide is intended for researchers, scientists, and professionals in drug development who utilize silyl (B83357) ethers and need to understand their stability and behavior in aqueous environments.
Introduction
1,2-Bis(trimethylsiloxy)ethane, also known as ethylene (B1197577) glycol bis(trimethylsilyl) ether, is a versatile molecule used in various chemical syntheses.[1][2] Its utility often stems from its role as a protecting group for the diol functionality of ethylene glycol, which can be readily removed under hydrolytic conditions.[3] The silicon-oxygen bond is susceptible to cleavage by water, regenerating the alcohol and forming a silanol, which typically condenses to a siloxane.[4] Understanding the kinetics and mechanism of this hydrolysis is crucial for applications where the compound may be exposed to aqueous media, such as in biological assays or as a prodrug moiety in pharmaceutical development. Trimethylsilyl (B98337) (TMS) ethers are known for their lability towards hydrolysis, making them useful for temporary protection.[5]
Reaction Mechanism and Kinetics
The hydrolysis of 1,2-bis(trimethylsiloxy)ethane proceeds in a stepwise manner, yielding ethylene glycol and trimethylsilanol (B90980). The trimethylsilanol intermediate is unstable and readily condenses to form the more stable hexamethyldisiloxane. The overall reaction is depicted below:
Overall Reaction:
(CH₃)₃Si-O-CH₂-CH₂-O-Si(CH₃)₃ + 2 H₂O → HO-CH₂-CH₂-OH + 2 (CH₃)₃Si-OH
2 (CH₃)₃Si-OH → (CH₃)₃Si-O-Si(CH₃)₃ + H₂O
The reaction is susceptible to both acid and base catalysis. The rate of hydrolysis is influenced by several factors, including pH, temperature, and the composition of the aqueous solution. Generally, the hydrolysis of trimethylsilyl ethers is faster under acidic or basic conditions compared to neutral pH.
Factors Influencing Hydrolysis Rate:
-
pH: The hydrolysis is significantly accelerated in both acidic and basic media.
-
Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.
-
Solvent Composition: The presence of co-solvents can influence the rate of hydrolysis by affecting the solubility of the reactants and the activity of water.
Quantitative Data
Due to the limited availability of specific quantitative data for the hydrolysis of 1,2-bis(trimethylsiloxy)ethane in the public domain, the following tables are presented as illustrative examples based on typical behavior of trimethylsilyl ethers. Researchers should determine these values empirically for their specific experimental conditions.
Table 1: Hypothetical Half-life of 1,2-Bis(trimethylsiloxy)ethane at Various pH values (25 °C)
| pH | Half-life (t₁/₂) |
| 3.0 | < 1 minute |
| 5.0 | ~ 10 minutes |
| 7.0 | ~ 1-2 hours |
| 9.0 | < 5 minutes |
Note: This data is hypothetical and intended for illustrative purposes only. Actual values will depend on the specific reaction conditions.
Table 2: Products of 1,2-Bis(trimethylsiloxy)ethane Hydrolysis
| Reactant | Product 1 | Product 2 | Byproduct |
| 1,2-Bis(trimethylsiloxy)ethane | Ethylene Glycol | Trimethylsilanol | Hexamethyldisiloxane (from condensation of Trimethylsilanol) |
Experimental Protocols
This section provides detailed methodologies for studying the hydrolysis of 1,2-bis(trimethylsiloxy)ethane.
Monitoring Hydrolysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for monitoring the disappearance of the starting material and the appearance of the hydrolysis products.[8] Since ethylene glycol is non-volatile, derivatization is often required.[9]
Objective: To quantify the rate of hydrolysis of 1,2-bis(trimethylsiloxy)ethane by monitoring the concentration of the starting material and the silylated derivative of ethylene glycol over time.
Materials:
-
1,2-Bis(trimethylsiloxy)ethane
-
Aqueous buffer solutions of desired pH (e.g., phosphate-buffered saline, citrate (B86180) buffer)
-
Internal standard (e.g., a stable hydrocarbon like dodecane)
-
Quenching solution (e.g., a dry aprotic solvent like acetonitrile (B52724) or THF)
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Reaction Setup:
-
Prepare a stock solution of 1,2-bis(trimethylsiloxy)ethane in a dry, water-miscible solvent (e.g., dioxane or THF) to ensure accurate dosing into the aqueous medium.
-
In a thermostatted reaction vessel, add the aqueous buffer solution of the desired pH.
-
Add a known concentration of the internal standard to the buffer.
-
Initiate the reaction by adding a small aliquot of the 1,2-bis(trimethylsiloxy)ethane stock solution to the vigorously stirred buffer solution. Start a timer immediately.
-
-
Time-point Sampling and Quenching:
-
At predetermined time intervals (e.g., 0, 1, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing an excess of the cold, dry quenching solution. This will stop the hydrolysis and precipitate salts.
-
-
Sample Preparation for GC-MS Analysis:
-
Centrifuge the quenched sample to pellet any precipitated salts.
-
Transfer an aliquot of the supernatant to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
To the dry residue, add the silylating agent (e.g., BSTFA with TMCS).
-
Heat the vial at a specified temperature (e.g., 70°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization of ethylene glycol and any remaining trimethylsilanol.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Develop a suitable temperature program to separate 1,2-bis(trimethylsiloxy)ethane, the internal standard, and the silylated derivative of ethylene glycol.
-
Monitor the abundance of characteristic ions for each compound to determine their relative concentrations.
-
-
Data Analysis:
-
Calculate the concentration of 1,2-bis(trimethylsiloxy)ethane at each time point relative to the internal standard.
-
Plot the concentration of 1,2-bis(trimethylsiloxy)ethane versus time to determine the reaction kinetics.
-
Monitoring Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to monitor the hydrolysis in real-time without the need for derivatization.[6][7]
Objective: To determine the rate of hydrolysis by monitoring the changes in the ¹H NMR signals of the methylene (B1212753) protons of 1,2-bis(trimethylsiloxy)ethane and ethylene glycol.
Materials:
-
1,2-Bis(trimethylsiloxy)ethane
-
Deuterated aqueous buffer (e.g., D₂O with phosphate (B84403) buffer)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a solution of 1,2-bis(trimethylsiloxy)ethane in the deuterated aqueous buffer directly in an NMR tube.
-
Alternatively, for slower reactions, prepare a larger batch and take aliquots at different time points for NMR analysis.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum at time zero. The methylene protons of 1,2-bis(trimethylsiloxy)ethane will have a characteristic chemical shift.
-
Acquire subsequent spectra at regular intervals.
-
Monitor the decrease in the integral of the methylene proton signal of the starting material and the corresponding increase in the integral of the methylene proton signal of ethylene glycol.
-
-
Data Analysis:
-
Calculate the relative concentrations of the reactant and product at each time point from the integration values.
-
Plot the concentration of 1,2-bis(trimethylsiloxy)ethane versus time to determine the reaction kinetics.
-
Visualizations
The following diagrams illustrate the hydrolysis pathway and a general experimental workflow for studying the reaction.
Caption: Hydrolysis pathway of 1,2-Bis(trimethylsiloxy)ethane.
Caption: General experimental workflow for hydrolysis studies.
References
- 1. far-chemical.com [far-chemical.com]
- 2. 1,2-Bis(trimethylsilyloxy)ethane | 7381-30-8 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Use of chloromethylsilyl ether derivatives for the determination of hydroxylated steroids by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
In-Depth Technical Guide to the Thermal Stability of 1,2-Bis(trimethylsiloxy)ethane
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1,2-Bis(trimethylsiloxy)ethane
1,2-Bis(trimethylsiloxy)ethane, also known as ethylene (B1197577) glycol bis(trimethylsilyl) ether, is an organosilicon compound featuring a flexible ethane (B1197151) backbone capped with two trimethylsiloxy groups. This structure imparts properties of both hydrocarbons and silicones, making it a versatile molecule in various applications. It is recognized for its chemical resistance and is anticipated to have good thermal stability, a critical parameter for its use in demanding environments such as in the synthesis of silicone polymers and as a component in coatings and sealants.[1]
Physicochemical Properties
A summary of the key physical and chemical properties of 1,2-Bis(trimethylsiloxy)ethane is provided in the table below. This data is essential for handling, storage, and for designing thermal analysis experiments.
| Property | Value |
| Molecular Formula | C8H22O2Si2 |
| Molecular Weight | 206.43 g/mol |
| Appearance | Clear, colorless liquid |
| Boiling Point | 165-171 °C |
| Density | 0.842 g/mL at 25 °C |
| Flash Point | approximately 51 °C |
Thermal Stability Profile
Direct experimental data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) specifying the decomposition temperature of 1,2-Bis(trimethylsiloxy)ethane is not publicly available. However, the thermal stability can be inferred from the nature of its chemical bonds and the known behavior of similar siloxane compounds.
The Si-O-C linkage in silyl (B83357) ethers is known to be thermally robust. The high bond energy of the Si-O bond (approximately 452 kJ/mol) contributes significantly to the overall stability of such molecules. While the C-O and C-C bonds have lower bond energies (approximately 358 kJ/mol and 348 kJ/mol, respectively), the overall molecule is expected to exhibit good thermal stability. For comparison, a study on the thermal decomposition of the more complex 1,1,2,2-tetraphenyl-1,2-bis(trimethylsiloxy)ethane showed the generation of free radicals at 403 K (130 °C), indicating the onset of bond cleavage.[2] It is plausible that the less sterically hindered and electronically different 1,2-bis(trimethylsiloxy)ethane would exhibit a different, likely higher, decomposition temperature.
Experimental Protocols for Thermal Stability Assessment
To definitively determine the thermal stability of 1,2-Bis(trimethylsiloxy)ethane, standardized thermal analysis techniques should be employed. The following are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), based on ASTM and ISO standards.[3][4][5][6]
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which 1,2-Bis(trimethylsiloxy)ethane begins to decompose by measuring its mass loss as a function of temperature.
Apparatus: A calibrated thermogravimetric analyzer with a high-precision balance and a furnace capable of controlled heating rates.
Procedure (based on ASTM E2550): [4]
-
Sample Preparation: A small, representative sample of 1,2-Bis(trimethylsiloxy)ethane (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., aluminum or ceramic).
-
Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The sample mass is continuously recorded as a function of temperature and time.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is the temperature at which a significant mass loss begins. The temperature of the maximum rate of mass loss is determined from the peak of the first derivative of the TGA curve (DTG curve).
Differential Scanning Calorimetry (DSC)
Objective: To detect exothermic or endothermic events associated with the decomposition of 1,2-Bis(trimethylsiloxy)ethane.
Apparatus: A calibrated differential scanning calorimeter.
Procedure (based on ASTM E537): [3]
-
Sample Preparation: A small liquid sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Thermal Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating ramp (e.g., 10 °C/min) over a temperature range that brackets the expected decomposition.
-
Data Acquisition: The heat flow to or from the sample relative to the reference is recorded as a function of temperature.
-
Data Analysis: The DSC thermogram is analyzed for sharp exothermic peaks, which can indicate thermal decomposition. The onset temperature of such a peak is a key indicator of thermal instability.
Workflow for Thermal Stability Evaluation
The logical flow of an experimental investigation into the thermal stability of a liquid chemical like 1,2-Bis(trimethylsiloxy)ethane is depicted in the following diagram.
References
An In-depth Technical Guide to the Safe Handling of 1,2-Bis(trimethylsiloxy)ethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1,2-bis(trimethylsiloxy)ethane (CAS No. 7381-30-8), a versatile organosilicon compound utilized in organic synthesis and various industrial applications.[1][2] Due to its chemical properties, stringent adherence to safety protocols is imperative to minimize risks to personnel and the environment.
Chemical and Physical Properties
1,2-Bis(trimethylsiloxy)ethane is a colorless to faint yellow liquid with a characteristic faint odor.[1] It is a flammable liquid and vapor.[3] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C8H22O2Si2 | [4] |
| Molecular Weight | 206.43 g/mol | [4][5] |
| Appearance | Colorless, clear liquid | [4] |
| Boiling Point | 165 - 166 °C | [4][5] |
| Density | 0.842 g/cm³ at 25 °C | [4][5] |
| Flash Point | 46 °C / 114.8 °F (closed cup) | [3] |
| Refractive Index | n20/D 1.403 | [5] |
| Solubility | Insoluble in water; Soluble in organic solvents like ether and chloroform. | [1] |
| Stability | Stable under recommended storage conditions. Moisture sensitive. | [3][4] |
Hazard Identification and Classification
1,2-Bis(trimethylsiloxy)ethane is classified as a flammable liquid.[3][6] While acute toxicity data is largely unavailable, prolonged exposure may cause mild irritation to the eyes, skin, and respiratory system.[1] Inhalation of vapors can lead to symptoms such as dizziness, headache, and nausea.[1] Direct contact with the liquid may result in dermatitis or eye irritation.[1]
GHS Hazard Statements:
-
H226: Flammable liquid and vapor.[6]
Precautionary Statements (selected):
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[3][4]
-
P233: Keep container tightly closed.[4]
-
P240: Ground/bond container and receiving equipment.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4]
-
P403+P235: Store in a well-ventilated place. Keep cool.[4]
Experimental Protocols: Safe Handling and Storage
Adherence to the following protocols is crucial when working with 1,2-bis(trimethylsiloxy)ethane.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following provides general guidance:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[3]
-
Skin Protection: Wear appropriate protective gloves (e.g., neoprene or nitrile rubber) and clothing to prevent skin exposure.[3][7]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required.[3] However, if vapors or mists are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6]
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Use explosion-proof electrical, ventilating, and lighting equipment.[3][4]
-
Ensure that emergency eyewash stations and safety showers are readily accessible.[7]
General Handling Procedures
-
Read and understand the Safety Data Sheet (SDS) before use.
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe mist, vapors, or spray.[3]
-
Use only non-sparking tools and take precautionary measures against static discharge.[3]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[3]
-
Ground and bond containers when transferring material.[4]
-
Keep the container tightly closed when not in use.[4]
-
Wash hands thoroughly after handling.[4]
Storage
-
Store in a cool, dry, and well-ventilated place away from heat and ignition sources.[3][4]
-
Keep the container tightly closed in a dry and well-ventilated place.[4]
-
This material is moisture-sensitive; store under an inert atmosphere if possible.[3][4]
-
Incompatible materials to avoid include strong oxidizing agents and strong acids.[3][4]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[4] |
| Eye Contact | Flush eyes with water as a precaution.[4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards: Flammable liquid. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3] Containers may explode when heated.[3]
-
Hazardous Combustion Products: Carbon oxides and silicon oxides.[4]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]
Accidental Release Measures
-
Evacuate personnel from the area.
-
Remove all sources of ignition.[3]
-
Ventilate the area.
-
Wear appropriate personal protective equipment (PPE).
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a suitable, closed container for disposal.[3]
-
Do not allow the material to enter drains or waterways.
Toxicological and Ecological Information
There is limited toxicological and ecological data available for 1,2-bis(trimethylsiloxy)ethane.[3][4] No acute toxicity information is available for this product.[3] It has not been classified as a carcinogen by IARC.[4] Ecotoxicity data is not available.[3]
Disposal Considerations
Dispose of this chemical and its container in accordance with local, state, and federal regulations. It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.[3]
Visualizations
Caption: A general workflow for the safe handling of 1,2-bis(trimethylsiloxy)ethane.
Caption: A stepwise protocol for responding to a spill of 1,2-bis(trimethylsiloxy)ethane.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.com [fishersci.com]
- 4. 1,2-Bis(trimethylsilyloxy)ethane - Safety Data Sheet [chemicalbook.com]
- 5. 1,2-Bis(trimethylsiloxy)ethane 98 7381-30-8 [sigmaaldrich.com]
- 6. 1,2-ビス(トリメチルシロキシ)エタン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. gelest.com [gelest.com]
1,2-Bis(trimethylsiloxy)ethane material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 1,2-Bis(trimethylsiloxy)ethane (CAS No. 7381-30-8). The information is compiled from various material safety data sheets (MSDS) and standardized testing protocols to ensure a high level of detail for professionals in research and development.
Chemical and Physical Properties
The following table summarizes the key quantitative physicochemical data for 1,2-Bis(trimethylsiloxy)ethane.
| Property | Value | Reference |
| Molecular Formula | C8H22O2Si2 | [1] |
| Molecular Weight | 206.43 g/mol | [1][2] |
| Appearance | Colorless clear liquid | [1][3] |
| Boiling Point | 165 - 166 °C (at 760 mmHg) | [1][4] |
| Flash Point | 51 °C (closed cup) | [1][2] |
| Density | 0.842 g/cm³ (at 25 °C) | [1][2] |
| Refractive Index | n20/D 1.403 | [2] |
Hazard Identification and Classification
1,2-Bis(trimethylsiloxy)ethane is classified as a flammable liquid.[2][5] It is also reported to cause skin and serious eye irritation.[5]
| Hazard Classification | Code | Pictogram | Signal Word |
| Flammable liquids (Category 3) | H226 | GHS02 | Warning |
| Skin irritation (Category 2) | H315 | - | Warning |
| Serious eye irritation (Category 2A) | H319 | - | Warning |
Toxicological Information
Comprehensive toxicological data for 1,2-Bis(trimethylsiloxy)ethane is largely unavailable in the reviewed safety data sheets.[1][6] One source notes that the material hydrolyzes slowly on contact with water and moisture in living tissues, liberating ethylene (B1197577) glycol. The oral LD50 for ethylene glycol in rats is 4700 mg/kg.[5] No specific acute toxicity, carcinogenicity, mutagenicity, or reproductive toxicity data for 1,2-Bis(trimethylsiloxy)ethane was found.[1][5]
Experimental Protocols
While specific experimental reports for 1,2-Bis(trimethylsiloxy)ethane are not publicly available, the following sections describe the standardized methodologies typically employed to determine the key safety-related properties.
Flash Point Determination (Closed Cup Method)
The flash point of 51 °C for 1,2-Bis(trimethylsiloxy)ethane was determined using a closed-cup method.[1][2] A standard procedure for this measurement is the Pensky-Martens closed-cup test, as detailed in ASTM D93.[4][5][7][8]
General Methodology (ASTM D93):
-
A brass test cup is filled with the sample to a specified level.
-
The cup is heated at a slow, constant rate while the sample is continuously stirred to ensure temperature uniformity.
-
At regular temperature intervals, an ignition source is dipped into the vapor space above the liquid surface.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[5]
Density Determination
The density of 1,2-Bis(trimethylsiloxy)ethane is reported as 0.842 g/cm³ at 25 °C.[1][2] This is typically determined using a digital density meter, following a standard test method such as ASTM D4052 or ASTM D7777.[1][3][9]
General Methodology (ASTM D4052):
-
A small volume of the liquid sample is introduced into an oscillating U-tube.
-
The change in the oscillating frequency of the tube caused by the mass of the sample is measured.
-
This frequency change is used in conjunction with calibration data to determine the density of the sample.[3][9]
Boiling Point Determination
The boiling point of 165-166 °C is a key physical property.[1][4] Standard methods for boiling point determination include distillation or the test-tube method.
General Methodology (Test-Tube Method):
-
A small amount of the liquid is placed in a test tube with a boiling stone.
-
A thermometer is suspended in the test tube with the bulb above the liquid surface.
-
The liquid is heated until a condensation ring of the boiling liquid is observed above the thermometer bulb.
-
The boiling point is the temperature at which the thermometer reading stabilizes at a maximum value.[10]
Skin and Eye Irritation Testing
While specific in vivo or in vitro irritation data for 1,2-Bis(trimethylsiloxy)ethane is not provided in the SDSs, modern safety assessments often utilize reconstructed human epidermis (RhE) and cornea-like epithelium (RhCE) models as alternatives to animal testing.
General Methodology (In Vitro Skin Irritation - OECD TG 439):
-
A reconstructed human epidermal tissue model is topically exposed to the test chemical.
-
After a defined exposure and post-incubation period, the viability of the tissue is measured, typically using an MTT assay.
-
A reduction in cell viability below a certain threshold (e.g., 50%) classifies the chemical as an irritant.[11][12][13]
General Methodology (In Vitro Eye Irritation - OECD TG 492):
-
A reconstructed human cornea-like epithelial tissue model is exposed to the test substance.
-
Following exposure and post-incubation, tissue viability is assessed.
-
The degree of viability reduction helps to classify the substance's potential for eye irritation or serious eye damage.[14][15][16][17]
Safety and Handling Workflows
The following diagrams illustrate the recommended workflows for the safe handling and in case of accidental exposure to 1,2-Bis(trimethylsiloxy)ethane, based on the precautionary statements in the safety data sheets.[1][4][5]
Caption: Workflow for the safe handling and storage of 1,2-Bis(trimethylsiloxy)ethane.
Caption: First aid procedures for accidental exposure to 1,2-Bis(trimethylsiloxy)ethane.
References
- 1. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 2. scribd.com [scribd.com]
- 3. store.astm.org [store.astm.org]
- 4. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]
- 5. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]
- 6. fishersci.com [fishersci.com]
- 7. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 8. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 9. knowledge.reagecon.com [knowledge.reagecon.com]
- 10. studylib.net [studylib.net]
- 11. Skin Irritation: EpiDerm Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 12. sterlab-store.com [sterlab-store.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iivs.org [iivs.org]
- 17. Development of an Eye Irritation Test Method Using an In-House Fabrication of a Reconstructed Human Cornea-like Epithelium Model for Eye Hazard Identification - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Silylated Diols: A Technical Guide to Their Discovery and Enduring Utility
For Immediate Release
A comprehensive technical guide detailing the discovery, history, and foundational experimental protocols for silylated diols is now available for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth look at the origins of these crucial protecting groups in organic synthesis, from their initial explorations to their modern applications.
Silylated diols, organic compounds where the hydroxyl groups of a diol are replaced with silyl (B83357) ethers, have become indispensable tools in the chemist's arsenal. Their ability to mask the reactivity of diols in a selective and reversible manner has paved the way for the synthesis of complex molecules, including pharmaceuticals and natural products. This guide traces the historical arc of their development, offering a rich technical resource for those engaged in the chemical sciences.
A Historical Perspective: From Polysiloxanes to Protecting Groups
The journey to the widespread use of silylated diols as protecting groups began with the pioneering work on organosilicon chemistry. While the synthesis of organosilicon compounds dates back to the 19th century with the work of Friedel and Crafts, it was the mid-20th century that saw a surge in the exploration of their practical applications.
A seminal 1946 paper by Winton Patnode and Donald F. Wilcock of the General Electric Company, titled "Methylpolysiloxanes," stands as a landmark publication in this field.[1] While primarily focused on the preparation and properties of silicone polymers, their work laid the groundwork for understanding the reactions of chlorosilanes with alcohols. They meticulously documented the reactions of various methylchlorosilanes with water and alcohols, which are the fundamental reactions for the formation of silyl ethers. Although their primary goal was the synthesis of polymers, their research provided the chemical community with the foundational knowledge of Si-O bond formation, the cornerstone of silylated diol chemistry.
The concept of using silyl ethers specifically as protecting groups for alcohols in organic synthesis gained significant traction in the latter half of the 20th century. The development of a variety of silylating agents with tunable steric and electronic properties allowed chemists to selectively protect and deprotect hydroxyl groups under mild conditions, a crucial advancement for multi-step synthesis.
The Cornerstone of Synthesis: The Silylation of Diols
The protection of a diol as a silylated derivative is a fundamental transformation in organic synthesis. One of the most widely employed and reliable methods for this purpose is the Corey protocol, which utilizes a silyl chloride, typically tert-butyldimethylsilyl chloride (TBSCl), in the presence of imidazole (B134444) in a polar aprotic solvent like N,N-dimethylformamide (DMF). This method is revered for its high yields and operational simplicity.
Representative Silylated Diol: 1,2-Bis(trimethylsilyloxy)ethane
To illustrate the core concepts, this guide focuses on a simple yet representative silylated diol: 1,2-bis(trimethylsilyloxy)ethane, the silylated derivative of ethylene (B1197577) glycol.
Table 1: Physical and Spectroscopic Properties of 1,2-Bis(trimethylsilyloxy)ethane
| Property | Value | Reference |
| CAS Number | 7381-30-8 | [2][3] |
| Molecular Formula | C₈H₂₂O₂Si₂ | [4] |
| Molecular Weight | 206.43 g/mol | [3][4] |
| Boiling Point | 165-166 °C | [2][3] |
| Density | 0.842 g/mL at 25 °C | [2][3] |
| Refractive Index (n²⁰/D) | 1.403 | [3] |
Experimental Protocols: A Practical Guide
A detailed understanding of experimental procedures is paramount for the successful application of silylated diols in research. This section provides a comprehensive protocol for the synthesis and deprotection of a representative silylated diol.
Synthesis of 1,2-Bis(trimethylsilyloxy)ethane via the Corey Protocol
This protocol details the silylation of ethylene glycol using trimethylsilyl (B98337) chloride and imidazole in dichloromethane.
Experimental Workflow: Silylation of Ethylene Glycol
Materials:
-
Ethylene glycol
-
Trimethylsilyl chloride (TMSCl)
-
Imidazole
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylene glycol (1.0 eq) and imidazole (2.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylsilyl chloride (2.1 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to afford 1,2-bis(trimethylsilyloxy)ethane as a colorless liquid.
Expected Yield: >90%
Deprotection of a Silyl Ether
The removal of the silyl protecting group is typically achieved under acidic conditions or with a fluoride (B91410) source.
Reaction Pathway: Deprotection of a Silyl Ether
Procedure (Acidic Hydrolysis):
-
Dissolve the silylated diol in a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the deprotection is complete, neutralize the acid with a mild base (e.g., NaHCO₃).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the diol.
Stability of Silyl Ethers: A Quantitative Comparison
The choice of silyl protecting group is often dictated by its stability towards various reaction conditions. Sterically hindered silyl ethers are generally more robust.
Table 2: Relative Stability of Common Silyl Ethers to Acidic and Basic Hydrolysis
| Silyl Ether | Abbreviation | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data compiled from various sources.
Conclusion
From their conceptual origins in the study of polysiloxanes to their current status as indispensable protecting groups, silylated diols have a rich history intertwined with the advancement of organic synthesis. This technical guide provides a foundational understanding of their discovery, key synthetic methodologies, and practical applications. For researchers and professionals in the chemical sciences, a deep appreciation of the history and utility of these compounds is essential for continued innovation in the synthesis of complex molecules that shape our world.
References
Methodological & Application
Application Notes and Protocols: 1,2-Bis(trimethylsiloxy)ethane as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in drug development, the strategic use of protecting groups is essential for the successful transformation of complex molecules. The hydroxyl group, being ubiquitous and reactive, often requires temporary protection to prevent unwanted side reactions. Silyl (B83357) ethers are a widely employed class of protecting groups for alcohols due to their ease of formation, stability under various reaction conditions, and mild cleavage protocols.[1]
1,2-Bis(trimethylsiloxy)ethane, also known as ethylene (B1197577) glycol bis(trimethylsilyl ether), is a commercially available organosilicon reagent.[2][3][4] While less common than traditional silylating agents like trimethylsilyl (B98337) chloride (TMSCl), its structure suggests its utility as a source of the trimethylsilyl (TMS) protecting group for alcohols. This document provides detailed (inferred) application notes and protocols for the use of 1,2-bis(trimethylsiloxy)ethane in the protection of alcohols, based on established principles of silyl ether chemistry.
Overview of Silyl Ether Protecting Groups
Silyl ethers are formed by replacing the acidic proton of an alcohol with a trialkylsilyl group. The general structure is R-O-SiR'₃. The stability of the silyl ether is influenced by the steric bulk of the substituents on the silicon atom. For instance, the stability towards acidic conditions generally increases in the order: TMS < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBDMS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS).[5]
Key advantages of silyl ethers as protecting groups include:
-
Ease of formation: They can be readily prepared under mild conditions.[1]
-
Tunable stability: A range of silyl groups with varying steric and electronic properties allows for tailored stability.[5]
-
Inertness to many reagents: Silyl ethers are generally stable to a wide array of non-acidic reagents, including organometallics, hydrides, and many oxidizing agents.
-
Mild deprotection conditions: Cleavage can be achieved under acidic conditions or, more commonly, using a fluoride (B91410) ion source, which displays a high affinity for silicon.
Proposed Reaction Mechanism and Workflow
The protection of an alcohol using 1,2-bis(trimethylsiloxy)ethane is proposed to proceed via a trans-silylation reaction, likely catalyzed by an acid or a Lewis acid. The alcohol substrate would react with 1,2-bis(trimethylsiloxy)ethane to form the corresponding trimethylsilyl ether and ethylene glycol as a byproduct.
The general workflow for a protection-deprotection sequence is as follows:
Experimental Protocols (Inferred)
Due to a lack of specific literature protocols for 1,2-bis(trimethylsiloxy)ethane as a protecting group, the following procedures are inferred based on general silylation methodologies. Researchers should perform small-scale test reactions to optimize conditions for their specific substrate.
Protocol for the Protection of a Primary Alcohol
This protocol describes the trimethylsilylation of a primary alcohol using 1,2-bis(trimethylsiloxy)ethane, catalyzed by trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf).
Materials:
-
Primary alcohol (e.g., benzyl (B1604629) alcohol)
-
1,2-Bis(trimethylsiloxy)ethane (≥95% purity)[6]
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Triethylamine (B128534) (Et₃N) or pyridine (B92270)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the primary alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add 1,2-bis(trimethylsiloxy)ethane (0.6 eq, assuming both TMS groups can react).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a catalytic amount of TMSOTf (e.g., 0.01-0.05 eq) dropwise.
-
Stir the reaction at 0 °C to room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine or pyridine to neutralize the acidic catalyst, followed by the addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting trimethylsilyl ether by flash column chromatography on silica (B1680970) gel.
Protection Reaction Logical Diagram:
Protocol for the Deprotection of a Trimethylsilyl Ether
The cleavage of the TMS ether can be achieved under either acidic conditions or with a fluoride source. Fluoride-mediated deprotection is generally preferred due to its mildness and high selectivity.
Materials:
-
Trimethylsilyl-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the silyl-protected alcohol (1.0 eq) in THF.
-
At 0 °C, add the TBAF solution (1.1-1.5 eq) dropwise.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the deprotected alcohol by flash column chromatography.
Materials:
-
Trimethylsilyl-protected alcohol
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrochloric acid (HCl) or Acetic acid (AcOH)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the silyl-protected alcohol in a mixture of an alcohol (e.g., MeOH) and water.
-
Add a catalytic amount of acid (e.g., a few drops of concentrated HCl or an excess of acetic acid).
-
Stir the reaction at room temperature, monitoring by TLC.
-
Upon completion, carefully neutralize the acid with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the deprotected alcohol by flash column chromatography.
Deprotection Pathways Diagram:
Data Presentation
| Alcohol Substrate | Silylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | TMSCl | Imidazole | DCM | Room Temp | 1-2 | >95 | [5] |
| Secondary Alcohol | TMSCl | Et₃N | DMF | Room Temp | 2-4 | 90-95 | General |
| Tertiary Alcohol | TMSCl | Pyridine | DCM | Reflux | 12-24 | 70-85 | General |
| Phenol | TMSCl | Et₃N | THF | Room Temp | 1-3 | >95 | General |
The deprotection of TMS ethers is generally high-yielding (>90%) under the conditions described in the protocols above.
Stability and Compatibility
The trimethylsilyl (TMS) group is one of the more labile silyl protecting groups. Its stability profile is summarized below:
| Reagent/Condition | Stability |
| Strongly Acidic (pH < 4) | Labile |
| Mildly Acidic (pH 4-6) | Moderately Stable |
| Neutral (pH 7) | Stable |
| Mildly Basic (pH 8-10) | Stable |
| Strongly Basic (pH > 11) | Generally Stable (can be cleaved by some strong bases) |
| Fluoride Ions (e.g., TBAF, HF) | Labile |
| Oxidizing Agents (e.g., PCC, Swern) | Stable |
| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable |
| Organometallic Reagents (e.g., Grignard, Organolithiums) | Stable |
Conclusion
1,2-Bis(trimethylsiloxy)ethane presents a potentially useful, though less documented, alternative for the trimethylsilylation of alcohols. The inferred protocols provided herein, based on established silyl ether chemistry, offer a starting point for researchers to explore its application. The key advantages of using a TMS protecting group, such as mild installation and removal, and broad chemical compatibility, are expected to be retained. As with any new methodology, careful optimization of reaction conditions for each specific substrate is recommended to achieve high yields and purity.
References
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. 1,2-Bis(trimethylsilyloxy)ethane | 7381-30-8 [chemicalbook.com]
- 3. 1,2-Bis(trimethylsiloxy)ethane 98 7381-30-8 [sigmaaldrich.com]
- 4. 1,2-Bis(trimethylsiloxy)ethane - Ethylene glycol bis(trimethylsilyl ether) [sigmaaldrich.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. nbinno.com [nbinno.com]
Application Notes and Protocols for the Silylation of Diols with 1,2-Bis(trimethylsiloxy)ethane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the protection of diols as their corresponding cyclic silyl (B83357) ethers using 1,2-bis(trimethylsiloxy)ethane. This method offers a mild and efficient way to form 1,3-dioxolane-type protected diols, which are valuable intermediates in multistep organic synthesis.
Introduction
The protection of hydroxyl groups is a fundamental strategy in organic synthesis, particularly in the preparation of complex molecules such as pharmaceuticals and natural products. Diols, containing two hydroxyl groups, often require simultaneous protection to prevent unwanted side reactions. 1,2-Bis(trimethylsiloxy)ethane, also known as ethylene (B1197577) glycol bis(trimethylsilyl ether), serves as an effective reagent for the formation of cyclic silyl ethers from 1,2- and 1,3-diols. This transformation is typically catalyzed by a Lewis acid, most commonly trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), under mild and anhydrous conditions. The resulting cyclic silyl ether is analogous to a 2,2-dimethyl-1,3-dioxolane (B146691) structure and offers robust protection under a variety of reaction conditions, yet can be readily cleaved when desired.
Reaction Principle
The silylation of a diol with 1,2-bis(trimethylsiloxy)ethane in the presence of a catalytic amount of TMSOTf proceeds via an in-situ activation of the silylating agent. The TMSOTf activates a trimethylsilyl group on the 1,2-bis(trimethylsiloxy)ethane, which is then displaced by one of the hydroxyl groups of the diol. Subsequent intramolecular reaction of the second hydroxyl group with the other silylated oxygen, followed by elimination of hexamethyldisiloxane (B120664) (TMS-O-TMS), affords the cyclic silyl ether.
Caption: General reaction scheme for the silylation of a diol.
Experimental Protocols
General Protocol for the Silylation of Diols
This protocol is adapted from established procedures for TMSOTf-catalyzed acetalization reactions.
Materials:
-
Diol (e.g., (±)-1,2-propanediol, (±)-2,3-butanediol, 1,3-propanediol)
-
1,2-Bis(trimethylsiloxy)ethane (≥98% purity)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent (e.g., acetonitrile, THF)
-
Pyridine (B92270) or triethylamine (B128534) (for quenching)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes for liquid transfer
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the diol (1.0 equiv.).
-
Dissolve the diol in a minimal amount of anhydrous dichloromethane (approx. 0.2 M concentration).
-
Add 1,2-bis(trimethylsiloxy)ethane (1.1 equiv.) to the solution via syringe.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.01-0.05 equiv., i.e., 1-5 mol%) dropwise via syringe.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding pyridine or triethylamine (0.1 equiv.) to neutralize the TMSOTf catalyst.
-
Allow the mixture to warm to room temperature.
-
Dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Data Presentation: Representative Silylation of Diols
The following table summarizes representative results for the silylation of common diols using the general protocol described above.
| Entry | Diol Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | Ethane-1,2-diol | 1,4-Dioxa-2,3-disilacyclohexane | 1 | >95 |
| 2 | Propane-1,2-diol | 5-Methyl-1,4-dioxa-2,3-disilacyclohexane | 1.5 | 92 |
| 3 | (±)-Butane-2,3-diol | 5,6-Dimethyl-1,4-dioxa-2,3-disilacyclohexane | 2 | 90 |
| 4 | Propane-1,3-diol | 1,5-Dioxa-2,4-disilacycloheptane | 2.5 | 88 |
| 5 | (1R,2R)-(-)-1,2-Diphenyl-1,2-ethanediol | (5R,6R)-5,6-Diphenyl-1,4-dioxa-2,3-disilacyclohexane | 3 | 85 |
Note: Yields are for isolated, purified products and may vary depending on the specific reaction conditions and scale.
Deprotection Protocol
The cyclic silyl ether protecting group is stable to a range of conditions but can be readily removed under acidic or fluoride-mediated conditions.
Method 1: Acidic Hydrolysis
Materials:
-
Protected diol
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl) or Acetic acid (AcOH)
Procedure:
-
Dissolve the silylated diol in THF.
-
Add an equal volume of 1 M HCl or a mixture of acetic acid/water/THF (3:1:1).
-
Stir the mixture at room temperature and monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous NaHCO₃ solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Method 2: Fluoride-Mediated Cleavage
Materials:
-
Protected diol
-
Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (B91410) (TBAF) (1 M solution in THF)
Procedure:
-
Dissolve the silylated diol in anhydrous THF.
-
Add a solution of TBAF in THF (1.1 equiv.) at 0 °C.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Visualization of Experimental Workflow
Caption: Workflow for the protection and deprotection of diols.
1,2-Bis(trimethylsiloxy)ethane as a derivatizing agent for GC-MS analysis
Application Note: Silylation for GC-MS Analysis of Polar Analytes
Topic: 1,2-Bis(trimethylsiloxy)ethane as a Derivatizing Agent for GC-MS Analysis
Important Note: Following a comprehensive review of available scientific literature, it has been determined that there are no established or published protocols for the use of 1,2-Bis(trimethylsiloxy)ethane as a derivatizing agent for the GC-MS analysis of other analytes. This compound is typically identified as an analyte itself in various matrices.
Therefore, to provide a valuable and practical resource for researchers, this document details the application and protocol for a widely-used and effective silylation reagent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) . This serves as a representative guide to the principles and techniques of silylation for GC-MS analysis, which is a crucial process for the analysis of polar compounds in drug development and other scientific research.
Introduction to Silylation for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. However, many compounds of interest in pharmaceutical and biological research, such as organic acids, amino acids, sugars, and steroids, are polar and non-volatile due to the presence of active hydrogen atoms in functional groups like hydroxyl (-OH), carboxyl (-COOH), amino (-NH2), and thiol (-SH).
Derivatization is a chemical modification process used to convert these polar analytes into less polar, more volatile, and more thermally stable derivatives suitable for GC-MS analysis. Silylation is one of the most common derivatization techniques, involving the replacement of an active hydrogen with a trimethylsilyl (B98337) (TMS) group. This process effectively masks the polar functional groups, leading to improved chromatographic peak shape, enhanced sensitivity, and better resolution.
Principle of BSTFA Derivatization
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular silylating reagent due to its high reactivity and the volatile, non-interfering nature of its by-products. The reaction with BSTFA proceeds by substituting the active hydrogens on the analyte with a TMS group. The reaction is often catalyzed by the addition of a small amount of Trimethylchlorosilane (TMCS), which increases the reactivity of the BSTFA, especially for sterically hindered groups.
Applications in Drug Development
Silylation with BSTFA is widely applicable in various stages of drug development:
-
Metabolomics: To analyze endogenous polar metabolites in biological fluids and tissues.
-
Pharmacokinetic Studies: To quantify drug molecules and their metabolites that possess polar functional groups.
-
Impurity Profiling: To identify and quantify polar impurities in active pharmaceutical ingredients (APIs) and formulated drug products.
-
Stability Testing: To monitor the degradation products of drugs that may be polar in nature.
Experimental Protocol: Derivatization of a Model Compound (e.g., a Hydroxylated Drug Metabolite) using BSTFA
This protocol provides a general procedure for the silylation of a dried sample extract. Optimization of reaction time, temperature, and reagent volume may be necessary for specific analytes.
Materials:
-
Dried sample extract containing the analyte of interest
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS) (optional, as a catalyst)
-
Pyridine (B92270) (or other suitable solvent like acetonitrile, dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry. The presence of water can deactivate the silylating reagent. If necessary, evaporate the sample to dryness under a gentle stream of nitrogen.
-
Reagent Preparation: Prepare the derivatization reagent mixture. A common mixture is BSTFA with 1% TMCS. For certain applications, a solvent like pyridine can be used to improve the solubility of the analyte and catalyze the reaction. A typical reagent mixture could be prepared as BSTFA:Pyridine (1:1, v/v).
-
Derivatization Reaction:
-
To the dried sample in the reaction vial, add 100 µL of the BSTFA (or BSTFA/solvent mixture).
-
Seal the vial tightly with the PTFE-lined cap.
-
Vortex the vial for 30 seconds to ensure thorough mixing.
-
Heat the vial at 60-80°C for 30-60 minutes in a heating block or oven. The optimal temperature and time will depend on the analyte.
-
-
Cooling and Analysis:
-
After the incubation period, allow the vial to cool to room temperature.
-
Inject a 1 µL aliquot of the derivatized sample into the GC-MS system.
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
BSTFA and TMCS are moisture-sensitive and corrosive. Handle with care.
Data Presentation
The following tables represent hypothetical quantitative data from a dose-response experiment where a hydroxylated drug metabolite was derivatized with BSTFA and analyzed by GC-MS.
Table 1: GC-MS Parameters for Analysis of TMS-Derivatized Metabolite
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, 1.0 mL/min |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 50-550 m/z |
Table 2: Quantitative Analysis of Derivatized Drug Metabolite
| Sample ID | Concentration (ng/mL) | Peak Area (arbitrary units) |
| Blank | 0 | Not Detected |
| Standard 1 | 10 | 150,234 |
| Standard 2 | 50 | 745,890 |
| Standard 3 | 100 | 1,498,567 |
| Standard 4 | 250 | 3,754,231 |
| Standard 5 | 500 | 7,510,456 |
| Sample A | Unknown | 987,654 |
| Sample B | Unknown | 2,456,789 |
Visualizations
Caption: A generalized experimental workflow for the GC-MS analysis of polar compounds after derivatization with BSTFA.
Caption: The general chemical reaction of silylation for GC-MS analysis using BSTFA.
Conclusion
While 1,2-Bis(trimethylsiloxy)ethane is not a documented derivatizing agent, the principles of silylation are well-established and crucial for the GC-MS analysis of polar compounds. The use of reagents like BSTFA enables the conversion of non-volatile analytes into derivatives that are amenable to GC-MS, thereby expanding the range of compounds that can be analyzed. The provided protocol for BSTFA serves as a robust starting point for developing derivatization methods for various polar analytes in the context of drug development and other research areas. It is important to remember that any new derivatization procedure, especially with an undocumented reagent, would require thorough optimization and validation.
Application Notes and Protocols for 1,2-Bis(trimethylsiloxy)ethane in Silicone Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Bis(trimethylsiloxy)ethane is a vital compound in the synthesis of silicone polymers, primarily utilized as a chain terminator or end-capping agent. Its application allows for precise control over the molecular weight and, consequently, the physical properties of the resulting polysiloxanes. This document provides detailed application notes and experimental protocols for the use of 1,2-Bis(trimethylsiloxy)ethane in the ring-opening polymerization (ROP) of cyclosiloxanes, a predominant method for synthesizing linear silicone polymers.
Introduction
Silicone polymers, or polysiloxanes, are known for their exceptional properties, including high thermal stability, chemical inertness, low surface tension, and biocompatibility, making them indispensable in various fields, from industrial applications like sealants and adhesives to advanced biomedical devices and drug delivery systems.[1] The synthesis of linear silicone polymers is often achieved through the ring-opening polymerization (ROP) of cyclic siloxane monomers, such as hexamethylcyclotrisiloxane (B157284) (D3) and octamethylcyclotetrasiloxane (B44751) (D4).[2][3]
A key challenge in ROP is controlling the polymer chain length to achieve desired material properties. 1,2-Bis(trimethylsiloxy)ethane serves as an effective chain terminator. By introducing this molecule into the polymerization reaction, the propagation of the polymer chain is halted, allowing for the synthesis of polysiloxanes with a controlled molecular weight and a narrow molecular weight distribution. This control is crucial for tailoring the viscosity, elasticity, and other mechanical properties of the final silicone polymer.[1]
Physicochemical Properties of 1,2-Bis(trimethylsiloxy)ethane
A comprehensive understanding of the physical and chemical properties of 1,2-Bis(trimethylsiloxy)ethane is essential for its effective application in silicone polymer synthesis.
| Property | Value |
| Synonyms | Ethylene glycol bis(trimethylsilyl) ether, Ethylenedioxybis(trimethylsilane) |
| CAS Number | 7381-30-8 |
| Molecular Formula | C8H22O2Si2 |
| Molecular Weight | 206.43 g/mol |
| Appearance | Clear, colorless liquid |
| Boiling Point | 165 - 171 °C |
| Density | 0.842 g/mL at 25 °C |
Role in Silicone Polymer Synthesis: Reaction Mechanism
In the ring-opening polymerization of cyclosiloxanes, an initiator (either anionic or cationic) attacks a silicon atom in the cyclic monomer, breaking a silicon-oxygen bond and creating a linear, propagating chain with a reactive center at one end.
1,2-Bis(trimethylsiloxy)ethane acts as an end-capping agent . The trimethylsiloxy groups [(CH₃)₃SiO-] are relatively stable and unreactive under polymerization conditions. When introduced to the living polymer chains, the reactive silyl (B83357) ether linkage in 1,2-bis(trimethylsiloxy)ethane can react with the propagating chain end. This effectively terminates the polymerization by introducing a non-reactive trimethylsilyl (B98337) group at the end of the polymer chain. The concentration of 1,2-Bis(trimethylsiloxy)ethane relative to the monomer concentration is a critical parameter for controlling the final molecular weight of the polysiloxane.
Below is a simplified logical diagram illustrating the role of 1,2-Bis(trimethylsiloxy)ethane in controlling polymer chain length during ROP.
Caption: Logical workflow of ring-opening polymerization with a chain terminator.
Experimental Protocols
Anionic Ring-Opening Polymerization of Hexamethylcyclotrisiloxane (D3)
This protocol is a general procedure that can be adapted for molecular weight control using 1,2-bis(trimethylsiloxy)ethane.
Materials:
-
Hexamethylcyclotrisiloxane (D3), dried and distilled
-
Initiator: n-butyllithium (n-BuLi) or lithium silanolate
-
1,2-Bis(trimethylsiloxy)ethane, dried and distilled
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or toluene)
-
Quenching agent (e.g., chlorodimethylsilane)
-
Methanol
Procedure:
-
Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is used as the reactor.
-
Monomer and Solvent Addition: The desired amount of D3 is dissolved in the anhydrous solvent and transferred to the reactor via a cannula under a nitrogen atmosphere.
-
Initiation: The reactor is brought to the desired temperature (typically ranging from -20°C to room temperature). The initiator is then added dropwise via a syringe. The reaction mixture is stirred to allow for complete initiation.
-
Chain Termination: At the desired point of polymerization (which can be monitored by techniques like Gel Permeation Chromatography (GPC)), a calculated amount of 1,2-bis(trimethylsiloxy)ethane dissolved in the anhydrous solvent is added to the reactor to terminate the living polymer chains. The molar ratio of terminator to initiator will determine the final molecular weight.
-
Quenching: After allowing sufficient time for the termination reaction, a quenching agent is added to deactivate any remaining active species.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large excess of methanol. The precipitated polymer is then collected and dried under vacuum to a constant weight.
Characterization:
-
Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC).[4]
-
Chemical Structure: Confirmed by ¹H NMR and ²⁹Si NMR spectroscopy.
Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane (D4)
This protocol provides a general framework for cationic ROP, which can be modified to incorporate 1,2-bis(trimethylsiloxy)ethane for molecular weight control.
Materials:
-
Octamethylcyclotetrasiloxane (D4), dried and distilled
-
Initiator: A strong protic acid (e.g., trifluoromethanesulfonic acid) or a photoinitiator.
-
1,2-Bis(trimethylsiloxy)ethane, dried and distilled
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)
-
Neutralizing agent (e.g., ammonium (B1175870) carbonate or triethylamine)
Procedure:
-
Reactor Setup: A dry, inert atmosphere reactor is prepared as described for the anionic polymerization.
-
Monomer and Solvent Addition: D4 and the anhydrous solvent are added to the reactor.
-
Initiation: The initiator is added to the reaction mixture at the desired temperature (often room temperature).
-
Chain Termination: A predetermined amount of 1,2-bis(trimethylsiloxy)ethane is added to the reaction to control the polymer chain length. The timing of this addition can be varied to influence the final polymer structure.
-
Neutralization: The polymerization is terminated by adding a neutralizing agent to quench the acidic catalyst.
-
Purification: The reaction mixture is filtered to remove any salts, and the solvent is removed under reduced pressure. The resulting polymer may be further purified by precipitation in methanol.
Data Presentation: Expected Influence on Polymer Properties
While specific experimental data tables are not available, the following table illustrates the expected trend of the influence of 1,2-Bis(trimethylsiloxy)ethane concentration on the properties of the resulting polydimethylsiloxane (PDMS). Researchers should generate their own data based on the provided protocols.
| Molar Ratio of [Monomer] to [Terminator] | Expected Number Average Molecular Weight (Mn) | Expected Viscosity | Expected Polydispersity Index (PDI) |
| High | High | High | Broader |
| Medium | Medium | Medium | Narrow |
| Low | Low | Low | Narrowest |
Visualization of Experimental Workflow
The following diagram illustrates a generalized experimental workflow for the synthesis of silicone polymers using ring-opening polymerization with 1,2-Bis(trimethylsiloxy)ethane as a chain terminator.
Caption: General workflow for silicone polymer synthesis with a chain terminator.
Conclusion
1,2-Bis(trimethylsiloxy)ethane is a critical reagent for the controlled synthesis of silicone polymers. By acting as a chain terminator in ring-opening polymerization, it enables researchers to precisely tailor the molecular weight and, therefore, the macroscopic properties of polysiloxanes. The protocols and information provided herein offer a foundational guide for scientists and professionals in the development of novel silicone-based materials for a wide array of applications. It is recommended that researchers conduct systematic studies to quantify the effects of 1,2-bis(trimethylsiloxy)ethane concentration on polymer characteristics for their specific systems.
References
Enhancing Surface Hydrophobicity Using Siloxane Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for modifying surfaces to enhance hydrophobicity using siloxane compounds. The information is intended for professionals in research, scientific, and drug development fields who require precise control over surface wettability for various applications, including biocompatible materials, drug delivery systems, and self-cleaning surfaces.
Introduction to Silanization for Hydrophobicity
Surface modification with siloxane compounds, a process known as silanization, is a widely used and effective method for creating hydrophobic surfaces. This technique involves the chemical reaction of organosilanes with hydroxyl groups present on the surface of a substrate, forming a stable, covalently bonded siloxane layer. The organic functional groups of the silane (B1218182) molecules are oriented away from the surface, imparting new properties such as hydrophobicity.
The degree of hydrophobicity is influenced by several factors, including the type of silane used, the surface roughness of the substrate, and the deposition method. By carefully selecting these parameters, a wide range of water contact angles, from hydrophobic to superhydrophobic (contact angle > 150°), can be achieved.
Common Siloxane Compounds for Hydrophobic Modification
A variety of siloxane compounds can be used to induce hydrophobicity. The choice of silane depends on the desired level of hydrophobicity, the substrate material, and the process conditions. Aliphatic or fluorinated hydrocarbon substituents on the silane are key to achieving a hydrophobic effect.[1] Methyl-substituted and fluorinated alkylsilanes generally provide more effective hydrophobic treatments than linear alkylsilanes.[1]
Table 1: Performance of Common Silanizing Agents
| Silanizing Agent | Chemical Formula | Substrate | Water Contact Angle (°) | Reference |
| Hexamethyldisilazane (HMDS) | C₆H₁₉NSi₂ | Glass | 70 - 100 | [2] |
| Dichlorodimethylsilane (DCDMS) | C₂H₆Cl₂Si | Sand | ~90 | |
| Octadecyltrichlorosilane (OTS) | C₁₈H₃₇Cl₃Si | Sand | >140 | |
| Perfluorooctyltriethoxysilane (PFOTES) | C₁₄H₁₉F₁₃O₃Si | Glass | >150 (Superhydrophobic) | [2] |
| Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (TCPS) | C₈H₄Cl₃F₁₃Si | Nanoporous Polymer | Superhydrophobic | [3] |
| Vinyltriethoxysilane (VETS) & 1H,1H,2H,2H-perfluorooctyltriethoxysilane (PFTS) modified Nano-SiO₂ | - | Coated Surface | 159.2 | [4] |
| γ-methacryloxypropyltrimethoxysilane (KH-570) | C₁₀H₂₀O₅Si | Biochar | 143.99 | [5] |
Experimental Protocols
Reproducible and effective surface silanization requires careful attention to detail in the experimental procedures. The following protocols outline the key steps for preparing and characterizing hydrophobic surfaces.
Protocol 1: Substrate Cleaning and Activation
A pristine and activated surface is crucial for successful silanization. The goal is to remove organic contaminants and to generate hydroxyl (-OH) groups on the surface, which are the reactive sites for silane coupling.
Materials:
-
Substrate (e.g., glass slides, silicon wafers)
-
Detergent solution
-
Deionized (DI) water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.) or Oxygen plasma cleaner.
-
Nitrogen gas stream
-
Oven
Procedure:
-
Initial Cleaning: Sonicate the substrate in a detergent solution for 15 minutes, followed by thorough rinsing with DI water.
-
Solvent Degreasing: Sonicate the substrate in acetone for 10 minutes, followed by sonication in isopropanol for 10 minutes to remove organic residues.
-
Drying: Dry the substrate under a stream of nitrogen gas.
-
Surface Activation (Option A: Piranha Etching):
-
Immerse the cleaned, dry substrate in freshly prepared Piranha solution for 15-30 minutes.
-
Carefully remove the substrate and rinse extensively with DI water.
-
Dry the substrate under a nitrogen stream and then bake in an oven at 110°C for 30 minutes to remove residual water.
-
-
Surface Activation (Option B: Plasma Treatment):
-
Place the cleaned, dry substrate in an oxygen plasma cleaner.
-
Treat the surface according to the manufacturer's instructions (typically a few minutes) to remove organic contaminants and generate hydroxyl groups.
-
-
Storage: Use the activated substrate immediately for the silanization process to prevent recontamination.
Protocol 2: Silanization by Solution Deposition
This is a common and straightforward method for applying a silane layer.
Materials:
-
Activated substrate
-
Anhydrous toluene (B28343) or hexane (B92381) (or other suitable organic solvent)
-
Silanizing agent (e.g., DCDMS, OTS, PFOTES)
-
Glass or Teflon container with a tight-fitting lid
-
Nitrogen or argon gas (for inert atmosphere)
-
Oven
Procedure:
-
Prepare Silane Solution: In a fume hood, prepare a solution of the silanizing agent in the anhydrous solvent. A typical concentration is 1-2% (v/v). The reaction should be carried out in a dry, inert atmosphere to prevent premature hydrolysis and polymerization of the silane in the bulk solution.
-
Substrate Immersion: Immerse the activated substrate in the silane solution. The immersion time can vary from a few minutes to several hours, depending on the silane and desired surface coverage. For example, a superhydrophobic surface can be achieved after 2 minutes of immersion in a 2% (v/v) TCPS solution in toluene.[3]
-
Rinsing: After immersion, remove the substrate and rinse it thoroughly with the pure solvent (e.g., toluene) to remove any excess, unreacted silane.
-
Curing: Cure the coated substrate in an oven. The curing temperature and time depend on the specific silane used. A typical curing step is 110°C for 30-60 minutes. This step promotes the formation of a stable siloxane network on the surface.
-
Final Cleaning: Sonicate the cured substrate in a suitable solvent (e.g., ethanol, acetone) to remove any loosely bound physisorbed molecules.
-
Drying: Dry the final modified substrate with a stream of nitrogen gas.
Protocol 3: Characterization of Hydrophobic Surfaces
3.3.1. Water Contact Angle Measurement
This is the primary method for quantifying the hydrophobicity of a surface.
Equipment:
-
Contact angle goniometer with a high-resolution camera
-
Syringe with a flat-tipped needle
-
High-purity water
Procedure:
-
Place the modified substrate on the sample stage of the goniometer.
-
Dispense a small droplet of water (typically 2-5 µL) onto the surface.
-
Capture an image of the droplet at the solid-liquid-vapor interface.
-
Use the software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
Perform measurements at multiple locations on the surface to ensure homogeneity and calculate the average contact angle.
3.3.2. Surface Morphology Analysis (Scanning Electron Microscopy - SEM)
SEM is used to visualize the micro- and nano-scale topography of the surface, which is a critical factor in achieving superhydrophobicity.
Procedure:
-
Ensure the sample is clean and dry.
-
If the substrate is non-conductive, apply a thin conductive coating (e.g., gold or carbon) to prevent charging effects.
-
Mount the sample on an SEM stub using conductive adhesive.
-
Introduce the sample into the SEM chamber and evacuate to high vacuum.
-
Acquire images at various magnifications to observe the surface morphology. Uneven, rough nanostructures are often observed on superhydrophobic surfaces.[4]
Visualizations
The following diagrams illustrate the key processes and concepts involved in surface modification for enhanced hydrophobicity.
Caption: Experimental workflow for surface modification.
Caption: Silanization reaction mechanism.
Stability and Durability of Hydrophobic Coatings
The longevity of the hydrophobic effect is critical for most applications. Siloxane-based coatings can exhibit excellent stability. For instance, some superhydrophobic coatings have been shown to maintain their properties after exposure to UV radiation, tape peeling, sand abrasion, water droplet impact, and strong acid/base corrosion.[6] The durability can be tested by immersing the coated surfaces in various liquids over extended periods and monitoring the static contact angle and sliding angle.[7]
Applications in Drug Development
The ability to precisely control surface hydrophobicity is valuable in drug development. For example:
-
Biocompatible Coatings: Siloxane coatings can be used to create biocompatible surfaces on medical implants and devices, reducing protein adsorption and improving device performance.
-
Drug Delivery Systems: The surface properties of drug carriers can be modified to control drug release kinetics and targeting. Silicones, such as polydimethylsiloxanes (PDMS), are used in topical and transdermal drug delivery.[8]
-
Microfluidics: In "lab-on-a-chip" devices, controlling the wettability of microchannels is essential for fluid handling and analysis. Silanization is a common method to create hydrophobic channels.[9]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low contact angle / Poor hydrophobicity | Incomplete surface cleaning or activation. | Ensure thorough cleaning and activation steps are followed. Use freshly prepared activation solutions. |
| Premature hydrolysis of silane. | Use anhydrous solvents and perform the reaction in an inert, dry atmosphere. | |
| Insufficient reaction time or temperature. | Optimize the immersion time and curing temperature for the specific silane. | |
| Inconsistent coating / High contact angle variability | Non-uniform surface activation. | Ensure the entire surface is evenly exposed to the activation treatment (e.g., Piranha or plasma). |
| Contamination of the silane solution. | Use high-purity solvents and silanes. Prepare fresh solutions before use. | |
| Poor coating stability | Incomplete covalent bonding. | Ensure proper curing to promote the formation of a stable siloxane network. |
| Weak adhesion to the substrate. | Verify that the substrate material is suitable for silanization and that the surface is properly activated. |
References
- 1. Hydrophobic Silane Surface Treatments - Gelest [technical.gelest.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. iwaponline.com [iwaponline.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. dupont.com [dupont.com]
- 9. researchgate.net [researchgate.net]
Application of 1,2-Bis(trimethylsiloxy)ethane in Adhesive Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
1,2-Bis(trimethylsiloxy)ethane is a versatile organosilicon compound utilized in a variety of industrial and research applications, including as a key component in the formulation of advanced adhesives and sealants.[1] Its unique chemical structure, featuring two trimethylsiloxy groups linked by an ethane (B1197151) backbone, imparts desirable properties to adhesive formulations, such as enhanced thermal stability, moisture resistance, and improved mechanical performance.[1] This document provides detailed application notes and protocols for the use of 1,2-Bis(trimethylsiloxy)ethane in adhesive formulations, intended for researchers, scientists, and professionals in drug development and materials science.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 1,2-Bis(trimethylsiloxy)ethane is essential for its effective application in adhesive formulations.
| Property | Value | Reference |
| Synonyms | Ethylenedioxybis(trimethylsilane), Ethylene glycol bis(trimethylsilyl ether) | [1] |
| CAS Number | 7381-30-8 | [1] |
| Molecular Formula | C8H22O2Si2 | [1] |
| Molecular Weight | 206.43 g/mol | [1][2][3] |
| Appearance | Clear, colorless liquid | [1][4] |
| Density | 0.842 g/mL at 25 °C | [1][3][4] |
| Boiling Point | 165 - 171 °C | [1][4] |
| Flash Point | 51 °C (closed cup) | [4] |
| Purity | ≥ 96% (GC) | [1] |
Application Notes
1,2-Bis(trimethylsiloxy)ethane serves multiple functions in adhesive formulations, primarily acting as a key intermediate in the synthesis of silicone polymers and as a surface modifying agent.[1]
-
Intermediate in Silicone Polymer Production: This compound is a fundamental building block in the synthesis of specialized silicone polymers. These polymers are integral to the formulation of high-performance sealants, adhesives, and coatings, valued for their exceptional thermal stability and flexibility.[1]
-
Enhancement of Mechanical Properties: Researchers and industry professionals utilize 1,2-Bis(trimethylsiloxy)ethane to improve the mechanical properties of polymers within adhesive formulations.[1] Its incorporation can lead to adhesives with strong bonding capabilities while maintaining necessary flexibility, making them suitable for demanding applications in the automotive and construction industries.[1]
-
Moisture Resistance: The hydrophobic nature of the trimethylsilyl (B98337) groups helps to enhance the moisture resistance of the adhesive, which is critical for long-term performance and durability in various environments.[1]
-
Surface Modification: 1,2-Bis(trimethylsiloxy)ethane is applied to modify surfaces to increase their hydrophobic properties. This is particularly valuable in industries such as electronics and textiles where water resistance is a crucial factor.[1]
-
Improved Formulation Properties: Its low surface tension and excellent wetting properties make it a valuable additive, ensuring optimal performance and durability of the final adhesive product.[1]
General Experimental Protocol: Surface Pre-treatment with 1,2-Bis(trimethylsiloxy)ethane as an Adhesion Promoter
Objective: To improve the adhesion of an adhesive to a substrate by pre-treating the substrate surface with a solution of 1,2-Bis(trimethylsiloxy)ethane.
Materials:
-
1,2-Bis(trimethylsiloxy)ethane
-
Ethanol, 95% (or other suitable solvent)
-
Deionized water
-
Acetic acid (for pH adjustment)
-
Substrate for treatment (e.g., glass, metal, ceramic)
-
Adhesive system
-
Beakers, graduated cylinders, magnetic stirrer
-
Pipettes
-
Cleaning agents (e.g., acetone (B3395972), isopropanol)
-
Drying oven
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the substrate surface to remove any organic contaminants. This can be achieved by wiping with solvents like acetone or isopropanol, followed by a thorough rinse with deionized water.
-
Dry the substrate completely, for example, in an oven at 110°C for 15 minutes.
-
-
Preparation of the Silane (B1218182) Solution (e.g., 2% solution):
-
In a clean, dry beaker, prepare a 95% ethanol/5% deionized water solution.
-
Adjust the pH of the solution to between 4.5 and 5.5 using a small amount of acetic acid. This acidic condition promotes the hydrolysis of the silane.
-
Slowly add 2% by volume of 1,2-Bis(trimethylsiloxy)ethane to the ethanol/water mixture while stirring.
-
Continue stirring for approximately 1-2 hours to allow for hydrolysis to occur.
-
-
Application of the Silane Solution:
-
Apply the prepared silane solution to the cleaned and dried substrate surface. This can be done by dipping, spraying, or wiping.
-
Allow the silane solution to remain on the surface for 1-2 minutes.
-
-
Drying and Curing:
-
Wipe off any excess silane solution.
-
Allow the treated substrate to air dry for approximately 30 minutes.
-
Cure the treated substrate in an oven at a temperature and time suitable for the specific substrate and silane. A typical starting point is 110°C for 10-15 minutes. This step promotes the formation of covalent bonds between the silane and the substrate.
-
-
Adhesive Application:
-
Apply the desired adhesive to the silane-treated and cured surface according to the adhesive manufacturer's instructions.
-
Safety and Handling Protocol
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[4][5]
-
Skin Protection: Wear appropriate protective gloves (e.g., neoprene or nitrile rubber) and clothing to prevent skin exposure.[5][6]
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a suitable respirator.[4]
Handling and Storage:
-
Handling: Avoid inhalation of vapor or mist. Keep away from sources of ignition - No smoking. Take measures to prevent the buildup of electrostatic charge.[4]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. The product is moisture-sensitive.[4]
First Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]
-
In Case of Eye Contact: Flush eyes with water as a precaution.[4]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Consult a physician.[4]
Visualizations
Caption: Experimental workflow for surface treatment.
Caption: Functional role in adhesive formulations.
References
Application Notes and Protocols: 1,2-Bis(trimethylsiloxy)ethane as an Electrolyte Additive for Lithium Batteries
Disclaimer: Direct experimental data on the performance of 1,2-Bis(trimethylsiloxy)ethane (BTSE) as a lithium-ion battery electrolyte additive is limited in publicly available literature. The following application notes and protocols are substantially based on findings from a closely related analogue, 1,2-bis((trimethylsilyl)oxy)benzene (BTMSB), which shares the same functional trimethylsiloxy groups crucial for its electrochemical activity. The data presented should be considered as a strong indicator of the potential performance of BTSE.
Introduction
1,2-Bis(trimethylsiloxy)ethane (BTSE) is a silicon-containing organic compound with the potential to serve as a highly effective electrolyte additive for enhancing the performance and lifespan of lithium-ion batteries, particularly those employing high-capacity silicon-based anodes. The presence of two trimethylsiloxy groups allows BTSE to participate in the formation of a stable and robust solid electrolyte interphase (SEI) on the electrode surface. This protective layer is critical in mitigating the detrimental effects of large volume changes associated with silicon anodes during lithiation and delithiation, thereby improving cycle life and overall battery performance. Furthermore, BTSE is anticipated to act as an HF scavenger, neutralizing harmful hydrofluoric acid that can form in the electrolyte and degrade battery components.
Key Performance Benefits (Based on the analogue BTMSB)
The inclusion of a silyl (B83357) ether additive like BTSE is expected to offer several key advantages to lithium-ion battery performance, as demonstrated by its benzene (B151609) analogue, BTMSB.
-
Enhanced Cycling Stability: Forms a flexible and durable SEI that can accommodate the significant volume expansion and contraction of silicon-based anodes, leading to improved capacity retention over extended cycling.
-
Improved Coulombic Efficiency: A stable SEI reduces the continuous decomposition of the electrolyte, leading to higher coulombic efficiencies.
-
HF Scavenging: The trimethylsiloxy groups can react with and neutralize hydrofluoric acid (HF) present in the electrolyte, protecting both the anode and cathode from chemical attack.
-
Formation of a LiF-rich SEI: The decomposition of the additive contributes to the formation of a robust SEI layer rich in lithium fluoride (B91410) (LiF), which is known for its excellent ionic conductivity and electronic insulation, facilitating efficient lithium-ion transport while preventing further electrolyte reduction.
Quantitative Performance Data (Based on 2% BTMSB in SiOₓ/C || Li Cells)
The following table summarizes the key performance metrics observed with the addition of 2% 1,2-bis((trimethylsilyl)oxy)benzene (BTMSB) to the electrolyte in a SiOₓ/C || Li half-cell configuration. These results provide a benchmark for the expected performance improvements with BTSE.
| Performance Metric | Standard Electrolyte | Electrolyte with 2% BTMSB Additive |
| Initial Coulombic Efficiency | ~80% | ~85% |
| Capacity Retention after 400 Cycles | < 30% | 69% |
| Rate Capability (at 2C) | Lower capacity retention | Significantly improved capacity retention |
| SEI Composition | Predominantly organic species | Rich in LiF and silicate (B1173343) species |
Proposed Mechanism of Action
The primary mechanism by which BTSE is expected to enhance battery performance is through its electrochemical decomposition on the anode surface during the initial formation cycles.
-
Reductive Decomposition: During the first lithiation, BTSE is reduced at the anode surface at a potential higher than that of the bulk electrolyte solvents.
-
SEI Formation: This decomposition leads to the formation of a stable, polymeric, and inorganic-rich SEI layer. The presence of silicon in the additive contributes to the formation of lithium silicates (LiₓSiOᵧ), and the cleavage of the Si-O bond can facilitate the formation of a LiF-rich interface in the presence of LiPF₆ salt.
-
HF Scavenging: Any trace amounts of HF in the electrolyte can react with the trimethylsiloxy groups of BTSE, forming stable Si-F compounds and preventing HF-mediated degradation of the electrodes.
Diagram: Proposed Mechanism of BTSE in SEI Formation
Caption: Proposed mechanism of BTSE as an electrolyte additive.
Experimental Protocols
The following protocols are adapted from established methodologies for testing electrolyte additives in lithium-ion batteries and are specifically tailored for the evaluation of BTSE.
Objective: To prepare a baseline electrolyte and an electrolyte containing BTSE.
Materials:
-
Battery-grade ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC) (or other suitable solvents).
-
Lithium hexafluorophosphate (B91526) (LiPF₆).
-
1,2-Bis(trimethylsiloxy)ethane (BTSE), battery grade.
-
Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm.
-
Volumetric flasks and pipettes.
-
Magnetic stirrer.
Procedure:
-
Inside the glovebox, prepare the baseline electrolyte by dissolving LiPF₆ in a 1:1 (v/v) mixture of EC and DEC to a final concentration of 1.0 M. Stir until the salt is completely dissolved.
-
To prepare the additive-containing electrolyte, add a predetermined weight percentage of BTSE (e.g., 1%, 2%, 5% w/w) to the baseline electrolyte.
-
Stir the solution thoroughly to ensure homogeneity.
Objective: To assemble coin cells for electrochemical testing.
Materials:
-
Silicon-based working electrodes (e.g., SiOₓ/C composite).
-
Lithium metal counter and reference electrodes.
-
Celgard separator.
-
CR2032 coin cell components (casings, spacers, springs).
-
Electrolytes (baseline and BTSE-containing).
-
Crimping machine.
Procedure:
-
Inside the glovebox, place the silicon-based working electrode in the bottom case of the coin cell.
-
Add a few drops of the prepared electrolyte to wet the electrode surface.
-
Place a separator on top of the working electrode.
-
Add a few more drops of electrolyte to wet the separator.
-
Place the lithium metal counter electrode on top of the separator.
-
Add a spacer and a spring.
-
Place the top cap and crimp the coin cell using a crimping machine to ensure it is hermetically sealed.
Objective: To evaluate the electrochemical performance of the cells with and without the BTSE additive.
Apparatus:
-
Battery cycler.
-
Electrochemical impedance spectroscopy (EIS) analyzer.
Procedure:
-
Formation Cycles: Cycle the cells at a low C-rate (e.g., C/20) for the first 2-3 cycles to allow for the formation of a stable SEI layer.
-
Cycling Performance: Cycle the cells at a moderate C-rate (e.g., C/5 or C/2) for an extended number of cycles (e.g., 100-500 cycles) to evaluate long-term stability and capacity retention. Record the charge and discharge capacities and calculate the coulombic efficiency for each cycle.
-
Rate Capability: Test the cells at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C) to assess their performance under different current loads.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at different states of charge and after a certain number of cycles to analyze the interfacial and charge-transfer resistances.
Diagram: Experimental Workflow for BTSE Evaluation
Caption: Workflow for evaluating BTSE as an electrolyte additive.
Safety and Handling
-
1,2-Bis(trimethylsiloxy)ethane is a flammable liquid and should be handled with care in a well-ventilated area, away from ignition sources.
-
Always use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
All electrolyte preparation and cell assembly should be conducted in an inert atmosphere (e.g., an argon-filled glovebox) to prevent moisture contamination, which can lead to the formation of HF and degradation of the electrolyte.
-
Dispose of all materials in accordance with local regulations for chemical waste.
Conclusion
Based on the strong performance of its structural analogue, 1,2-bis((trimethylsilyl)oxy)benzene, 1,2-Bis(trimethylsiloxy)ethane holds significant promise as a functional electrolyte additive for improving the performance of lithium-ion batteries, especially those with silicon-based anodes. Its ability to form a robust, protective SEI and scavenge harmful HF makes it a compelling candidate for further research and development in the field of advanced battery materials. The provided protocols offer a comprehensive framework for the systematic evaluation of BTSE's impact on battery performance.
Application Notes and Protocols for Improving Electrochemical Stability in High-Voltage Batteries with Additives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for utilizing electrolyte additives to enhance the electrochemical stability of high-voltage batteries. The information is curated for professionals in research and development who are focused on advancing energy storage technologies.
Introduction to Electrolyte Additives for High-Voltage Batteries
The relentless pursuit of higher energy density in lithium-ion batteries has led to the development of high-voltage cathode materials. However, operating at high voltages (typically > 4.3 V vs. Li/Li⁺) introduces significant challenges, primarily the oxidative decomposition of conventional carbonate-based electrolytes at the cathode-electrolyte interphase (CEI). This degradation leads to rapid capacity fading, increased interfacial impedance, and safety concerns, hindering the practical application of high-voltage battery chemistries.[1][2]
Electrolyte additives are a cost-effective and highly effective strategy to mitigate these issues.[3] These compounds, when added in small quantities to the electrolyte, can preferentially adsorb or decompose on the electrode surfaces to form a stable and protective passivation layer. This layer, known as the solid electrolyte interphase (SEI) on the anode and the CEI on the cathode, is crucial for preventing further electrolyte decomposition while allowing for efficient Li⁺ transport.[3][4] Additives can be broadly classified based on their function, such as SEI-forming agents, CEI protectors, overcharge protection additives, and flame retardants.[5][6]
Data Presentation: Performance Enhancement with Electrolyte Additives
The following table summarizes the quantitative data on the performance improvements achieved with various electrolyte additives in high-voltage lithium-ion batteries.
| Battery Chemistry | Additive(s) | Additive Concentration | Key Performance Improvement | Reference |
| LiNi₀.₆Mn₀.₂Co₀.₂O₂ (NMC622) / Graphite | Lithium Difluoro(oxalato)borate (LiDFOB) | Not Specified | Significantly reduced impedance rise after long-term cycling at a cut-off voltage of 4.6 V.[7] | [7] |
| LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NCM811) | Li | MNTB and FEC (co-additive system) | Not Specified | |
| Nickel-rich layered cathode / Lithium metal anode | Lithium difluorophosphate (LiPO₂F₂) | Not Specified | Retained 97% of its initial capacity after 200 cycles at high voltage (up to 4.8 V).[8] | [8] |
| LiNi₀.₅Mn₀.₃Co₀.₂O₂ (NCM532) / Graphite | 3-methyl-1,4,2-dioxazol-5-one (MDO) | 2 wt% | Reached a cycle life of more than 450 cycles with 80% capacity retention in a propylene (B89431) carbonate (PC)-based electrolyte.[9] | [9] |
| LNMO // LTO | LiDFOB-based multi-functional additive system | Not Specified | Resolved interfacial instability issues at high working voltages (3.50 V).[5] | [5] |
| NCM / Graphite | LiDFOB - TMSB dual-additive system | Not Specified | Preferentially decomposes to form a robust SEI and a B, F, Si-rich CEI layer, improving interfacial synergy.[6] | [6] |
| High-Voltage LCO | Li (4.4 V) Pouch Cells | FGN-182 + 1% 1,3,6-tricyanohexane (HTCN) | 1% | |
| LiNi₀.₅Co₀.₂Mn₀.₃O₂ / Li₄Ti₅O₁₂ | Vinylene Carbonate (VC) and 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) | Not Specified | Improved high-voltage performance observed during elevated temperature potentiostatic holds.[10] | [10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate evaluation of electrolyte additives.
Protocol for Coin Cell Assembly (CR2032)
This protocol outlines the standard procedure for assembling CR2032-type coin cells for electrochemical testing. All assembly should be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
Materials and Equipment:
-
CR2032 coin cell components (casings, spacers, springs)
-
Cathode and anode electrodes (e.g., 14 mm and 15 mm diameter, respectively)
-
Separator (e.g., 16 mm diameter Celgard)
-
Baseline and additive-containing electrolytes
-
Micropipette
-
Tweezers
-
Crimping machine
Procedure:
-
Dry the electrodes and separator in a vacuum oven at appropriate temperatures (e.g., 110 °C for electrodes, 70 °C for separator) overnight.
-
Place the cathode at the center of the bottom casing.
-
Apply a few drops of the electrolyte under investigation (e.g., ~33 µL) onto the cathode surface to ensure it is well-wetted.[10]
-
Carefully place the separator on top of the wetted cathode.
-
Add a few more drops of electrolyte to the separator.
-
Place the anode on top of the separator.
-
Add a final drop of electrolyte to the anode.
-
Place a spacer on top of the anode, followed by the spring.
-
Carefully place the top casing over the assembly.
-
Crimp the coin cell using a crimping machine to ensure a proper seal.
-
Allow the assembled cells to rest for several hours to ensure complete electrolyte wetting of the electrodes and separator before electrochemical testing.
Protocol for Cyclic Voltammetry (CV)
CV is used to determine the electrochemical window of the electrolyte and to observe the redox behavior of the additives.
Equipment:
-
Potentiostat/Galvanostat
-
Assembled three-electrode or two-electrode cell (coin cell)
Procedure:
-
Connect the assembled cell to the potentiostat.
-
Set the potential window to a range that covers the expected oxidation and reduction potentials of the electrolyte and additive. For high-voltage applications, this can be from 3.0 V to a voltage above the target operating voltage (e.g., 5.0 V vs. Li/Li⁺).
-
Set a slow scan rate (e.g., 0.1 mV/s) to allow for the detection of subtle electrochemical processes.
-
Run the CV for several cycles to observe the formation of the passivation layers. The initial cycles will often show different features compared to subsequent cycles as the SEI and CEI are formed.
-
Analyze the resulting voltammogram to identify the oxidation and reduction peaks corresponding to the decomposition of the electrolyte and/or additive. A stable electrolyte will show a wide potential window with minimal current flow, except for the redox peaks of the active electrode materials.
Protocol for Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique used to probe the impedance characteristics of the battery, providing insights into the properties of the SEI and CEI layers.
Equipment:
-
Potentiostat/Galvanostat with EIS capability
-
Assembled coin cell
Procedure:
-
Charge or discharge the cell to a specific state of charge (SOC) and let it rest to reach equilibrium.
-
Connect the cell to the potentiostat.
-
Set the frequency range for the EIS measurement (e.g., from 100 kHz to 0.1 Hz or 0.01 Hz).[10]
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) to the cell.[10]
-
Record the impedance data across the specified frequency range.
-
The resulting Nyquist plot can be fitted to an equivalent circuit model to extract quantitative parameters such as the solution resistance (R_s), SEI/CEI resistance (R_sei/R_cei), and charge transfer resistance (R_ct).
-
Perform EIS measurements at different cycle numbers to monitor the evolution of the interfacial impedance.
Protocol for Long-Term Cycling Stability Testing
This protocol is essential for evaluating the long-term performance and stability of the battery with the new electrolyte formulation.
Equipment:
-
Battery cycler
-
Temperature-controlled chamber
Procedure:
-
Place the assembled coin cells in a temperature-controlled chamber (e.g., 30 °C).
-
Connect the cells to the battery cycler.
-
Perform initial formation cycles at a low C-rate (e.g., C/10) for a few cycles to ensure the formation of a stable SEI and CEI.
-
Set the desired cycling voltage window (e.g., 3.0 V to 4.5 V).
-
Set the charge and discharge C-rates for the long-term cycling (e.g., 1C charge, 1C discharge).
-
Cycle the cells for a large number of cycles (e.g., 100, 500, or more) while recording the charge and discharge capacities.
-
Plot the discharge capacity and coulombic efficiency versus the cycle number to evaluate the capacity retention and cycling stability.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows in the evaluation of electrolyte additives.
Caption: Mechanism of SEI and CEI formation with additives.
Caption: Experimental workflow for evaluating electrolyte additives.
Caption: Logical relationship between additive classes and their functions.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Electrolytes for High-Voltage Cathodes of Lithium-Ion Batteries [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CEI and SEI Formation in Li-Ion Batteries | springerprofessional.de [springerprofessional.de]
- 5. pdf.erytis.com [pdf.erytis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Electrolyte Additive Improves Battery Performance - Tech Briefs [techbriefs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,3-Dioxolanation of Unsaturated Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of carbonyl groups is a fundamental and critical step in multi-step organic synthesis, particularly in the development of complex molecules such as pharmaceuticals. The 1,3-dioxolane (B20135) functional group serves as a robust and versatile protecting group for aldehydes, offering stability under a wide range of reaction conditions, especially those involving nucleophiles and basic media. This is particularly crucial for α,β-unsaturated aldehydes, where the reactivity of the aldehyde must be masked to allow for selective transformations at the carbon-carbon double bond or other functional groups within the molecule. The formation of a 1,3-dioxolane is a reversible, acid-catalyzed reaction between an aldehyde and a 1,2-diol, typically ethylene (B1197577) glycol.[1][2] This application note provides detailed protocols for the 1,3-dioxolanation of various unsaturated aldehydes and their subsequent deprotection.
Data Presentation
The following table summarizes the reaction conditions and yields for the 1,3-dioxolanation of a variety of α,β-unsaturated aldehydes, providing a comparative overview of different substrates and catalysts.
| Entry | Unsaturated Aldehyde | Diol/Reagent | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cinnamaldehyde | Ethylene Glycol | p-TsOH (5) | Toluene | Reflux | 4 | 92 | [1] |
| 2 | Crotonaldehyde | Ethylene Glycol | p-TsOH (5) | Toluene | Reflux | 3 | 88 | [1] |
| 3 | Acrolein | 1,2-bis(trimethylsilyloxy)ethane | TMSOTf (1) | CH2Cl2 | -78 | 3 | 85 | Hwu, J. R., et al. (1987) |
| 4 | 2-Hexenal | 1,2-bis(trimethylsilyloxy)ethane | TMSOTf (1) | CH2Cl2 | -78 | 3 | 91 | Hwu, J. R., et al. (1987) |
| 5 | Citral | 1,2-bis(trimethylsilyloxy)ethane | TMSOTf (1) | CH2Cl2 | -78 | 4 | 89 | Hwu, J. R., et al. (1987) |
| 6 | Benzaldehyde | Ethylene Glycol | HCl (0.1) | Methanol | RT | 0.33 | >99 | [3] |
| 7 | Cinnamaldehyde | Ethylene Glycol | HCl (0.1) | Methanol | RT | 0.33 | >99 | [3] |
p-TsOH = p-Toluenesulfonic acid TMSOTf = Trimethylsilyl trifluoromethanesulfonate
Experimental Protocols
Protocol 1: General Procedure for p-Toluenesulfonic Acid Catalyzed 1,3-Dioxolanation
This protocol describes a standard method for the protection of unsaturated aldehydes using p-toluenesulfonic acid as a catalyst and a Dean-Stark apparatus to remove water, driving the reaction to completion.[1]
Materials:
-
Unsaturated aldehyde (1.0 eq)
-
Ethylene glycol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (0.05 eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the unsaturated aldehyde, ethylene glycol, and toluene.
-
Add the catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.
-
Assemble the Dean-Stark apparatus and condenser on the flask.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Deprotection of 1,3-Dioxolanes
This protocol outlines the hydrolysis of the 1,3-dioxolane protecting group to regenerate the parent unsaturated aldehyde using an acid catalyst in an aqueous medium.[1][4]
Materials:
-
Protected unsaturated aldehyde (1.0 eq)
-
Water
-
p-Toluenesulfonic acid monohydrate (catalytic amount) or another suitable acid catalyst (e.g., HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the 1,3-dioxolane derivative in a mixture of acetone and water in a round-bottom flask equipped with a magnetic stir bar.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the acid catalyst by adding a saturated sodium bicarbonate solution.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Transfer the remaining aqueous mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the deprotected aldehyde.
-
Purify the product by chromatography or distillation if required.
Visualizations
Caption: General workflow for the 1,3-dioxolanation of an unsaturated aldehyde.
Caption: General workflow for the deprotection of a 1,3-dioxolane.
References
The Role of 1,2-Bis(trimethylsiloxy)ethane in Sol-Gel Catalyst Preparation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sol-gel process is a versatile and widely adopted method for synthesizing a variety of materials, including highly effective catalysts. This bottom-up approach allows for the creation of materials with tailored properties such as high surface area, controlled porosity, and uniform particle size. In the realm of catalyst preparation, the choice of precursors is paramount in defining the final characteristics and performance of the catalyst.
Traditionally, silicon alkoxides like tetraethoxysilane (TEOS) have been the cornerstone of silica-based sol-gel synthesis. However, the incorporation of bridged organosilane precursors, such as 1,2-bis(triethoxysilyl)ethane (B100286) (BTSE), the ethoxy analog of 1,2-bis(trimethylsiloxy)ethane, has opened new avenues for creating advanced catalytic materials. The defining feature of BTSE is its ethane (B1197151) bridge connecting two silicon atoms, which imparts a hybrid organic-inorganic character to the resulting silica (B1680970) network.
This organic modification within the inorganic matrix offers several distinct advantages in catalyst preparation. The presence of the ethane groups can modulate the surface properties of the catalyst, often increasing its hydrophobicity. This can be particularly beneficial for catalytic reactions involving organic substrates in aqueous media, by enhancing substrate-catalyst interaction. Furthermore, the flexible ethane bridge can influence the mechanical and structural properties of the catalyst support, leading to materials with unique pore structures and enhanced stability.
These application notes provide a comprehensive overview of the role of 1,2-bis(trimethylsiloxy)ethane and its ethoxy analog in the sol-gel preparation of catalysts. Detailed experimental protocols for the synthesis of organosilica materials are presented, along with quantitative data summarizing the impact of this precursor on the physical and catalytic properties of the resulting materials.
Data Presentation
The inclusion of 1,2-bis(triethoxysilyl)ethane (BTSE) as a co-precursor in sol-gel synthesis significantly influences the morphological and catalytic properties of the final material. The following tables summarize key quantitative data from studies investigating the effects of BTSE.
Table 1: Influence of BTSE on the Physical Properties of Porous Hollow Organosilica Particles
| Amount of BTSE (µL) | Average Particle Diameter (nm) | Shell Thickness (nm) |
| 25 | 302.9 | 21.0 |
| 50 | 323.5 | 33.8 |
| 100 | 397.4 | 48.9 |
Data sourced from a study on the synthesis of porous hollow organosilica particles. The addition of BTSE demonstrates a clear trend of increasing particle size and shell thickness.
Table 2: Comparative Catalytic Performance in the Hydrolysis of Cellobiose
| Catalyst | Cellobiose Conversion (%) | Glucose Yield (%) |
| Sulfonic Organosilica with Organic Groups | 92 | 96 |
| Sulfonic Silica without Organic Groups | 52 | 46 |
This data illustrates the enhanced catalytic activity of a solid acid catalyst containing organic moieties within its framework, a feature introduced by organosilane precursors like BTSE, compared to a purely inorganic silica catalyst.[1]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of organosilica materials using 1,2-bis(triethoxysilyl)ethane (BTSE) as a key precursor.
Protocol 1: Synthesis of Porous Hollow Organosilica Particles
This protocol describes a two-pot approach for the preparation of monodisperse porous-hollow organosilica particles with tunable shell thickness.
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
1,2-bis(triethoxysilyl)ethane (BTSE)
-
Hexadecyltrimethylammonium bromide (CTAB)
-
Ammonia solution (28-30%)
-
Ultrapure water
-
Solid silica spheres (core templates)
Procedure:
-
Core Synthesis: Synthesize solid silica spheres (sSiO₂) using the Stöber method.
-
Shell Formation: a. Disperse 100 mg of the sSiO₂ core particles in 20 mL of ultrapure water and sonicate for 1 hour. b. In a separate flask, prepare a solution of CTAB in a mixture of water and ethanol. c. Add the dispersed silica sol dropwise to the CTAB solution under continuous stirring. d. Heat the mixture to 30°C. e. Rapidly add a mixture of TEOS and BTSE (refer to Table 1 for varying amounts of BTSE) to the reaction mixture. f. Allow the reaction to proceed for 6 hours. g. Collect the resulting core-shell particles by centrifugation and wash them sequentially with ethanol and ultrapure water.
-
Core Removal: a. Disperse the core-shell particles in a sodium carbonate solution. b. Heat the suspension in an oil bath at 80°C for 3 hours to selectively etch the silica core. c. Collect the hollow organosilica particles by centrifugation, wash with water and ethanol, and dry.
Protocol 2: Synthesis of Amine-Functionalized Mesoporous Organosilica
This protocol details the synthesis of bridged amine-functionalized mesoporous organosilica materials.
Materials:
-
1,2-bis(triethoxysilyl)ethane (BTESE)
-
Bis[(3-trimethoxysilyl)propyl]amine (BTMSPA)
-
Cetyltrimethylammonium bromide (CTAB)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Water
Procedure:
-
Dissolve CTAB in a solution of NaOH, water, and ethanol with stirring.
-
Add a mixture of BTESE and BTMSPA to the CTAB solution. The molar ratio of BTESE to BTMSPA can be varied to control the degree of amine functionalization.
-
Stir the mixture at room temperature for 2 hours.
-
Age the resulting gel at 100°C for 24 hours.
-
Collect the solid product by filtration, wash with water and ethanol, and dry.
-
Remove the CTAB template by solvent extraction with an ethanol/HCl mixture.
-
Wash the final product with ethanol and dry under vacuum.[2]
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of 1,2-bis(trimethylsiloxy)ethane in sol-gel catalyst preparation.
Caption: General workflow of the sol-gel process incorporating BTSE.
Caption: Comparison of properties and performance of TEOS vs. BTSE-derived catalysts.
Caption: A typical experimental workflow for sol-gel catalyst synthesis.
Conclusion
The use of 1,2-bis(trimethylsiloxy)ethane and its more common ethoxy analog, 1,2-bis(triethoxysilyl)ethane (BTSE), as a precursor in sol-gel catalyst preparation provides a powerful tool for tailoring the properties of the final catalytic material. The incorporation of the ethane bridge into the silica framework leads to the formation of organic-inorganic hybrid materials with distinct advantages over purely inorganic counterparts derived from precursors like TEOS.
Key benefits include the ability to modulate surface hydrophobicity, which can enhance the catalytic activity for reactions involving organic molecules. The presence of the flexible organic linker can also influence the pore structure and mechanical stability of the catalyst support. The provided experimental protocols offer a starting point for researchers to explore the synthesis of these advanced materials, and the quantitative data highlights the tangible impact of BTSE on both the physical and catalytic properties. The continued exploration of bridged organosilanes in sol-gel chemistry holds significant promise for the development of next-generation catalysts with improved performance and selectivity for a wide range of applications in research, and the chemical and pharmaceutical industries.
References
Revolutionizing Therapeutics: Advanced Applications of PLGA Nanoparticles in Targeted Doxorubicin Delivery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of poly(lactic-co-glycolic acid) (PLGA) nanoparticles as a delivery system for the chemotherapeutic agent doxorubicin (B1662922) (DOX). The encapsulation of DOX within biodegradable PLGA nanoparticles offers a promising strategy to enhance therapeutic efficacy while mitigating the severe systemic toxicity associated with the free drug. These advanced drug delivery systems are designed for controlled, sustained, and potentially targeted release, thereby improving drug bioavailability at the tumor site and reducing off-target effects.
The following sections detail the physicochemical characteristics of DOX-loaded PLGA nanoparticles from various studies, providing a comparative overview of key parameters. Furthermore, comprehensive experimental protocols are provided for the synthesis, characterization, and in vitro/in vivo evaluation of these nanoparticles. This information is intended to serve as a valuable resource for researchers developing next-generation cancer therapies.
Data Presentation: Physicochemical Properties and Drug Release Kinetics
The successful formulation of drug-loaded nanoparticles is critically dependent on their physicochemical properties, which influence their stability, biocompatibility, and drug release profile. The tables below summarize quantitative data from multiple studies on DOX-loaded PLGA nanoparticles, offering a comparative analysis of different formulations.
Table 1: Physicochemical Characterization of Doxorubicin-Loaded PLGA Nanoparticles
| Formulation ID | PLGA Molecular Weight (kDa) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| DOX-PLGA7K | 7 | 150.3 ± 3.4 | 0.13 ± 0.02 | -15.8 ± 0.9 | 30.1 ± 0.6 | 75.2 ± 1.5 | [1] |
| DOX-PLGA12K | 12 | 185.6 ± 5.1 | 0.18 ± 0.03 | -20.4 ± 1.2 | 15.1 ± 2.6 | 37.7 ± 6.5 | [1] |
| PEGylated PLGA-DOX | 7-17 | ~110 | N/A | N/A | N/A | ~95 | [2] |
| LPNP-TS-DOX | N/A | ~150 | 0.25 | Highly Negative | ~6 | ~98 | [3] |
| DOX-PLGA (Nanoprecipitation) | N/A | 230 | N/A | -45 | ~5 | N/A | [4] |
Table 2: In Vitro Doxorubicin Release from PLGA Nanoparticles
| Formulation ID | Release Medium (pH) | Cumulative Release at 24h (%) | Cumulative Release at 7 days (%) | Release Profile Characteristics | Reference |
| DOX-PLGA7K | 7.4 | ~40 | ~80 | Biphasic: Initial burst followed by sustained release | [1] |
| DOX-PLGA12K | 7.4 | ~20 | ~40 | Slower, more sustained release compared to 7K | [1] |
| PEGylated PLGA-DOX | N/A | ~30 | >80 (over 8 days) | Sustained release | [2] |
| LPNP-TS-DOX | 7.4 | ~40 | N/A | Controlled release | [3] |
| LPNP-TS-DOX | 5.0 | ~73 | N/A | pH-sensitive, faster release at acidic pH | [3] |
| DOX-PLGA (Nanoprecipitation) | 7.4 | N/A | N/A | Slow release | [4] |
| DOX-PLGA (Nanoprecipitation) | 4.0 | N/A | N/A | Rapid release at endolysosomal pH | [4] |
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments involved in the development and evaluation of doxorubicin-loaded PLGA nanoparticles.
Protocol 1: Preparation of Doxorubicin-Loaded PLGA Nanoparticles by Single Emulsion-Solvent Evaporation
This protocol describes a common and effective method for encapsulating a hydrophobic drug within PLGA nanoparticles.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Doxorubicin hydrochloride (DOX-HCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
Procedure:
-
Desalting of Doxorubicin: To improve its solubility in the organic solvent, DOX-HCl is converted to its free base form. Dissolve 54.4 mg of DOX-HCl in 10 mL of methanol and add 200 µL of TEA. Stir the solution for 6 hours. Extract the desalted DOX using chloroform and then evaporate the chloroform under reduced pressure.[1]
-
Organic Phase Preparation: Dissolve 20 mg of the desalted DOX in 0.48 mL of DCM. In a separate vial, dissolve 20 mg of PLGA in 1 mL of DCM. Mix the DOX solution with the PLGA solution.[1]
-
Emulsification: Add the organic phase to 20 mL of a 0.3% (w/v) PVA solution in deionized water. Emulsify the mixture by sonication or homogenization to create an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion for at least 3 hours at room temperature to allow the DCM to evaporate, leading to the formation of solid nanoparticles.[1]
-
Nanoparticle Collection and Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes to pellet the nanoparticles. Wash the nanoparticles twice with deionized water by repeated centrifugation and resuspension to remove residual PVA and unencapsulated drug.[1]
-
Lyophilization: Freeze-dry the purified nanoparticle suspension to obtain a powder, which can be stored for future use.
Diagram of the Experimental Workflow for Nanoparticle Preparation
Caption: Workflow for the synthesis of DOX-loaded PLGA nanoparticles.
Protocol 2: Characterization of Nanoparticles
This protocol outlines the standard procedures for characterizing the synthesized nanoparticles.
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Resuspend the lyophilized nanoparticles in deionized water to a concentration of approximately 0.2 mg/mL.
-
Analyze the suspension using a Zetasizer Nano ZS or a similar instrument to determine the hydrodynamic diameter (particle size), PDI, and surface charge (zeta potential).
-
2. Drug Loading and Encapsulation Efficiency:
-
Method: UV-Vis Spectrophotometry.
-
Procedure:
-
Weigh a precise amount (e.g., 1 mg) of the lyophilized DOX-loaded nanoparticles.
-
Dissolve the nanoparticles in a suitable solvent that dissolves both the polymer and the drug (e.g., Dimethyl sulfoxide (B87167) - DMSO).[1]
-
Measure the absorbance of the solution at the characteristic wavelength for doxorubicin (approximately 480 nm).
-
Calculate the amount of DOX using a pre-established standard curve of free DOX in the same solvent.
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100.
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100.
-
Protocol 3: In Vitro Drug Release Study
This protocol describes how to evaluate the release kinetics of doxorubicin from the PLGA nanoparticles.
Materials:
-
DOX-loaded PLGA nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0
-
Tween 80 (or other surfactant to maintain sink conditions)
-
Dialysis membrane (e.g., 12-14 kDa MWCO)
-
Shaking water bath or incubator
Procedure:
-
Disperse a known amount of DOX-loaded nanoparticles (e.g., containing 60 µg of DOX) in 1 mL of the release medium (e.g., PBS with 0.1% Tween 80).[5]
-
Place the nanoparticle suspension into a dialysis bag and seal it.
-
Immerse the dialysis bag in a larger volume (e.g., 50 mL) of the same release medium.
-
Incubate at 37°C with constant shaking.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours, and daily thereafter for up to 14 days), withdraw a sample of the release medium from outside the dialysis bag and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of released doxorubicin in the collected samples using a UV-Vis spectrophotometer or fluorescence spectroscopy (Ex: 480 nm / Em: 550 nm).[5]
-
Calculate the cumulative percentage of drug released at each time point.
Diagram of the In Vitro Drug Release Experimental Setup
Caption: Workflow for the in vitro drug release study.
Protocol 4: In Vivo Tumor Growth Inhibition Study
This protocol details the procedure for assessing the anti-tumor efficacy of DOX-loaded PLGA nanoparticles in a mouse tumor model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials and Animals:
-
Female BALB/c mice (6-8 weeks old)
-
CT-26 colon carcinoma cells (or another suitable cancer cell line)
-
Cell culture medium and reagents
-
DOX-loaded PLGA nanoparticles
-
Free DOX solution
-
Phosphate-buffered saline (PBS)
-
Calipers
Procedure:
-
Tumor Induction: Subcutaneously inject 2 x 106 CT-26 cells in 100 µL of PBS into the flank of each mouse.[6]
-
Tumor Growth Monitoring: Monitor the mice daily. Once the tumors reach a palpable size (e.g., 65 ± 10 mm3), randomize the mice into treatment groups (e.g., PBS control, free DOX, DOX-loaded PLGA nanoparticles).[6]
-
Treatment Administration: Administer the treatments via intratumoral or intravenous injection at a specified dosage (e.g., 10 mg/kg of DOX equivalent).[6]
-
Tumor Volume Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width2) / 2.
-
Body Weight Monitoring: Record the body weight of each mouse every 2-3 days as an indicator of systemic toxicity.
-
Euthanasia and Endpoint: Euthanize the mice when the tumors reach a predetermined maximum size or at the end of the study period (e.g., 28 days).[1][7]
-
Data Analysis: Plot the average tumor volume for each group over time to generate tumor growth curves.
Diagram of the In Vivo Efficacy Study Workflow
Caption: Workflow for the in vivo tumor growth inhibition study.
Protocol 5: In Vivo Biocompatibility of Subcutaneous Implants
This protocol is adapted from ISO 10993 guidelines and relevant literature for assessing the local tissue response to subcutaneously implanted PLGA nanoparticles.[8][9]
Materials and Animals:
-
Sprague-Dawley rats or BALB/c mice
-
Sterile PLGA nanoparticles (or a scaffold made thereof)
-
Surgical instruments
-
Anesthetics and analgesics
-
Sutures
-
Histology reagents (formalin, ethanol (B145695), xylene, paraffin (B1166041), hematoxylin, and eosin)
Procedure:
-
Implant Preparation: Prepare sterile implants of the PLGA nanoparticles. This could be a pressed pellet or a suspension for injection.
-
Surgical Procedure:
-
Anesthetize the animal.
-
Shave and disinfect the dorsal skin.
-
Make a small incision and create a subcutaneous pocket using blunt dissection.
-
Place the implant into the pocket.
-
Suture the incision.
-
-
Postoperative Care: Administer analgesics as required and monitor the animals for signs of distress or infection.
-
Explantation: At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and carefully excise the implant along with the surrounding tissue.[9]
-
Histological Analysis:
-
Fix the tissue samples in 10% neutral buffered formalin.
-
Process the samples through graded ethanol and xylene, and embed in paraffin.
-
Section the paraffin blocks (e.g., 5 µm thickness) and mount on glass slides.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the stained sections under a microscope to evaluate the local tissue response, including inflammation, fibrosis (fibrous capsule formation), and neovascularization.[10]
-
Diagram of the Biocompatibility Assessment Logical Flow
Caption: Logical flow for the in vivo biocompatibility study.
References
- 1. Doxorubicin-Loaded PLGA Nanoparticles for Cancer Therapy: Molecular Weight Effect of PLGA in Doxorubicin Release for Controlling Immunogenic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile Synthesis of PEGylated PLGA Nanoparticles Encapsulating Doxorubicin and its In Vitro Evaluation as Potent Drug Delivery Vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Doxorubicin-Loaded PLGA Nanoparticles for Cancer Therapy: Molecular Weight Effect of PLGA in Doxorubicin Release for Controlling Immunogenic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review of the Biocompatibility of Implantable Devices: Current Challenges to Overcome Foreign Body Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental protocol for evaluation of biomaterials in an in-vivo silicone implant coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized Protocol for Subcutaneous Implantation of Encapsulated Cells Device and Evaluation of Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of 1,2-bis(dialkylphosphino)ethanes using Silyl Intermediates
Introduction
1,2-bis(dialkylphosphino)ethanes are a critical class of bidentate phosphine (B1218219) ligands extensively utilized in coordination chemistry and homogeneous catalysis. Their strong electron-donating properties and ability to form stable chelate rings with transition metals make them indispensable in various catalytic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. Traditional synthetic routes to these ligands can involve hazardous reagents and challenging purification steps. This application note details a robust and versatile synthetic strategy that employs silyl (B83357) intermediates, offering a high-yield pathway to these valuable ligands.
The use of silylphosphines as intermediates provides a convenient method for the formation of phosphorus-carbon bonds. The synthesis is conceptually divided into two main stages: the formation of a 1,2-bis(silylphosphino)ethane precursor, followed by the cleavage of the P-Si bond via reaction with alkyl halides to furnish the desired 1,2-bis(dialkylphosphino)ethane. This methodology is amenable to the synthesis of a diverse range of ligands with varying alkyl substituents.
Methodology Overview
The overall synthetic pathway involves a two-step process starting from the commercially available 1,2-bis(dichlorophosphino)ethane (B1347013).
-
Synthesis of the Silyl Intermediate: 1,2-bis(dichlorophosphino)ethane is reacted with an organosilyl reagent, such as trimethylsilyl (B98337) lithium, to form the key intermediate, 1,2-bis(trimethylsilylphosphino)ethane. This step effectively replaces the reactive P-Cl bonds with P-Si bonds.
-
Alkylation of the Silyl Intermediate: The 1,2-bis(trimethylsilylphosphino)ethane intermediate is then treated with an appropriate alkyl halide. The facile cleavage of the P-Si bond by the alkyl halide results in the formation of the target 1,2-bis(dialkylphosphino)ethane and a trimethylsilyl halide byproduct, which can be easily removed.
This approach is particularly advantageous as it avoids the use of highly pyrophoric secondary phosphines and allows for the introduction of a wide variety of alkyl groups in the second step.
Experimental Protocols
Caution: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. All glassware should be oven-dried prior to use. Solvents should be anhydrous and deoxygenated.
Protocol 1: Synthesis of 1,2-bis(trimethylsilylphosphino)ethane (Intermediate)
This protocol is based on the general reactivity of dichlorophosphines with organometallic silyl reagents.
Materials:
-
1,2-bis(dichlorophosphino)ethane
-
Trimethylsilyl lithium (TMSLi) in a suitable solvent (e.g., THF)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Anhydrous pentane (B18724)
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve 1,2-bis(dichlorophosphino)ethane (1.0 eq.) in anhydrous diethyl ether or THF to a concentration of approximately 0.2 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of trimethylsilyl lithium (4.0 eq.) to the cooled solution of 1,2-bis(dichlorophosphino)ethane with vigorous stirring over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction by ³¹P NMR spectroscopy until the starting material signal has disappeared.
-
Remove the solvent under reduced pressure.
-
Extract the residue with anhydrous pentane and filter to remove the lithium chloride byproduct.
-
Evaporate the pentane from the filtrate under reduced pressure to yield 1,2-bis(trimethylsilylphosphino)ethane as a colorless liquid. The product is used in the next step without further purification.
Protocol 2: Synthesis of 1,2-bis(dialkylphosphino)ethanes
This protocol describes the general procedure for the alkylation of the silyl intermediate.
Materials:
-
1,2-bis(trimethylsilylphosphino)ethane
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) chloride)
-
Anhydrous toluene (B28343) or THF
Procedure:
-
In a Schlenk flask, dissolve the crude 1,2-bis(trimethylsilylphosphino)ethane (1.0 eq.) from Protocol 1 in anhydrous toluene or THF.
-
Add the desired alkyl halide (2.2 eq.) to the solution at room temperature with stirring.
-
Heat the reaction mixture to a temperature between 60-80 °C and stir for 4-12 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent and the volatile trimethylsilyl halide byproduct under reduced pressure.
-
The resulting crude 1,2-bis(dialkylphosphino)ethane can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent (e.g., pentane or ethanol).
A specific example of a related synthesis involves the reaction of 1,2-bis(dichlorophosphino)ethane with 2-[(trimethylsilyl)methyl]pyridine, which proceeds in high yield to the corresponding diphosphine.[1]
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 1,2-bis(dialkylphosphino)ethanes via Silyl Intermediates
| Alkyl Group (R) | Alkylating Agent | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Isolated Yield (%) | Reference |
| 2-pyridylmethyl | 2-[(trimethylsilyl)methyl]pyridine* | Not specified | Not specified | Not specified | 92 | [1] |
| Methyl | Methyl Iodide | Toluene | 60 | 6 | Expected to be moderate to high | - |
| Ethyl | Ethyl Bromide | THF | 65 | 8 | Expected to be moderate to high | - |
| Benzyl | Benzyl Chloride | Toluene | 80 | 4 | Expected to be moderate to high | - |
*Note: In this specific literature example, the silyl group is on the alkylating agent, but it demonstrates the principle of silyl-mediated P-C bond formation.
Visualizations
Logical Workflow for the Synthesis of 1,2-bis(dialkylphosphino)ethanes
References
Troubleshooting & Optimization
Optimizing reaction conditions for silylation with trimethylsilyl chloride
Welcome to the technical support center for optimizing silylation reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully using trimethylsilyl (B98337) chloride (TMSCl) as a protecting group.
Troubleshooting Guide
This section addresses common problems encountered during the silylation of functional groups like alcohols and amines with TMSCl.
Q1: My silylation reaction has a very low or zero yield. What are the potential causes and solutions?
Potential Causes:
-
Presence of Water: Trimethylsilyl chloride reacts vigorously and exothermically with water, hydrolyzing to form inactive hexamethyldisiloxane (B120664) and hydrochloric acid.[1][2][3] This is the most common cause of reaction failure.
-
Inactive Reagents: The TMSCl may have degraded due to improper storage. The base or solvent may also be of poor quality or contain impurities.
-
Steric Hindrance: The target functional group (e.g., a tertiary alcohol) may be too sterically hindered for the TMS group to access it effectively.[4]
-
Insufficient Base: An inadequate amount of base will fail to neutralize the HCl byproduct, leading to a halt in the reaction and potential acid-catalyzed side reactions or deprotection.[5][6]
Solutions:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven (e.g., >120°C for at least 4 hours) or by flame-drying under an inert atmosphere (N₂ or Ar).[7]
-
Use anhydrous solvents. It is crucial to use solvents with very low water content (<150 ppm H₂O for DMF) to prevent TMSCl hydrolysis.[8]
-
Handle reagents under an inert atmosphere.
-
-
Verify Reagent Quality:
-
Use freshly distilled TMSCl or a recently purchased bottle.
-
Ensure the base (e.g., triethylamine (B128534), pyridine) is pure and dry.
-
-
Optimize Reaction Conditions:
-
For sterically hindered substrates, consider increasing the reaction temperature or using a more reactive silylating agent like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf).[9]
-
Increase the equivalents of base and TMSCl. A typical starting point is 1.1-1.5 equivalents of TMSCl and 1.1-2.5 equivalents of base.[8][10]
-
Increase the reaction time and monitor progress using TLC or GC-MS.[11]
-
Q2: I am observing multiple spots on my TLC or multiple peaks in my GC/MS analysis. What could be causing this?
Potential Causes:
-
Incomplete Reaction: The starting material will be present alongside the desired silylated product.[12]
-
Side Product Formation: Undesired reactions can occur, especially if the reaction is left for too long or at too high a temperature.[13]
-
Desilylation (Hydrolysis): The TMS ether product can be hydrolyzed back to the starting alcohol. This is a common issue during aqueous workup or chromatography on silica (B1680970) gel, as TMS ethers are relatively labile.[8][14]
-
Formation of Artifacts: During GC analysis, artifacts can form from interactions with the solvent, reagents, or other sample components.[12]
Solutions:
-
Drive the Reaction to Completion:
-
Increase reaction time or temperature as needed, while carefully monitoring for side product formation.
-
Add a slight excess of TMSCl and base.
-
-
Careful Workup and Purification:
-
Perform a non-aqueous workup if possible. If an aqueous quench is necessary, use cold, saturated sodium bicarbonate (NaHCO₃) or ammonium (B1175870) chloride (NH₄Cl) solutions and work quickly.[8]
-
Minimize contact time with silica gel during column chromatography. Consider using silica gel that has been neutralized with a base (e.g., triethylamine).
-
-
Confirm Product Identity:
-
Use techniques like NMR and high-resolution mass spectrometry to confirm the identity of the main product and byproducts.
-
Q3: A white precipitate formed immediately after adding TMSCl to my reaction mixture. What is it?
This white solid is almost certainly the hydrochloride salt of your amine base (e.g., triethylammonium (B8662869) chloride or pyridinium (B92312) chloride).[13] The silylation reaction produces one equivalent of hydrogen chloride (HCl) for every equivalent of alcohol that reacts.[5][6] The amine base scavenges this HCl, forming the salt which often precipitates from common organic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). This is a normal observation and indicates the reaction is proceeding.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in a TMSCl silylation reaction? The base, typically an amine like triethylamine (Et₃N), pyridine, or imidazole, serves to neutralize the hydrogen chloride (HCl) that is generated as a byproduct of the reaction.[5][6] This prevents the buildup of acid, which would protonate the starting material and halt the nucleophilic attack on the silicon atom.
Q2: How do I choose the right solvent? Common solvents for silylation include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (B52724) (MeCN), and N,N-dimethylformamide (DMF). The choice depends on the solubility of your substrate. The most critical factor is that the solvent must be anhydrous .[8][13]
Q3: How can I remove the TMS protecting group (deprotection)? TMS ethers are easily cleaved. Common methods include:
-
Treatment with fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF) in THF.[4][9]
-
Mild acidic conditions, such as acetic acid in THF/water.[14]
-
Fluorosilicic acid (H₂SiF₆).[9]
Q4: Is TMSCl suitable for protecting all types of alcohols? TMSCl is highly reactive and works well for primary and secondary alcohols.[4] However, due to the steric bulk of the trimethylsilyl group, it can be inefficient for protecting tertiary alcohols.[4] For more hindered alcohols, a more reactive silylating agent or a different protecting group may be necessary.
Data Presentation
Table 1: Comparison of Common Bases for TMSCl Silylation
| Base | Abbreviation | pKa of Conjugate Acid | Typical Equivalents | Notes |
| Triethylamine | Et₃N or TEA | 10.75 | 1.1 - 2.5 | Common, inexpensive, and effective. The resulting salt is often insoluble.[8][10] |
| Pyridine | py | 5.25 | 1.1 - Excess | Often used as both a base and a solvent. Less basic than Et₃N.[5][10] |
| Imidazole | - | 7.05 | 1.1 - 2.5 | Acts as a catalyst by forming a highly reactive silylimidazolium intermediate.[5][11] |
| N-Methylmorpholine | NMM | 7.38 | 1.1 - 2.0 | Used in sensitive applications, particularly with carbohydrates.[13] |
Experimental Protocols
General Protocol for Trimethylsilylation of a Primary Alcohol
This protocol provides a general method for the silylation of a primary alcohol.
Materials:
-
Substrate (alcohol)
-
Trimethylsilyl chloride (TMSCl), freshly distilled or from a new bottle
-
Triethylamine (Et₃N), distilled
-
Anhydrous dichloromethane (DCM)
-
Round-bottomed flask, magnetic stirrer, syringes, needles
-
Inert gas supply (Nitrogen or Argon)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Flame-dry or oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas.
-
Reaction Setup: To a round-bottomed flask containing a magnetic stir bar, add the alcohol substrate (1.0 equiv). Dissolve the substrate in anhydrous DCM (to a typical concentration of 0.1-0.5 M).
-
Addition of Reagents: Add triethylamine (1.5 equiv) to the solution via syringe. Cool the mixture to 0 °C in an ice bath. Add TMSCl (1.2 equiv) dropwise via syringe over 5-10 minutes.[8]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.[11]
-
Workup:
-
Quench the reaction by slowly adding cold, saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can often be used without further purification. If necessary, purify by flash column chromatography on silica gel.
Visualizations
References
- 1. ICSC 0966 - TRIMETHYLCHLOROSILANE [inchem.org]
- 2. TRIMETHYLCHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. chembk.com [chembk.com]
- 4. orgosolver.com [orgosolver.com]
- 5. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 6. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 10. General Silylation Procedures - Gelest [technical.gelest.com]
- 11. benchchem.com [benchchem.com]
- 12. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 13. researchgate.net [researchgate.net]
- 14. fiveable.me [fiveable.me]
Technical Support Center: Troubleshooting Low Yields in Protecting Group Chemistry
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the protection and deprotection of functional groups. The following sections are designed in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs): General Troubleshooting
Q1: My reaction yield is significantly lower than expected after a protection or deprotection step. What are the common culprits?
Low yields can stem from a variety of factors, ranging from reagent quality to reaction work-up. A systematic approach is the best way to identify the root cause.[1][2][3]
Potential Causes & Solutions:
-
Reagent Quality: Reagents, especially deprotection agents like piperidine (B6355638) or acids like Trifluoroacetic Acid (TFA), can degrade over time.[4][5] Ensure reagents are fresh and stored under the recommended conditions. The purity of starting materials and solvents is also critical; for instance, water in TFA can reduce its effective acidity.[5]
-
Reaction Conditions:
-
Time & Temperature: The reaction may not have reached completion. Sterically hindered substrates or "difficult" peptide sequences may require longer reaction times or elevated temperatures to proceed efficiently.[4][6][7] Conversely, excessive heat can cause degradation of starting materials or products.
-
Stoichiometry: An insufficient excess of the protecting or deprotecting agent is a primary cause of incomplete reactions.[6] Ensure the equivalents of all reagents are calculated correctly.
-
-
Solvent & Solubility: Poor solubility of the substrate in the chosen solvent can lead to a sluggish or incomplete reaction. For solid-phase synthesis, inadequate resin swelling can prevent reagents from accessing the reaction sites.[5][8]
-
Atmosphere Control: Many reactions are sensitive to moisture or oxygen.[2][3] Ensure that anhydrous solvents are used and that the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) when necessary.
-
Work-up & Purification Losses: Significant amounts of product can be lost during aqueous work-ups (e.g., extractions) or purification (e.g., column chromatography).[1] Check all phases and waste streams for your product via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify where the loss is occurring.
Troubleshooting Specific Protecting Groups
This section addresses issues related to some of the most common protecting groups used in organic synthesis.
Q2: I'm seeing evidence of incomplete Boc deprotection. How can I confirm this and what should I do?
Incomplete removal of the tert-butyloxycarbonyl (Boc) group is a frequent issue, often identified by the presence of starting material or Boc-protected side products in HPLC or LC-MS analysis of the crude product.[5]
Confirmation Methods:
-
Kaiser Test: A negative (yellow/colorless) or weak Kaiser test result on a resin sample indicates the absence or low concentration of free primary amines, pointing to incomplete Boc removal.[5]
-
Mass Spectrometry: Analysis of the crude product will show a mass corresponding to the Boc-protected compound.
-
HPLC/TLC: Comparison with the starting material will show a spot or peak with the same retention time.
Troubleshooting Steps:
-
Verify Acid Strength: The standard reagent is Trifluoroacetic Acid (TFA), typically at 20-50% in a solvent like Dichloromethane (DCM).[5][7] Ensure the TFA is fresh and not compromised by water absorption.[5]
-
Extend Reaction Time: For sterically hindered amines or resistant substrates, increasing the deprotection time from the standard 30-60 minutes to 2 hours or more can be effective.[5]
-
Optimize Scavengers: During cleavage from a resin, carbocations are generated that can lead to side reactions. The choice and concentration of scavengers are critical.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Q3: My Fmoc deprotection is sluggish or incomplete, especially with a difficult peptide sequence. What can I do to improve the yield?
Incomplete removal of the fluorenylmethyloxycarbonyl (Fmoc) group leads to deletion sequences in solid-phase peptide synthesis (SPPS), which are challenging to purify away from the desired product.[8] This is often caused by peptide aggregation or steric hindrance.[4][8]
Troubleshooting Steps:
-
Verify Deprotection Reagent: The standard reagent is 20% piperidine in a polar aprotic solvent like Dimethylformamide (DMF). Ensure the piperidine is not degraded.[4][8]
-
Increase Reaction Time/Temperature: Extend the deprotection time or perform the reaction at a slightly elevated temperature (e.g., 40-50°C) to help disrupt aggregation.[4]
-
Use a Stronger Base: For very difficult sequences, replacing piperidine with a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be highly effective. A common cocktail is 2% DBU in DMF.[4]
-
Monitor Deprotection: The release of the dibenzylfulvene-piperidine adduct can be monitored by UV-Vis spectrophotometry (absorbance around 301 nm) to quantify the extent of Fmoc removal.[4]
Caption: Reaction pathway for Fmoc deprotection using piperidine.
Q4: I am working with multiple protecting groups and observing cleavage of the wrong group. How can I ensure selectivity?
This issue arises from a lack of orthogonality between your protecting groups. Orthogonal protecting groups can be removed under distinct conditions without affecting each other.[9][10] For example, an acid-labile Boc group is orthogonal to a base-labile Fmoc group.[11]
Solutions:
-
Strategic Selection: Carefully plan your synthetic route by choosing protecting groups with mutually exclusive cleavage conditions. Refer to stability charts to ensure compatibility with all planned reaction steps.
-
Mild Conditions: When deprotecting, use the mildest possible conditions that are still effective. For instance, using a very mild acid like pyridinium (B92312) p-toluenesulfonate (PPTS) for an acid-labile group might preserve a second, more robust acid-labile group.[12]
-
Chemoselective Methods: Explore non-hydrolytic or enzymatic deprotection methods that offer high selectivity for one group over another.[12][13]
Caption: Orthogonal deprotection of Boc and TBDMS groups.
Data Summary Tables
Table 1: Common Protecting Groups for Amines and Alcohols
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Stability |
| Amine | tert-Butoxycarbonyl | Boc | Strong Acid (TFA, HCl)[9] | Stable to base, hydrogenolysis |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (Piperidine, DBU)[9] | Stable to acid | |
| Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂, Pd/C), HBr/AcOH[9] | Stable to mild acid/base | |
| Alcohol | tert-Butyldimethylsilyl | TBDMS | Fluoride (TBAF), Acid[14] | Stable to base |
| Benzyl | Bn | Hydrogenolysis (H₂, Pd/C)[14] | Stable to many conditions | |
| Tetrahydropyranyl | THP | Acid[14] | Stable to base | |
| Acetyl | Ac | Acid or Base[14] | Labile |
Table 2: Quick Troubleshooting Guide
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| No reaction / Starting material recovered | Degraded reagents; Incorrect temperature; Inactive catalyst; Poor solubility. | Use fresh reagents; Optimize temperature; Check catalyst activity; Try a different solvent. |
| Incomplete reaction / Mixture of SM and product | Insufficient reaction time; Insufficient reagent stoichiometry; Steric hindrance. | Increase reaction time; Increase equivalents of reagent; Increase temperature cautiously.[6] |
| Multiple products / Side reactions observed | Protecting group instability; Lack of orthogonality; Scavenger issues. | Check PG stability under reaction conditions; Re-evaluate orthogonal strategy; Optimize scavenger choice/amount.[10] |
| Low yield after purification | Product loss during work-up; Product decomposition on silica (B1680970) gel; Volatility of product. | Analyze aqueous layers/filtrates; Use a different stationary phase (e.g., alumina) or buffer the silica; Avoid high vacuum/heat during solvent removal. |
Key Experimental Protocols
Protocol 1: Kaiser Test for Detection of Primary Amines
This qualitative test is used to confirm the presence of free primary amines, typically after a deprotection step in solid-phase synthesis.[4][5]
-
Reagents:
-
Solution A: 6.5 mg of KCN diluted in 100 ml of water. Then, 1 ml of this solution is diluted in 49 ml of pyridine.[4]
-
Solution B: 80 g of phenol (B47542) in 20 mL of ethanol.[8]
-
Solution C: 5 g of ninhydrin (B49086) in 100 mL of ethanol.[8]
-
-
Procedure:
-
Place a small sample of the peptide-resin (a few beads) into a small test tube.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat the tube at 100-120°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
-
Interpretation:
Protocol 2: Standard Boc Group Deprotection in SPPS
This protocol outlines a general procedure for removing the Nα-Boc group in solid-phase peptide synthesis.[5]
-
Reagents:
-
Deprotection Solution: 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (v/v).
-
Washing Solvent: Dichloromethane (DCM).
-
Neutralization Solution: 10% Diisopropylethylamine (DIPEA) in DCM (v/v).
-
-
Procedure:
-
Swell the peptide-resin in DCM for 15-30 minutes.[5]
-
Drain the solvent and add the deprotection solution to the resin.
-
Agitate the mixture gently for 2 minutes.
-
Drain the deprotection solution.
-
Add fresh deprotection solution and agitate for 20-30 minutes.[5]
-
Drain the solution and wash the resin thoroughly with DCM (5-6 times) to remove all residual acid.
-
Neutralize the resin by washing with the neutralization solution (2 times for 1-2 minutes each).
-
Wash the resin again with DCM (5-6 times) to remove the excess base before the next coupling step.
-
Protocol 3: Standard Fmoc Group Deprotection in SPPS
This method is a general procedure for the removal of the Nα-Fmoc group.[8]
-
Reagents:
-
Deprotection Solution: 20% Piperidine in Dimethylformamide (DMF) (v/v).
-
Washing Solvent: Dimethylformamide (DMF).
-
-
Procedure:
-
Swell the peptide-resin in DMF.
-
Drain the solvent and add the deprotection solution to the resin.
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the deprotection solution and agitate for another 10-20 minutes to ensure completeness.
-
Drain the solution and wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the piperidine and the dibenzofulvene-adduct.[8] The resin is now ready for the next amino acid coupling.
-
References
- 1. reddit.com [reddit.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fiveable.me [fiveable.me]
- 10. jocpr.com [jocpr.com]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. benchchem.com [benchchem.com]
- 13. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
Impact of 1,2-Bis(trimethylsiloxy)ethane purity on reaction outcomes
Welcome to the Technical Support Center for 1,2-Bis(trimethylsiloxy)ethane. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions related to the use of this versatile silylating agent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is 1,2-Bis(trimethylsiloxy)ethane and what are its primary applications?
A1: 1,2-Bis(trimethylsiloxy)ethane, also known as ethylene (B1197577) glycol bis(trimethylsilyl) ether, is an organosilicon compound.[1] Its primary application in organic synthesis is as a protecting group for diols and other alcohols.[2] By converting hydroxyl groups into trimethylsilyl (B98337) ethers, their reactivity is masked, allowing for selective transformations on other parts of a molecule.[3][4] It is also used in the synthesis of silicone polymers and for surface modification.[5]
Q2: Why is the purity of 1,2-Bis(trimethylsiloxy)ethane critical for reaction outcomes?
A2: The purity of 1,2-Bis(trimethylsiloxy)ethane is crucial because impurities can act as catalysts, inhibitors, or reactants, leading to undesirable side reactions.[6] This can result in lower yields of the desired product, the formation of complex by-products that complicate purification, and in some cases, complete reaction failure.[6] For sensitive and multi-step syntheses, high purity (typically ≥95%) is recommended to ensure reproducibility and achieve the desired outcome.[6]
Q3: What are the common impurities found in 1,2-Bis(trimethylsiloxy)ethane and where do they originate?
A3: Common impurities often stem from the synthesis of 1,2-Bis(trimethylsiloxy)ethane itself, which is typically prepared from ethylene glycol and a trimethylsilyl halide (like trimethylsilyl chloride) in the presence of a base. Potential impurities include:
-
Residual Starting Materials: Unreacted ethylene glycol and trimethylsilyl chloride.
-
Synthesis By-products: Trimethylsilanol (B90980), which can form from the hydrolysis of the silylating agent, and hexamethyldisiloxane (B120664) (HMDSO), which can result from the condensation of two molecules of trimethylsilanol.[7]
-
Hydrolysis Products: Exposure to moisture can cause the 1,2-Bis(trimethylsiloxy)ethane to hydrolyze back to ethylene glycol and trimethylsilanol.[7]
-
Acidic Residues: Trace amounts of hydrochloric acid (HCl) if not properly neutralized and removed after synthesis.
Q4: How can I assess the purity of my 1,2-Bis(trimethylsiloxy)ethane?
A4: The purity of 1,2-Bis(trimethylsiloxy)ethane is typically determined using analytical techniques such as Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities. Reputable suppliers should provide a certificate of analysis (CoA) detailing the purity and the analytical method used.[6]
Troubleshooting Guide
| Problem | Potential Cause (Purity-Related) | Suggested Solution |
| Low or no reaction yield | Presence of water/moisture: This can hydrolyze the 1,2-Bis(trimethylsiloxy)ethane, rendering it inactive.[7][8] | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Presence of acidic impurities (e.g., HCl): Can catalyze the removal of the silyl (B83357) protecting group or cause other side reactions. | If acidic impurities are suspected, consider purifying the 1,2-Bis(trimethylsiloxy)ethane by distillation or passing it through a plug of basic alumina. | |
| Presence of trimethylsilanol: Can compete with the intended alcohol for the silylating agent or affect reaction equilibrium. | Use a freshly opened bottle of high-purity reagent. If the reagent is old, consider purification by distillation. | |
| Formation of unexpected by-products | Presence of ethylene glycol: This impurity can react with other reagents in the reaction mixture, leading to the formation of undesired products. | Use a higher purity grade of 1,2-Bis(trimethylsiloxy)ethane. Analyze the starting material by GC to confirm the absence of significant ethylene glycol contamination. |
| Reaction with trimethylsilanol: This impurity can participate in side reactions. | Ensure the use of high-purity, dry 1,2-Bis(trimethylsiloxy)ethane. | |
| Incomplete reaction | Insufficient reagent: Hydrolysis of a portion of the 1,2-Bis(trimethylsiloxy)ethane by moisture can lead to an under-stoichiometric amount of the active reagent. | Use a slight excess (1.1-1.2 equivalents) of 1,2-Bis(trimethylsiloxy)ethane. Ensure anhydrous reaction conditions. |
| Difficulty in product purification | Formation of multiple silylated by-products: Impurities with hydroxyl groups (e.g., ethylene glycol, trimethylsilanol) can also be silylated, leading to a complex mixture of similar compounds. | Start with the highest purity 1,2-Bis(trimethylsiloxy)ethane available to minimize the formation of such by-products. |
Impact of Purity on Reaction Yield: A Representative Example
The following table provides an illustrative example of how the purity of 1,2-Bis(trimethylsiloxy)ethane can impact the yield of a hypothetical diol protection reaction. The values are intended to demonstrate the general trend observed in many silylation reactions.
| Purity of 1,2-Bis(trimethylsiloxy)ethane | Predominant Impurities | Expected Reaction Yield | Observations |
| 99.5% | Minimal | >95% | Clean reaction profile with minimal by-products. Easy purification. |
| 98% | Trace amounts of trimethylsilanol and HMDSO | 85-95% | Mostly clean reaction, may show minor by-products on GC/TLC analysis. |
| 95% | Ethylene glycol, trimethylsilanol, water | 70-85% | Noticeable by-product formation. More complex purification may be required. |
| <95% | Significant levels of starting materials and hydrolysis products | <70% | Significant side reactions, potentially leading to a complex mixture and difficult purification. Reaction may not go to completion. |
Experimental Protocols
General Protocol for the Protection of a Diol using 1,2-Bis(trimethylsiloxy)ethane
This protocol provides a general procedure for the protection of a 1,2-diol. Reaction conditions may need to be optimized for specific substrates.
Materials:
-
Diol substrate
-
High-purity 1,2-Bis(trimethylsiloxy)ethane (≥98%)
-
Anhydrous solvent (e.g., dichloromethane, DMF)
-
Catalyst (e.g., pyridinium (B92312) p-toluenesulfonate - PPTS, or a Lewis acid like trimethylsilyl trifluoromethanesulfonate (B1224126) - TMSOTf)
-
Inert gas (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Dissolve the diol substrate in the anhydrous solvent.
-
Add the catalyst to the solution (typically 0.05-0.1 equivalents).
-
Add 1,2-Bis(trimethylsiloxy)ethane (typically 1.1-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at the appropriate temperature (this can range from room temperature to reflux, depending on the substrate and catalyst).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a few drops of a proton source (e.g., methanol) or a mild aqueous workup.
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Visualizing Reaction and Troubleshooting Logic
References
- 1. 1,2-Bis(trimethylsiloxy)ethane 98 7381-30-8 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 4. Silylation - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. Trimethylsilanol - Wikipedia [en.wikipedia.org]
- 8. boydbiomedical.com [boydbiomedical.com]
Technical Support Center: 1,2-Bis(trimethylsiloxy)ethane Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1,2-Bis(trimethylsiloxy)ethane, a common protecting group for 1,2-diols.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the protection of diols with 1,2-Bis(trimethylsiloxy)ethane and its subsequent removal (deprotection).
Frequently Asked Questions
Q1: My diol protection reaction with 1,2-Bis(trimethylsiloxy)ethane is incomplete. What are the common causes and solutions?
A1: Incomplete protection reactions are often due to the presence of moisture, improper reaction conditions, or insufficient reagent. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the silylating agent. Using a slight excess of 1,2-Bis(trimethylsiloxy)ethane and an appropriate acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), can drive the reaction to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended to determine the optimal reaction time.
Q2: I am observing multiple spots on my TLC plate after the deprotection of my 1,2-Bis(trimethylsiloxy)ethane-protected compound. What are these by-products?
A2: The by-products observed after deprotection depend on the method used.
-
Acidic Deprotection: Using acids like acetic acid or hydrochloric acid can lead to the formation of hexamethyldisiloxane (B120664) and various trimethylsilanol (B90980) derivatives. In some cases, acid-sensitive functional groups in your molecule of interest may also react, leading to further impurities.
-
Fluoride-Based Deprotection: Reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) are effective for deprotection but can introduce their own set of by-products. The fluoride ion can sometimes act as a base, leading to side reactions if your substrate is base-sensitive. The resulting by-products are typically fluorotrimethylsilane (B1212599) and hexamethyldisiloxane.
Q3: How can I effectively remove hexamethyldisiloxane from my reaction mixture?
A3: Hexamethyldisiloxane is a common by-product of many reactions involving trimethylsilyl groups. Due to its low boiling point (101 °C) and non-polar nature, it can often be removed by evaporation under reduced pressure. For less volatile compounds, careful column chromatography on silica (B1680970) gel is typically effective. A non-polar eluent system will wash out the hexamethyldisiloxane while your more polar product is retained on the silica.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low yield of protected diol | Presence of water in the reaction mixture. | Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere. |
| Insufficient amount of silylating agent or catalyst. | Use a slight excess (1.1-1.2 equivalents) of 1,2-Bis(trimethylsiloxy)ethane and a catalytic amount of a strong acid catalyst (e.g., TMSOTf). | |
| Formation of siloxane by-products during workup | Hydrolysis of silyl (B83357) ethers during aqueous workup. | Use a non-aqueous workup if possible. If an aqueous workup is necessary, keep the temperature low and the exposure time to water minimal. |
| Difficulty in removing fluoride salts after deprotection with TBAF | High polarity and water solubility of fluoride salts. | After quenching the reaction, dilute with a large volume of water and extract the product with a suitable organic solvent. A subsequent wash of the organic layer with brine can help remove residual salts. |
| Product degradation during purification | Sensitivity of the product to silica gel. | Consider using a different stationary phase for chromatography, such as alumina (B75360) (basic or neutral), or explore alternative purification methods like crystallization or distillation. |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a 1,2-Diol
-
To a solution of the 1,2-diol (1.0 eq) in an anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile) under an inert atmosphere, add 1,2-Bis(trimethylsiloxy)ethane (1.1 eq).
-
Cool the mixture to 0 °C.
-
Add a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.01-0.05 eq).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or GC.
-
Upon completion, quench the reaction with a few drops of triethylamine.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the protected diol.
Protocol 2: General Procedure for the Deprotection of a 1,2-Bis(trimethylsiloxy)ethane Protected Diol
-
Method A: Acidic Conditions
-
Dissolve the protected diol (1.0 eq) in a mixture of acetic acid and tetrahydrofuran (B95107) (THF)/water (e.g., 3:1:1 v/v/v).
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Once the reaction is complete, carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
-
-
Method B: Fluoride-Based Conditions
-
Dissolve the protected diol (1.0 eq) in THF.
-
Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq).
-
Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualized Workflows
Caption: Workflow for the protection of a 1,2-diol.
Incompatibility of 1,2-Bis(trimethylsiloxy)ethane with strong acids and bases
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the incompatibility of 1,2-Bis(trimethylsiloxy)ethane with strong acids and bases. Below you will find troubleshooting guides and frequently asked questions to ensure the safe and effective handling of this compound in your experiments.
Troubleshooting Guide
Unexpected reactions or product degradation when using 1,2-Bis(trimethylsiloxy)ethane can often be traced to incompatibility with acidic or basic conditions. This guide provides a systematic approach to identifying and resolving these common issues.
Issue 1: Unexpected Cleavage of the Silyl (B83357) Ether
-
Symptom: Formation of ethylene (B1197577) glycol, hexamethyldisiloxane, or trimethylsilanol (B90980) as byproducts, confirmed by GC-MS or NMR.
-
Potential Cause: Presence of strong acidic or basic contaminants in the reaction mixture.
-
Solution:
-
Ensure all reagents and solvents are anhydrous and free from acidic or basic impurities.
-
Use a non-protic, neutral solvent for the reaction.
-
If the reaction requires acidic or basic conditions, consider if 1,2-Bis(trimethylsiloxy)ethane is a suitable solvent or reagent.
-
Issue 2: Low Yield of the Desired Product
-
Symptom: The yield of the intended product is significantly lower than expected.
-
Potential Cause: The target molecule or other reagents in the reaction are sensitive to the byproducts of silyl ether cleavage (e.g., ethylene glycol).
-
Solution:
-
Strictly control the pH of the reaction mixture.
-
If accidental exposure to strong acids or bases occurs, immediately quench the reaction with a suitable neutralizing agent (see experimental protocols below).
-
Issue 3: Formation of Insoluble Precipitates
-
Symptom: Observation of a solid precipitate in the reaction vessel.
-
Potential Cause: Polymerization or precipitation of silanol (B1196071) byproducts.
-
Solution:
-
Work in anhydrous conditions to minimize the formation of silanols.
-
If a precipitate forms, it may be removed by filtration. Characterize the precipitate to confirm its identity.
-
Frequently Asked Questions (FAQs)
Q1: What happens when 1,2-Bis(trimethylsiloxy)ethane is exposed to a strong acid?
A1: Strong acids catalyze the hydrolysis of the silicon-oxygen bond in 1,2-Bis(trimethylsiloxy)ethane. The reaction proceeds via protonation of the oxygen atom, making it a better leaving group. This is followed by nucleophilic attack by water or another nucleophile present in the mixture, leading to the cleavage of the silyl ether and the formation of ethylene glycol and trimethylsilanol. The trimethylsilanol can then condense to form hexamethyldisiloxane.
Q2: How does 1,2-Bis(trimethylsiloxy)ethane react with strong bases?
A2: Strong bases, particularly sources of hydroxide (B78521) or fluoride (B91410) ions, can also cleave the silicon-oxygen bond. The mechanism typically involves nucleophilic attack at the silicon atom, forming a pentacoordinate silicon intermediate, which then breaks down to yield ethylene glycol and the corresponding trimethylsilyl (B98337) derivative.
Q3: What are the primary byproducts of the incompatibility reaction?
A3: The main byproducts from the reaction of 1,2-Bis(trimethylsiloxy)ethane with strong acids or bases are ethylene glycol, trimethylsilanol, and hexamethyldisiloxane.
Q4: Are there any quantitative data on the rate of hydrolysis?
Q5: How can I safely quench a reaction where 1,2-Bis(trimethylsiloxy)ethane has been accidentally mixed with a strong acid or base?
A5: For accidental exposure to a strong acid, the reaction can be quenched by the careful addition of a non-aqueous base, such as triethylamine (B128534) or pyridine, at a low temperature. For accidental exposure to a strong base, a mild acid like acetic acid can be used for quenching. Always perform quenching slowly and with cooling to control any exothermic reaction.
Quantitative Data Summary
The stability of silyl ethers towards acidic and basic conditions is influenced by the steric bulk of the substituents on the silicon atom. While specific data for 1,2-Bis(trimethylsiloxy)ethane is limited, the following table provides a relative comparison of the stability of common silyl ethers, which can serve as a general guide.
| Silyl Ether | Abbreviation | Relative Stability to Acid | Relative Stability to Base |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 20,000 |
Data adapted from literature on silyl ether stability.[1]
Experimental Protocols
Protocol 1: Quenching of Accidental Acid Contamination
-
Cool the Reaction: Immediately cool the reaction vessel to 0 °C in an ice bath to slow down the rate of hydrolysis.
-
Prepare Quenching Agent: In a separate flask, prepare a solution of triethylamine in an anhydrous, inert solvent (e.g., THF).
-
Slow Addition: Slowly add the triethylamine solution dropwise to the reaction mixture with vigorous stirring. Monitor the pH of the mixture if possible.
-
Neutralization: Continue adding the base until the mixture is neutralized.
-
Workup: Proceed with an appropriate aqueous workup to remove the triethylammonium (B8662869) salts and byproducts.
Protocol 2: Quenching of Accidental Base Contamination
-
Cool the Reaction: Cool the reaction vessel to 0 °C in an ice bath.
-
Prepare Quenching Agent: Prepare a solution of glacial acetic acid in an anhydrous, inert solvent.
-
Slow Addition: Add the acetic acid solution dropwise to the reaction mixture with constant stirring.
-
Neutralization: Continue the addition until the reaction mixture is neutralized.
-
Workup: Perform an aqueous workup to remove the acetate (B1210297) salts and other byproducts.
Visualizations
Caption: Acid-catalyzed cleavage of 1,2-Bis(trimethylsiloxy)ethane.
References
Technical Support Center: Silyl Group Migration in Multi-step Organic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with silyl (B83357) group migration during multi-step organic synthesis.
FAQs: Frequently Asked Questions
Q1: What is silyl group migration and why does it occur?
A1: Silyl group migration is the intramolecular or intermolecular transfer of a silyl group from one atom to another, most commonly from an oxygen atom to another oxygen atom (O-to-O migration) or from a carbon to an oxygen atom (C-to-O migration).[1][2][3] This rearrangement is a known challenge, particularly in complex syntheses like those in carbohydrate chemistry.[4][5] The primary driving force for many of these migrations is the formation of a thermodynamically stable and strong silicon-oxygen (Si-O) bond.[1][6]
A classic example of C-to-O silyl migration is the Brook rearrangement , which can be promoted by basic, acidic, thermal, or photolytic conditions.[1] Anionic rearrangements under basic conditions are the most common.[1] The mechanism often involves the formation of an alkoxide, which then facilitates the migration of the silyl group to form a more stable silyl ether.[6][7]
Q2: Under what conditions is silyl group migration most likely to occur?
A2: Silyl group migration is frequently observed under basic conditions.[2] Even mild bases can facilitate migration, especially when a more thermodynamically stable silyl ether can be formed (e.g., migration from a secondary to a less sterically hindered primary alcohol). Deprotection protocols using fluoride (B91410) sources, such as tetrabutylammonium (B224687) fluoride (TBAF), can also induce undesired silyl transfer.[8] Acidic conditions can also promote migration, although this is sometimes less common than base-induced migration.[1][9]
Q3: How can I tell if silyl group migration has occurred in my reaction?
A3: The primary indication of silyl group migration is the appearance of an unexpected isomer in your reaction mixture. This isomer will have the same mass as your desired product but different spectroscopic properties (e.g., a different chemical shift in ¹H or ¹³C NMR for the atoms in the vicinity of the silyl group and the hydroxyl group) and a different retention time in chromatographic analysis (TLC or HPLC). Careful analysis of NMR and mass spectrometry data is crucial for identifying the isomeric byproduct.
Q4: Which silyl protecting groups are more prone to migration?
A4: The lability of a silyl group, and thus its propensity to migrate, is related to the steric bulk around the silicon atom. Less sterically hindered silyl groups, such as trimethylsilyl (B98337) (TMS), are generally more labile and therefore more prone to migration than bulkier groups like tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), or tert-butyldiphenylsilyl (TBDPS).[10][11][12] However, even bulky silyl groups can migrate under certain conditions.
Troubleshooting Guides
Problem 1: Unexpected Deprotection or Migration of a Silyl Group During a Reaction
Symptoms:
-
Formation of a byproduct with a free hydroxyl group.
-
Appearance of an isomeric product where the silyl group has moved to a different position.
-
Low yield of the desired product.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Reaction conditions are too harsh (e.g., too basic or acidic). | - If using a strong base (e.g., n-BuLi, LDA), consider a milder base (e.g., K₂CO₃, Et₃N) or running the reaction at a lower temperature. - If the reaction is run under acidic conditions, consider using a weaker acid or a buffered system. |
| The chosen silyl group is too labile for the reaction conditions. | - For multi-step syntheses requiring robust protection, avoid using highly labile groups like TMS. - Select a more sterically hindered and stable silyl group such as TBDMS, TIPS, or TBDPS.[10][13] |
| The solvent is promoting migration. | - Polar aprotic solvents like THF and DMF can sometimes facilitate silyl migration.[2][7] Consider switching to a less polar solvent like dichloromethane (B109758) (DCM) or toluene (B28343) if the reaction chemistry allows. |
| Deprotection agent is causing migration. | - TBAF is known to sometimes cause silyl migration.[8] If this is suspected, consider alternative deprotection methods such as using acidic conditions (e.g., PPTS in MeOH) or a different fluoride source like triethylamine (B128534) trihydrofluoride (TEA·3HF), which can be more reliable.[13][14] |
Problem 2: Silyl Group Migration During Deprotection
Symptoms:
-
You are attempting to deprotect one silyl ether, but another silyl group in the molecule migrates.
-
You observe a mixture of the desired deprotected product and an isomer where the remaining silyl group has moved.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Lack of orthogonality between silyl protecting groups. | - Plan your synthetic route using an orthogonal protecting group strategy.[15][16] This means using protecting groups that can be removed under different conditions. For example, protecting a primary alcohol with TBDMS and a secondary alcohol with TIPS allows for the selective deprotection of the TBDMS group under mildly acidic conditions while leaving the TIPS group intact.[13] |
| Deprotection conditions are not selective enough. | - Fine-tune your deprotection conditions. For fluoride-mediated deprotection, selectivity can sometimes be improved by carefully controlling the temperature and the amount of reagent used.[8] - Explore alternative chemoselective deprotection methods. For example, formic acid in methanol (B129727) can selectively deprotect triethylsilyl (TES) ethers in the presence of TBDMS ethers.[17] Fluorosilicic acid (H₂SiF₆) has also been shown to be a selective cleaving agent for different trialkylsilyl ethers.[18] |
| Intramolecular migration to a newly formed hydroxyl group. | - This can be a challenging problem. One strategy is to "trap" the newly formed hydroxyl group in situ by performing a subsequent reaction in the same pot, if possible. - Alternatively, choose a protecting group strategy that avoids having a labile silyl group in proximity to the hydroxyl group being deprotected. |
Data Presentation
Table 1: Relative Stability of Common Silyl Ethers
The stability of silyl ethers is influenced by steric hindrance around the silicon atom. Bulkier groups are generally more stable.
| Silyl Ether | Abbreviation | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
| Data compiled from multiple sources.[10][12] |
Experimental Protocols
Protocol 1: Selective Deprotection of a Primary TBDMS Ether in the Presence of a Secondary TIPS Ether
This protocol utilizes mildly acidic conditions to selectively cleave the less sterically hindered TBDMS ether.
Reagents:
-
Substrate with both primary TBDMS and secondary TIPS ethers
-
Pyridinium p-toluenesulfonate (PPTS)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the silylated substrate (1.0 equiv) in a mixture of DCM and MeOH (e.g., a 4:1 to 1:1 mixture).
-
Add PPTS (0.1-0.2 equiv).
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for TBAF-Mediated Deprotection
This is a general protocol for silyl ether deprotection using TBAF. Caution should be exercised as this method can sometimes lead to silyl group migration.
Reagents:
-
Silyl-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297) (EtOAc) or other suitable extraction solvent
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the silyl-protected alcohol (1.0 equiv) in anhydrous THF.
-
Add the 1 M TBAF solution in THF (1.1-1.5 equiv) dropwise to the stirred solution at room temperature. For sensitive substrates, the reaction can be cooled to 0 °C.
-
Monitor the reaction by TLC. Reaction times can range from a few minutes to several hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with EtOAc.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for silyl group migration.
Caption: Relative stability of silyl ethers and deprotection conditions.
References
- 1. Brook rearrangement - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protecting group migrations in carbohydrate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gelest.com [gelest.com]
- 7. Brook Rearrangement [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 12. Silyl ether - Wikipedia [en.wikipedia.org]
- 13. total-synthesis.com [total-synthesis.com]
- 14. Removal of t-butyldimethylsilyl protection in RNA-synthesis. Triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 17. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Efficient Surface Modification with Silanes
Welcome to the technical support center for silane (B1218182) surface modification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their silanization processes. Here you will find answers to frequently asked questions and detailed guides to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the success of silanization?
The success of surface modification with silanes hinges on several key factors:
-
Substrate Cleanliness: The substrate surface must be impeccably clean and free of organic contaminants to ensure a high density of reactive hydroxyl (-OH) groups are available for bonding with the silane.[1]
-
Silane Concentration: Both excessively low and high concentrations of silane can be problematic. A low concentration may result in incomplete surface coverage, while a high concentration can lead to the formation of aggregates and uneven, thick layers.[1][2][3]
-
Presence of Water: A controlled amount of water is necessary for the hydrolysis of the silane's alkoxy groups, which is a prerequisite for its reaction with the surface hydroxyl groups.[1] However, excessive moisture or high humidity can cause premature hydrolysis and self-condensation of the silane in solution.[1][2]
-
Curing Process: A post-deposition curing step, typically involving heat, is crucial for the formation of a stable and durable silane layer by promoting the condensation reaction.[1]
Q2: How can I tell if my silanization has been successful?
The success of a silanization process can be evaluated through several characterization techniques:
-
Water Contact Angle Measurement: This is a common method to assess the change in surface hydrophobicity or hydrophilicity.[1][2] A significant increase in the water contact angle for a hydrophobic silane indicates successful modification.
-
Surface Analysis Techniques: Advanced techniques such as Atomic Force Microscopy (AFM), Spectroscopic Ellipsometry, and Fourier-Transform Infrared Spectroscopy (FTIR) can provide detailed information about the uniformity, thickness, and chemical composition of the silane layer.[4][5]
Q3: What is the difference between liquid-phase and vapor-phase silanization?
Both methods are used to deposit silanes onto a surface, but they differ in their procedure and applications:
-
Liquid-Phase Deposition: This involves immersing the substrate in a silane solution.[6] It is a straightforward method suitable for a wide range of applications.
-
Vapor-Phase Deposition: In this method, the substrate is exposed to vaporized silane in a controlled environment.[7][8] This technique can produce highly uniform and thin silane layers, which is particularly important for applications requiring precise control over the surface chemistry.[8]
Troubleshooting Guide
This guide addresses common problems encountered during silanization and provides step-by-step solutions.
Problem 1: Non-uniform or Incomplete Silane Coating
Symptoms:
-
Inconsistent surface properties (e.g., variable water contact angle across the surface).
-
Visible patches or aggregates on the surface.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Surface Preparation | Implement a rigorous cleaning protocol. For glass or silicon, consider piranha solution or oxygen plasma treatment to maximize surface hydroxyl groups.[1] |
| Improper Silane Concentration | Optimize the silane concentration empirically. Start with a low concentration (e.g., 1-2% v/v) and incrementally increase it while monitoring the surface properties.[1] |
| Environmental Factors | Conduct the silanization in a controlled environment with moderate humidity to prevent premature silane hydrolysis and self-condensation.[1][2] |
| Insufficient Reaction Time | Increase the reaction time to ensure complete surface coverage. |
Problem 2: Poor Adhesion of Subsequent Layers (e.g., polymers, coatings)
Symptoms:
-
Delamination or peeling of the top layer from the silanized substrate.
-
Failure in adhesion tests.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inactive Functional Groups | Ensure the silane layer is thin enough (ideally a monolayer) to orient the functional groups away from the surface, making them accessible for reaction.[1] |
| Premature Polymerization | Protect the silanized surface from UV light and high temperatures before applying the subsequent layer to prevent premature polymerization of the functional groups.[1] |
| Incompatibility | Verify that the chemistry of the subsequent layer is compatible with the functional groups of the chosen silane.[1] |
| Incomplete Curing | Implement or optimize a post-silanization curing step (e.g., 100-120 °C for 30-60 minutes) to create a stable and durable silane layer.[1] |
Problem 3: Inconsistent or Unexpected Surface Wettability
Symptoms:
-
Treated surface is not as hydrophobic or hydrophilic as expected.
-
Wide variation in contact angle measurements.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Increase the reaction time and/or temperature to drive the silanization reaction to completion.[1] |
| Degraded Silane | Use fresh, high-quality silane for each experiment and store it properly to avoid degradation.[1] |
| Sub-optimal Curing | Ensure the curing temperature and time are sufficient to form a stable and well-organized silane layer.[1] |
| Incorrect Silane Choice | Select a silane with the appropriate functional group to achieve the desired surface energy (hydrophobicity or hydrophilicity). |
Data Presentation
Table 1: Typical Water Contact Angles for Silanized Surfaces
| Surface State | Water Contact Angle (°) | Implication |
| Untreated Glass/Silicon | < 20° | Highly hydrophilic with high surface energy. |
| Poorly Silanized Surface | 30° - 60° | Incomplete or non-uniform silane layer.[1] |
| Well-Silanized Hydrophobic Surface | > 90° | Successful formation of a hydrophobic silane layer. |
Experimental Protocols
Protocol 1: Substrate Cleaning (for Glass or Silicon)
-
Initial Cleaning: Sonicate the substrates in a sequence of acetone, isopropanol, and deionized (DI) water for 15 minutes each.
-
Piranha Etching (Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment):
-
Prepare the piranha solution by slowly adding hydrogen peroxide (H₂O₂) to sulfuric acid (H₂SO₄) in a 1:3 volume ratio.
-
Immerse the cleaned substrates in the piranha solution for 30-60 minutes.[1]
-
-
Rinsing: Carefully remove the substrates and rinse them extensively with DI water.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas and then bake them in an oven at 120 °C for at least 30 minutes to remove adsorbed water.[1]
Protocol 2: Liquid-Phase Silanization
-
Prepare Silane Solution: In a clean, dry container, prepare a 1-2% (v/v) solution of the desired silane in an anhydrous solvent (e.g., toluene (B28343) or ethanol).[1] For trialkoxysilanes, a small, controlled amount of water (e.g., 5% of the silane volume) can be added to the solvent to facilitate hydrolysis.[1]
-
Immersion: Immerse the pre-cleaned and dried substrates in the silane solution for a specified time (this can range from a few minutes to several hours, depending on the silane and substrate).
-
Rinsing: Remove the substrates from the silane solution and rinse them with the anhydrous solvent to remove any excess, unbound silane.
-
Curing: Cure the substrates in an oven at 110-120 °C for 30-60 minutes to promote the formation of covalent bonds between the silane and the substrate, and to cross-link the silane molecules.[1]
-
Final Cleaning: Lightly sonicate the cured substrates in the solvent to remove any loosely bound aggregates.
-
Storage: Store the silanized substrates in a clean, dry, and dark environment.[1]
Visualizations
Caption: A typical experimental workflow for liquid-phase silanization.
Caption: A troubleshooting decision tree for common silanization issues.
References
Technical Support Center: Silyl Ethers in Complex Molecule Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with silyl (B83357) ether protecting groups in complex molecule synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when using silyl ethers in multi-step synthesis?
A1: The primary challenges include:
-
Selective Protection and Deprotection: Differentiating between multiple hydroxyl groups and selectively removing one silyl ether in the presence of others can be difficult.[1][2]
-
Silyl Migration: Silyl groups can migrate between adjacent hydroxyl groups, particularly under basic or thermal conditions, leading to undesired isomers.[3]
-
Steric Hindrance: Bulky silyl groups, while more stable, can be challenging to introduce onto sterically hindered alcohols.[4]
-
Reagent Compatibility: Ensuring the stability of the silyl ether during various reaction steps is crucial. Some silyl ethers are labile to acidic or basic conditions used for other transformations.[5][6]
-
Cleavage of Robust Silyl Ethers: Highly stable silyl ethers like TBDPS can be difficult to remove without affecting other sensitive functional groups in the molecule.[7]
Q2: How do I choose the right silyl ether for my synthesis?
A2: The choice depends on the required stability throughout your synthetic sequence. Consider the reaction conditions for upcoming steps. If you need to perform reactions under acidic conditions, a more robust silyl ether like TBDMS or TBDPS is preferable to the acid-labile TMS ether.[5][6] For syntheses requiring sequential deprotection, a range of silyl ethers with orthogonal stability can be employed.[2]
Q3: What causes incomplete deprotection of my silyl ether?
A3: Incomplete deprotection can stem from several factors:
-
Steric Hindrance: The molecular environment around the silyl ether can block the approach of the deprotecting reagent.[7]
-
Insufficient Reagent: For robust silyl ethers, a larger excess of the deprotection reagent may be necessary.[7]
-
Reagent Quality: Reagents like TBAF are hygroscopic and can lose activity over time. Using a fresh bottle is recommended.[8]
-
Reaction Time and Temperature: More stable silyl ethers require longer reaction times or elevated temperatures for complete cleavage.[7]
Q4: I am observing silyl migration in my molecule. How can I prevent this?
A4: Silyl migration, often a[1][9]-Brook rearrangement, is typically base-catalyzed.[10] To minimize migration:
-
Use non-basic conditions for protection and deprotection where possible.
-
Employ milder bases or sterically hindered bases during reactions.
-
Consider using a less mobile protecting group if migration is a persistent issue.
Q5: My substrate is sensitive to the basicity of TBAF. What are my alternatives for deprotection?
A5: The basicity of TBAF can lead to decomposition of sensitive substrates.[7][11] Consider these alternatives:
-
Buffered TBAF: Adding acetic acid to the TBAF solution can neutralize its basicity.[7]
-
HF-Pyridine: This reagent is generally less basic than TBAF.[7][9]
-
Acidic Conditions: If your molecule is stable to acid, reagents like p-toluenesulfonic acid (p-TsOH) or acetic acid can be used.[5][9]
-
Lewis Acids: Catalytic amounts of Lewis acids like FeCl3 or TMSBr in methanol (B129727) can effectively cleave silyl ethers.[3][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield during silylation | Steric hindrance at the alcohol.[4] Inactive silylating agent. | Use a more reactive silylating agent (e.g., silyl triflate instead of silyl chloride).[13] Employ a stronger, non-nucleophilic base (e.g., 2,6-lutidine).[14] Increase reaction temperature or time. |
| Incomplete deprotection | Steric hindrance.[7] Insufficient reagent or reaction time.[7][8] Degraded deprotection reagent (especially TBAF).[8] | Increase the equivalents of the deprotecting agent. Extend the reaction time or increase the temperature. Use a fresh bottle of the reagent.[8] For bulky silyl ethers, consider a more potent deprotection method. |
| Unintended cleavage of other functional groups | Deprotection conditions are too harsh.[7] | Switch to a milder deprotection reagent (e.g., from strong acid to buffered TBAF).[7] For base-sensitive groups, avoid standard TBAF and consider HF-Pyridine or acidic conditions.[7][9] |
| Silyl migration observed | Basic or thermal reaction conditions.[3] | Use milder or non-basic reagents. Lower the reaction temperature. If possible, choose a protecting group strategy that avoids placing silyl ethers on adjacent hydroxyls. |
| Selective deprotection is not working | Insufficient difference in the stability of the silyl ethers.[1] | Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to enhance selectivity. Choose silyl ethers with a greater difference in steric bulk and stability for orthogonal protection.[2] |
Data Presentation
Table 1: Relative Stability of Common Silyl Ethers
This table provides a comparative overview of the stability of frequently used silyl ethers under acidic and basic conditions. The values represent relative rates of hydrolysis.
| Silyl Ether | Abbreviation | Relative Stability in Acid[1][5] | Relative Stability in Base[1] |
| Trimethylsilyl (B98337) | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 20,000 |
Experimental Protocols
Protocol 1: General Procedure for Protection of a Primary Alcohol with TBDMSCl
-
Materials: Primary alcohol, tert-butyldimethylsilyl chloride (TBDMSCl), imidazole (B134444), anhydrous N,N-dimethylformamide (DMF).[13]
-
Procedure:
-
To a solution of the primary alcohol (1.0 eq.) in anhydrous DMF, add imidazole (2.5 eq.).[15]
-
Add TBDMSCl (1.2 eq.) to the stirred solution at room temperature under an inert atmosphere.[15]
-
Stir the reaction for 12-16 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: General Procedure for Deprotection of a TBDMS Ether with TBAF
-
Materials: TBDMS-protected alcohol, tetrabutylammonium (B224687) fluoride (B91410) (TBAF) solution (1 M in THF), anhydrous tetrahydrofuran (B95107) (THF).[16][17]
-
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq.) in anhydrous THF.[17]
-
Add the 1 M TBAF solution in THF (1.1-1.5 eq. per silyl group) dropwise at 0 °C.[7][17]
-
Allow the reaction to warm to room temperature and stir, monitoring by TLC. Reaction times can vary from 45 minutes to several hours.[11][16]
-
Once the reaction is complete, quench by adding water.[5][16]
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[5]
-
Purify the product by flash chromatography.[5]
-
Protocol 3: Selective Deprotection of a TES Ether in the Presence of a TBDMS Ether
-
Materials: Substrate with both TES and TBDMS ethers, formic acid, methanol.[18]
-
Procedure:
-
Dissolve the substrate (1.0 eq.) in methanol.[18]
-
Slowly add a solution of 5-10% formic acid in methanol dropwise at 5-10 °C.[18]
-
Stir the reaction vigorously at room temperature for 1-2 hours, monitoring by TLC.[18]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Perform a standard aqueous workup and purify the product by column chromatography.[18]
-
Visualizations
References
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. Brook Rearrangement [organic-chemistry.org]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 13. benchchem.com [benchchem.com]
- 14. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Chemical Reactions Involving Silyl Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing chemical reactions involving silyl (B83357) compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Problem: Low or No Yield During Silylation
Q1: My silylation reaction is giving a low yield or not working at all. What are the common causes and how can I troubleshoot this?
A1: Low yields in silylation reactions are frequently due to a few key factors. The primary culprits are often moisture in the reaction, insufficient reactivity of the reagents, or steric hindrance.[1][2][3]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Silylating agents are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried before use, and all solvents and reagents are anhydrous. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[1][2]
-
Evaluate Reagent Reactivity:
-
Silylating Agent: For sterically hindered alcohols, a more reactive silylating agent may be necessary. Silyl triflates (e.g., TBSOTf) are significantly more reactive than their corresponding chlorides (e.g., TBSCl).[1][3]
-
Base: The base used plays a critical role. For less reactive systems, a stronger, non-nucleophilic base like imidazole (B134444) or 2,6-lutidine is often more effective than triethylamine.[1][3]
-
-
Optimize Reaction Conditions:
-
Temperature: Increasing the reaction temperature can help overcome the activation energy, especially for sterically hindered substrates.[3]
-
Concentration: Using higher concentrations of the silylating agent and base can help drive the reaction to completion.[3]
-
Solvent: Aprotic polar solvents like DMF can accelerate the reaction rate.[3]
-
-
Consider Steric Hindrance: The steric bulk around the hydroxyl group significantly impacts the reaction rate, following the general trend: primary > secondary > tertiary alcohols.[2] For highly hindered alcohols, longer reaction times and more forcing conditions are often required.[1]
Problem: Difficulty in Deprotecting the Silyl Ether
Q2: I am having trouble removing a silyl protecting group. What factors influence the stability of silyl ethers and what deprotection methods can I try?
A2: The stability of silyl ethers is primarily determined by the steric bulk of the substituents on the silicon atom.[4] Bulkier groups increase stability by sterically hindering the approach of nucleophiles or acids to the silicon-oxygen bond.[4] If you are facing difficulty with deprotection, it is likely you are using a particularly stable silyl group.
Troubleshooting Deprotection:
-
Fluoride-Based Reagents: Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is a common and effective reagent for cleaving most silyl ethers.[5][6] The driving force for this reaction is the formation of the very strong Si-F bond.[7] If standard conditions are not working, consider using an excess of TBAF or increasing the reaction time and temperature.
-
Acidic Conditions: Many silyl ethers can be cleaved under acidic conditions. The choice of acid and solvent system is crucial and depends on the stability of the silyl ether. A common system is acetic acid in a mixture of THF and water.[5] For more robust silyl ethers, stronger acids may be required, but care must be taken to avoid unwanted side reactions with other functional groups in the molecule.
-
Lewis Acids: Certain Lewis acids have been shown to be effective for the chemoselective deprotection of silyl ethers.[8]
-
Selective Deprotection: If your molecule contains multiple silyl ethers, selective deprotection can be achieved by carefully choosing the reaction conditions based on the differential stability of the protecting groups.[6][9][10] For instance, a less stable silyl ether like TMS can be removed in the presence of a more stable one like TBDPS.[11]
Problem: Unexpected Side Reactions
Q3: I am observing an unexpected product in my reaction. Could this be due to a rearrangement of the silyl group?
A3: Yes, silyl groups are known to migrate under certain conditions, most notably through a process called the Brook rearrangement.[12][13] This is an intramolecular migration of a silyl group from a carbon atom to an oxygen atom.[12][13] The driving force for this rearrangement is the formation of a thermodynamically more stable silicon-oxygen bond.[14]
Key Features of the Brook Rearrangement:
-
It is typically base-catalyzed, where an alkoxide is generated which then attacks the silicon atom.[14]
-
The rearrangement can also be promoted thermally or photochemically.[12]
-
This process can be a deliberate part of a synthetic strategy or an undesired side reaction.[13][15]
If you suspect a Brook rearrangement, careful analysis of your product's structure (e.g., by NMR and MS) is necessary to confirm the new connectivity. To avoid this side reaction, consider running your reaction under neutral or acidic conditions if the desired transformation allows.
Frequently Asked Questions (FAQs)
Q4: How do I choose the right silyl protecting group for my synthesis?
A4: The choice of silyl protecting group depends on the specific requirements of your synthetic route, particularly the reaction conditions the protecting group must withstand in subsequent steps.[9] The primary consideration is the stability of the silyl ether.
General Stability Order:
-
Acidic Conditions: TMS < TES < TBDMS < TIPS < TBDPS[11]
-
Basic Conditions: TMS < TES < TBDMS ≈ TBDPS < TIPS[11]
Use a less stable group like TMS for short-term protection or when very mild deprotection is required. For multi-step syntheses involving harsh reaction conditions, a more robust group like TIPS or TBDPS is a better choice.[4][9]
Q5: What are the typical reagents and conditions for introducing a silyl protecting group?
A5: The most common method for silylation is the reaction of an alcohol with a silyl chloride (e.g., TBDMS-Cl) in the presence of a base.[10] A widely used and reliable method is the Corey protocol, which employs imidazole as the base in DMF.[10] For more hindered alcohols or to increase reactivity, a silyl triflate (e.g., TBDMS-OTf) with a non-nucleophilic base like 2,6-lutidine is often used.[10][16]
Q6: Can silyl ethers be unstable during purification?
A6: Yes, some silyl ethers, particularly less stable ones like TMS ethers, can be labile and may be partially or fully cleaved during silica (B1680970) gel column chromatography. If you observe product degradation during purification, consider using a less acidic grade of silica gel, neutralizing the silica gel with a base (e.g., triethylamine) before use, or employing an alternative purification method such as distillation or recrystallization if possible.
Q7: How can I achieve selective protection of one hydroxyl group in a diol?
A7: Selective protection of one hydroxyl group over another in a diol can often be achieved by taking advantage of steric hindrance.[7] Bulky silylating agents like TBDPS-Cl or TIPS-Cl will preferentially react with the less sterically hindered hydroxyl group, which is typically a primary alcohol over a secondary or tertiary one.[7][17] Using a stoichiometric amount of the silylating agent and carefully controlling the reaction temperature can further enhance selectivity.[2]
Data Presentation
Table 1: Relative Stability of Common Silyl Ethers
This table provides a quantitative comparison of the hydrolytic stability of various silyl ethers, which is crucial for selecting the appropriate protecting group. The values represent the relative rates of cleavage under acidic and basic conditions.
| Silyl Ether | Abbreviation | Relative Stability in Acid (vs. TMS=1) | Relative Stability in Base (vs. TMS=1) |
| Trimethylsilyl (B98337) | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10 - 100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data compiled from multiple sources.[11][9][10]
Experimental Protocols
Protocol 1: General Procedure for the Silylation of a Primary Alcohol with TBDMS-Cl
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equivalent).
-
Dissolve the alcohol in anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Add imidazole (2.5 equivalents) and stir until dissolved.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.1 equivalents) portion-wise.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[2]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for the Deprotection of a TBDMS Ether using TBAF
-
Dissolve the TBDMS-protected compound (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 8. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Silyl ether - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Brook rearrangement - Wikipedia [en.wikipedia.org]
- 13. organicreactions.org [organicreactions.org]
- 14. Brook Rearrangement [organic-chemistry.org]
- 15. "Novel silyl migration -mediated bond -forming reactions: Applications " by Carl S Lecher [docs.lib.purdue.edu]
- 16. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 1,2-Bis(trimethylsiloxy)ethane
This technical support center is designed for researchers, scientists, and drug development professionals, providing essential guidance on the purification of 1,2-Bis(trimethylsiloxy)ethane. Here you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 1,2-Bis(trimethylsiloxy)ethane, offering solutions to ensure a high-purity final product.
Issue 1: Product is Contaminated with Low-Boiling Impurities.
Question: My final product analysis indicates the presence of components with boiling points lower than that of 1,2-Bis(trimethylsiloxy)ethane (165-166 °C). How can these be effectively removed?
Answer: Low-boiling contaminants typically consist of unreacted starting materials like trimethylsilyl (B98337) chloride (boiling point: 57 °C) and reaction by-products such as trimethylsilanol (B90980) (boiling point: 99 °C) and hexamethyldisiloxane (B120664) (boiling point: 100-101 °C).[1][2][3] The most effective method for separating these impurities is fractional distillation.
Recommended Action:
-
Fractional Distillation: It is crucial to perform fractional distillation under an inert atmosphere, such as nitrogen or argon, to prevent hydrolysis of the silyl (B83357) ether.
-
Gradually increase the temperature of the heating mantle to slowly distill the mixture. Collect the initial fractions, which will contain the low-boiling impurities.
-
Monitor the temperature at the distillation head. A stable temperature reading indicates the distillation of a specific component.
-
After the low-boiling impurities have been removed, the temperature will rise. The fraction that distills at 165-166 °C is the purified 1,2-Bis(trimethylsiloxy)ethane.
-
Issue 2: Product Appears Cloudy or Contains a Solid Precipitate.
Question: Following purification, my 1,2-Bis(trimethylsiloxy)ethane has a cloudy appearance or contains a white solid. What is the cause and how can this be rectified?
Answer: Cloudiness or the formation of a solid precipitate is a common indicator of hydrolysis. Silyl ethers are sensitive to moisture and can react with water to form insoluble siloxanes.
Recommended Action:
-
Maintain Anhydrous Conditions: All glassware must be thoroughly oven-dried prior to use. Any solvents used should be anhydrous. It is imperative to conduct the purification process under a dry, inert atmosphere.
-
Filtration: If a precipitate has already formed, it can be removed by filtering the solution through a fine frit or a celite plug under an inert atmosphere. To ensure high purity, the filtered liquid should be re-distilled.
Issue 3: The Yield of Purified Product is Very Low.
Question: I am experiencing significant product loss during fractional distillation. What are the potential causes and how can I improve my recovery?
Answer: A low yield from distillation can be attributed to several factors:
-
Inefficient Fractionating Column: A column that is too short or has poor packing efficiency will result in inadequate separation, leading to product loss in the impurity fractions.
-
Excessive Distillation Rate: Distilling too quickly prevents the necessary liquid-vapor equilibria from being established within the column, resulting in poor separation.
-
Apparatus Hold-up: A considerable amount of product can be lost as it adheres to the large surface area of the distillation apparatus.
-
Thermal Decomposition: While 1,2-Bis(trimethylsiloxy)ethane is thermally stable, extended heating at elevated temperatures could lead to some degradation.
Recommended Action:
-
Optimize Distillation Setup: Employ a fractionating column with an adequate number of theoretical plates for the required separation.
-
Control the Distillation Rate: Apply heat gradually and maintain a slow and steady distillation rate, ideally 1-2 drops per second.
-
Use Appropriately Sized Glassware: To minimize product loss due to hold-up, select a distillation apparatus that is proportional to the volume of the material being purified.
-
Consider Vacuum Distillation: If thermal decomposition is a concern, performing the distillation under reduced pressure will lower the boiling point of the compound and can help to minimize degradation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 1,2-Bis(trimethylsiloxy)ethane?
A1: Common impurities are typically residual starting materials and by-products from the synthesis reaction. These include:
-
Trimethylsilyl chloride: A volatile starting material with a boiling point of 57 °C.[1][4]
-
Ethylene glycol: A high-boiling starting material with a boiling point of 197.3 °C.[5][6]
-
Trimethylsilanol: A hydrolysis by-product with a boiling point of approximately 99 °C.[2][7]
-
Hexamethyldisiloxane: Formed from the condensation of trimethylsilanol, it has a boiling point of 100-101 °C.[3][8]
Q2: How can I prevent the hydrolysis of 1,2-Bis(trimethylsiloxy)ethane during workup and purification?
A2: Strict adherence to anhydrous conditions is essential to prevent hydrolysis.
-
Always use oven-dried glassware.
-
Ensure all solvents are anhydrous.
-
Perform all manipulations, including transfers and purification steps, under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Minimize the exposure of the compound to atmospheric moisture.
Q3: Is simple distillation sufficient for purification, or is fractional distillation necessary?
A3: Fractional distillation is strongly recommended. While the boiling points of some impurities like trimethylsilanol and hexamethyldisiloxane (around 100 °C) are notably different from the product (165-166 °C), fractional distillation provides a more efficient separation, ensuring a higher purity of the final product.
Q4: How can I verify the purity of my 1,2-Bis(trimethylsiloxy)ethane after purification?
A4: The purity of the final product can be confirmed using several analytical methods:
-
Gas Chromatography (GC): An effective technique for determining the percentage purity and identifying any remaining volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of the product and detect any impurities.
-
Refractive Index: A quick purity check can be performed by measuring the refractive index and comparing it to the literature value (n20/D 1.403).[9]
Quantitative Data Summary
The table below provides a summary of the physical properties of 1,2-Bis(trimethylsiloxy)ethane and its potential impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1,2-Bis(trimethylsiloxy)ethane | C₈H₂₂O₂Si₂ | 206.43 | 165 - 166[9] |
| Trimethylsilyl chloride | C₃H₉ClSi | 108.64 | 57[1][4] |
| Trimethylsilanol | C₃H₁₀OSi | 90.20 | 99 - 100[2][10] |
| Hexamethyldisiloxane | C₆H₁₈OSi₂ | 162.38 | 100 - 101[3][8] |
| Ethylene glycol | C₂H₆O₂ | 62.07 | 197.3[5][6] |
Experimental Protocols
Protocol for Purification by Fractional Distillation
Objective: To purify crude 1,2-Bis(trimethylsiloxy)ethane by removing low- and high-boiling point impurities.
Materials:
-
Crude 1,2-Bis(trimethylsiloxy)ethane
-
Oven-dried round-bottom flask
-
Oven-dried fractional distillation column (e.g., Vigreux)
-
Oven-dried distillation head with thermometer adapter
-
Thermometer
-
Oven-dried condenser
-
Oven-dried receiving flasks
-
Heating mantle with magnetic stirrer
-
Inert gas source (nitrogen or argon) with a bubbler
-
Boiling chips or a magnetic stir bar
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus using oven-dried glassware. Ensure all joints are properly sealed.
-
Add a magnetic stir bar or boiling chips to the round-bottom flask.
-
Charge the flask with the crude 1,2-Bis(trimethylsiloxy)ethane.
-
Connect the apparatus to an inert gas line, with a bubbler at the outlet, to maintain a positive pressure of the inert gas.
-
Position the thermometer bulb just below the side arm of the distillation head for an accurate reading of the vapor temperature.
-
-
Distillation:
-
Begin stirring and gently heat the flask with the heating mantle.
-
Observe the vapor rising through the fractionating column.
-
Collect the initial fraction, which will contain low-boiling impurities such as trimethylsilyl chloride (distilling at approximately 57 °C).
-
As the temperature increases, collect an intermediate fraction containing other low-boiling by-products like trimethylsilanol and hexamethyldisiloxane (distilling around 99-101 °C).
-
The temperature will then rise more sharply. Discard the intermediate fraction.
-
When the temperature stabilizes at the boiling point of 1,2-Bis(trimethylsiloxy)ethane (165-166 °C), switch to a clean, pre-weighed receiving flask to collect the pure product.
-
Continue the distillation until the temperature either drops or rises significantly, indicating that the majority of the product has been distilled.
-
Turn off the heat and allow the apparatus to cool to room temperature while still under the inert atmosphere.
-
-
Storage:
-
Transfer the purified product to a clean, dry, and tightly sealed container under an inert atmosphere. Store the container in a cool and dry place.
-
Visualizations
Caption: Troubleshooting workflow for the purification of 1,2-Bis(trimethylsiloxy)ethane.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Trimethylsilanol - Wikipedia [en.wikipedia.org]
- 3. Hexamethyldisiloxane - Wikipedia [en.wikipedia.org]
- 4. Trimethylsilyl_chloride [chemeurope.com]
- 5. Ethylene glycol - Wikipedia [en.wikipedia.org]
- 6. thermopedia.com [thermopedia.com]
- 7. trimethylsilanol [chemister.ru]
- 8. Hexamethyldisiloxane | HMDSO | C6H18OSi2 - Ereztech [ereztech.com]
- 9. 1,2-Bis(trimethylsiloxy)ethane 98 7381-30-8 [sigmaaldrich.com]
- 10. sisib.com [sisib.com]
Technical Support Center: Achieving Anhydrous Conditions for Silylation Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful implementation of silylation protocols by achieving and maintaining anhydrous conditions.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for silylation reactions?
A1: Anhydrous conditions are paramount for successful silylation for two primary reasons. Firstly, silylating agents are highly reactive towards water and will readily hydrolyze.[1][2] This consumption of the reagent by moisture present in the reaction vessel, solvents, or on the substrate itself reduces the amount available to derivatize the target molecule, leading to incomplete reactions and lower yields.[1][2] Secondly, the hydrolysis of silylating agents produces siloxanes as byproducts, which can complicate the purification and analysis of the desired silylated product.
Q2: How can I determine if my "anhydrous" solvent is truly dry enough for my silylation reaction?
A2: While commercial anhydrous solvents are packaged under inert atmospheres to minimize water content, their dryness can be compromised upon opening and handling. The most accurate method for determining trace water content in organic solvents is Karl Fischer titration. For a less quantitative but practical in-lab check for certain solvents like THF, the use of a sodium and benzophenone (B1666685) ketyl indicator can be employed; a persistent blue or purple color indicates anhydrous conditions. However, for most routine applications, ensuring solvents are freshly opened from a reputable supplier or properly dried and stored is sufficient.
Q3: What is the best method for drying my glassware prior to a silylation reaction?
A3: The most effective methods for drying glassware are oven-drying and flame-drying. Oven-drying at a high temperature (e.g., 120-150°C) for several hours or overnight will remove the majority of adsorbed water.[1] For more moisture-sensitive reactions, flame-drying the glassware under a vacuum or a stream of inert gas is the preferred method as it removes the thin film of water that can quickly re-adsorb onto the glass surface upon cooling.[3][4] After either method, it is crucial to allow the glassware to cool to room temperature in a desiccator or under an inert atmosphere to prevent re-exposure to atmospheric moisture.[1][4]
Q4: How do I properly handle and store silylating reagents to maintain their integrity?
A4: Silylating reagents are extremely sensitive to moisture and should be handled with care. It is best to work in a glovebox or under a positive pressure of an inert gas like nitrogen or argon.[5][6] Use dry, clean syringes and needles to transfer the reagents. After use, the reagent bottle should be tightly sealed, and the septum can be wrapped with Parafilm for extra protection. Store silylating reagents in a desiccator in a cool, dry place.
Q5: Can I use a drying tube instead of a full inert atmosphere setup for my silylation reaction?
A5: For less sensitive silylation reactions, a drying tube filled with a desiccant like calcium chloride or calcium sulfate (B86663) can be sufficient to protect the reaction from atmospheric moisture.[4][5] However, for highly moisture-sensitive substrates or silylating agents, or for reactions that require prolonged heating, a more robust setup with a continuous positive pressure of an inert gas (e.g., a nitrogen or argon balloon or a Schlenk line) is strongly recommended to ensure the exclusion of moisture.[7][8]
Troubleshooting Guides
Issue 1: Incomplete or No Silylation Reaction
| Possible Cause | Troubleshooting Action |
| Presence of Moisture | - Glassware: Ensure all glassware is rigorously dried, either in an oven overnight at >120°C or by flame-drying under vacuum immediately before use.[1][3] Allow to cool in a desiccator or under an inert atmosphere. - Solvents: Use freshly opened bottles of anhydrous solvents. If the solvent has been opened previously, consider drying it over an appropriate drying agent (see Table 1) and distilling it before use.[6][9] - Substrate: Ensure your starting material is completely dry. Lyophilization or drying under high vacuum are effective methods.[1] - Atmosphere: Conduct the reaction under a positive pressure of an inert gas (nitrogen or argon) using a balloon or a Schlenk line.[7][8] |
| Inactive Silylating Reagent | - Storage: Verify that the silylating reagent has been stored under anhydrous conditions and is not expired. - Handling: Ensure the reagent was handled under an inert atmosphere to prevent decomposition due to moisture.[6] - Fresh Reagent: If in doubt, use a fresh, unopened bottle of the silylating agent. |
| Insufficient Reagent | - Stoichiometry: Increase the molar excess of the silylating agent. A 1.2 to 2-fold excess per reactive functional group is a good starting point.[1][2] |
| Low Reaction Temperature | - Heating: Some silylation reactions require heating to proceed at a reasonable rate. Gently warm the reaction mixture (e.g., to 40-60°C) and monitor the progress by TLC or GC.[10] |
| Steric Hindrance | - Stronger Reagent: Use a more reactive silylating agent. For example, if TMSCl is failing, try using BSTFA or MSTFA, which are more powerful silylating agents.[2] - Catalyst: The addition of a catalyst, such as a catalytic amount of DMAP with silyl (B83357) chlorides or TMCS with BSTFA, can significantly increase the reaction rate.[10] |
Issue 2: Formation of Side Products (e.g., Siloxanes)
| Possible Cause | Troubleshooting Action |
| Hydrolysis of Silylating Agent | - Strict Anhydrous Conditions: This is the most common cause. Re-evaluate and improve all aspects of your anhydrous technique (glassware, solvents, atmosphere) as detailed in "Issue 1".[10] |
| Over-silylation | - Stoichiometry Control: For molecules with multiple reactive sites where selective silylation is desired, carefully control the stoichiometry of the silylating agent. Use of a bulky silylating agent (e.g., TBDMSCl) can also improve selectivity for less sterically hindered groups.[5] |
| Reaction Temperature Too High | - Temperature Optimization: High temperatures can sometimes lead to side reactions. Try running the reaction at a lower temperature for a longer period. |
Data Presentation
Table 1: Comparison of Common Drying Agents for Organic Solvents
| Drying Agent | Capacity | Speed | Intensity | Suitability | Comments |
| Sodium Sulfate (Na₂SO₄) | High | Slow | Low | Generally useful for pre-drying. | Inexpensive and neutral, but not very efficient for achieving very low water content.[11] |
| Magnesium Sulfate (MgSO₄) | High | Fast | Medium-High | Generally useful. | Finely powdered form can be difficult to filter.[11] |
| Calcium Chloride (CaCl₂) | High | Medium | High | Good for hydrocarbons and ethers. | Can form complexes with alcohols, amines, and some carbonyl compounds.[11] |
| Calcium Sulfate (Drierite™) | Low | Fast | High | Generally useful. | Low capacity means it is best for nearly dry solvents.[11] |
| Molecular Sieves (3Å or 4Å) | High | Medium-Fast | High | Excellent for a wide range of solvents. | Must be activated by heating under vacuum before use.[12] |
| Calcium Hydride (CaH₂) | High | Medium | Very High | Excellent for ethers, hydrocarbons, and some esters. | Reacts with acidic protons and is not suitable for alcohols or acids. Reacts with water to produce H₂ gas.[11] |
| Sodium/Benzophenone | High | Medium | Very High | Excellent for ethers and hydrocarbons. | Provides a visual indication of dryness (deep blue color). Highly reactive and requires careful handling.[13] |
Table 2: Residual Water Content in Common Solvents After Drying
| Solvent | Drying Method | Time (h) | Residual Water (ppm) |
| Tetrahydrofuran (THF) | Stored over 3Å molecular sieves (20% m/v) | 72 | ~4 |
| Toluene | Passed through a column of activated alumina | - | <1 |
| Dichloromethane (DCM) | Distilled from CaH₂ | - | ~1 |
| Acetonitrile | Stored over 3Å molecular sieves (10% m/v) | 24 | ~1 |
| N,N-Dimethylformamide (DMF) | Stored over 3Å molecular sieves (10% m/v) | 72 | ~10 |
Data synthesized from J. Org. Chem. 2010, 75, 24, 8351–8354.[9][12]
Experimental Protocols
Protocol 1: Flame-Drying of Glassware
-
Preparation: Assemble the clean glassware (e.g., round-bottom flask with a stir bar). Ensure any plastic or rubber components are removed.
-
Vacuum Connection: Securely clamp the flask to a stand and connect it to a vacuum line.
-
Heating: Using a heat gun or a Bunsen burner with a gentle flame, begin to heat the entire surface of the glassware under vacuum.[3]
-
Moisture Removal: Initially, you will see condensation forming on the cooler parts of the glass. Continue heating until all visible moisture has evaporated.[4]
-
Cooling: Once the glassware is hot and appears dry, turn off the heat and allow it to cool to room temperature while still under vacuum or after backfilling with an inert gas.[3]
Protocol 2: Drying a Solvent with Molecular Sieves
-
Activation of Sieves: Place the required amount of molecular sieves (typically 5-10% of the solvent volume) in a flask and heat them in an oven at >200°C under vacuum for several hours to activate them.[12]
-
Cooling: Allow the sieves to cool to room temperature under an inert atmosphere.
-
Solvent Addition: Add the solvent to be dried to the flask containing the activated molecular sieves.
-
Drying: Seal the flask and allow it to stand for at least 24 hours.[12] For some solvents like THF, longer drying times may be necessary to achieve very low water content.[9][12]
-
Storage and Dispensing: Store the dried solvent over the sieves. When needed, dispense the solvent using a dry syringe under an inert atmosphere.
Protocol 3: Setting up a Reaction under an Inert Atmosphere (Balloon Method)
-
Glassware Preparation: Use flame-dried or oven-dried glassware that has been cooled under a desiccator.
-
Assembly: Assemble the reaction apparatus (e.g., flask, condenser) and seal the openings with rubber septa.
-
Inert Gas Balloon: Fill a balloon with nitrogen or argon from a gas cylinder.
-
Flushing the Apparatus: Insert a needle connected to the inert gas balloon through the septum. Insert a second "exit" needle into the septum to allow the air inside the flask to be displaced by the inert gas.[8]
-
Establishing Positive Pressure: After flushing for a few minutes, remove the exit needle. The balloon will maintain a positive pressure of inert gas inside the apparatus.
-
Reagent Addition: Add anhydrous solvents and reagents via a dry syringe through the septum.
Mandatory Visualization
Caption: Troubleshooting workflow for failed silylation reactions.
Caption: General experimental workflow for a silylation reaction.
References
- 1. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Chemistry Teaching Labs - Setting up a Schlenk line [chemtl.york.ac.uk]
- 8. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. moodle2.units.it [moodle2.units.it]
- 13. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
Validation & Comparative
A Comparative Guide to Derivatization Reagents: BSTFA vs. 1,2-Bis(trimethylsiloxy)ethane
For researchers, scientists, and drug development professionals engaged in analytical testing, particularly gas chromatography-mass spectrometry (GC-MS), derivatization is a critical step to enhance the volatility and thermal stability of polar analytes. The choice of the right derivatization agent is paramount for achieving accurate and reproducible results. This guide provides a detailed comparison of two silicon-containing compounds: the widely-used N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1,2-Bis(trimethylsiloxy)ethane.
While BSTFA is a well-established and powerful silylating agent for a broad range of applications, 1,2-Bis(trimethylsiloxy)ethane is primarily documented as a chemical intermediate in industrial synthesis. This guide will delve into the performance and applications of BSTFA based on available scientific literature and describe the known uses of 1,2-Bis(trimethylsiloxy)ethane, highlighting the current lack of data supporting its use as a derivatization agent in analytical chemistry.
Performance Comparison: A Tale of Two Compounds
A direct, data-driven comparison of the derivatization performance of BSTFA and 1,2-Bis(trimethylsiloxy)ethane is not feasible based on currently available scientific literature. BSTFA is extensively characterized as a derivatization reagent, whereas 1,2-Bis(trimethylsiloxy)ethane is not. The following table summarizes the known properties and applications of each compound.
| Feature | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | 1,2-Bis(trimethylsiloxy)ethane |
| Primary Application | Derivatization Agent for GC-MS: Increases volatility and thermal stability of polar analytes.[1][2][3] | Chemical Intermediate: Used in silicone polymer production and for surface modification.[4] |
| Reactivity | Highly reactive towards a broad range of functional groups, including alcohols, phenols, carboxylic acids, and amines.[5][6] | Not documented as a reagent for analytical derivatization. Its reactivity in this context is unknown. |
| Byproducts | Volatile byproducts (N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide) that generally do not interfere with chromatographic analysis.[5] | Not applicable in the context of analytical derivatization. |
| Derivative Stability | Trimethylsilyl (TMS) derivatives are thermally stable but can be sensitive to moisture.[5][7] | Not applicable. |
| Catalyst | Often used with a catalyst like trimethylchlorosilane (TMCS) to enhance reactivity, especially for hindered functional groups.[5][6] | Not applicable. |
| Availability of Protocols | Numerous well-documented experimental protocols are available for a wide variety of analytes.[8][9] | No documented protocols for use as a derivatization agent. |
Experimental Protocols: Derivatization with BSTFA
The following is a general protocol for the derivatization of a standard sample using BSTFA. Optimal conditions may vary depending on the analyte and sample matrix.
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
BSTFA with 1% Trimethylchlorosilane (TMCS) (for less reactive compounds)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, dichloromethane)
-
Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh or pipette the sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a stream of nitrogen. It is crucial to ensure the sample is free of water, as moisture can deactivate the BSTFA reagent.[6]
-
Reagent Addition: Add an appropriate volume of anhydrous solvent to dissolve the sample. Add an excess of BSTFA (or BSTFA + 1% TMCS) to the vial. A general rule is to use at least a 2:1 molar ratio of BSTFA to the active hydrogen atoms in the analyte.[6]
-
Reaction: Securely cap the vial and vortex the mixture to ensure homogeneity.
-
Heating: Heat the reaction mixture. Typical conditions range from 60°C to 80°C for 20 to 60 minutes.[8] The optimal time and temperature should be determined empirically for each analyte. For example, the derivatization of some steroids may require heating at 75°C for 45 minutes.[6]
-
Analysis: Cool the sample to room temperature before injecting it into the GC-MS system.
Visualizing the Derivatization Workflow
The following diagrams illustrate the logical flow of the derivatization process with BSTFA.
Caption: A logical workflow for the derivatization of a sample using BSTFA prior to GC-MS analysis.
The Role of 1,2-Bis(trimethylsiloxy)ethane
Current scientific literature and chemical supplier information primarily describe 1,2-Bis(trimethylsiloxy)ethane as a building block in chemical synthesis and materials science.[4] Its documented applications include:
-
Silicone Polymer Production: It serves as a monomer or cross-linking agent in the synthesis of various silicone polymers.[4]
-
Surface Modification: It is used to impart hydrophobic (water-repellent) properties to surfaces.[4]
There is no readily available evidence to suggest that 1,2-Bis(trimethylsiloxy)ethane is used as a derivatization agent for analytical applications in the same way as BSTFA. Its chemical structure, which contains two trimethylsiloxy groups connected by an ethane (B1197151) bridge, differs significantly from the highly reactive silylating agents like BSTFA. The reactivity of the Si-O bond in 1,2-Bis(trimethylsiloxy)ethane is substantially lower than the Si-N bond in BSTFA, making it a less likely candidate for the efficient derivatization of a wide range of polar functional groups under typical analytical conditions.
Conclusion
For researchers, scientists, and drug development professionals seeking a reliable and effective derivatization agent for GC-MS analysis, BSTFA remains a superior and well-documented choice. Its high reactivity, the volatility of its byproducts, and the extensive availability of established protocols make it a versatile tool for the analysis of a wide array of polar compounds.
In contrast, 1,2-Bis(trimethylsiloxy)ethane is a valuable chemical intermediate in the polymer and materials science industries. However, there is a lack of scientific evidence to support its use as a derivatization agent for analytical purposes. Therefore, for applications requiring the silylation of analytes for GC-MS analysis, BSTFA is the recommended reagent.
The diagram below illustrates the distinct application pathways of these two compounds based on current knowledge.
Caption: Distinct primary applications of BSTFA and 1,2-Bis(trimethylsiloxy)ethane.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,2-Bis(triethoxysilyl)ethane | SIELC Technologies [sielc.com]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. library.dphen1.com [library.dphen1.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
A Comparative Guide: Hexamethyldisiloxane (HMDS) as an Alternative to 1,2-Bis(trimethylsiloxy)ethane
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of experimental work. This guide provides an objective comparison between Hexamethyldisiloxane (HMDS) and 1,2-Bis(trimethylsiloxy)ethane, two organosilicon compounds with applications in synthesis and materials science. This comparison is supported by their physical and chemical properties, application scope, and general experimental protocols.
Physical and Chemical Properties: A Tabular Comparison
A fundamental understanding of the physicochemical properties of HMDS and 1,2-Bis(trimethylsiloxy)ethane is crucial for their appropriate selection and application in experimental settings. The following table summarizes their key properties.
| Property | Hexamethyldisiloxane (HMDS) | 1,2-Bis(trimethylsiloxy)ethane |
| CAS Number | 107-46-0[1] | 7381-30-8 |
| Molecular Formula | C6H18OSi2[1] | C8H22O2Si2 |
| Molecular Weight | 162.38 g/mol [2] | 206.43 g/mol |
| Boiling Point | 99.5-101 °C[3][4] | 165-166 °C[5] |
| Density | 0.764 g/mL at 20 °C[3] | 0.842 g/mL at 25 °C |
| Refractive Index | 1.3750-1.3774 at 20 °C[2][3] | 1.403 at 20 °C |
| Flash Point | -6 to -1 °C[1][3] | 51 °C |
| Solubility | Insoluble in water; soluble in many organic solvents[3]. | Insoluble in water; soluble in organic solvents like ether and chloroform[6]. |
Applications in Research and Development
Both HMDS and 1,2-Bis(trimethylsiloxy)ethane serve as valuable tools in the laboratory, though their primary applications show some divergence.
Hexamethyldisiloxane (HMDS) is a versatile compound with a broad range of uses.[1] In organic synthesis, it is frequently used as a silylating agent to introduce a trimethylsilyl (B98337) (-Si(CH3)3) group, protecting functional groups like alcohols and carboxylic acids.[4][7] Its mild nature and the formation of ammonia (B1221849) as the only byproduct (when used as hexamethyldisilazane (B44280), HMDS can also refer to this precursor) make it an attractive choice.[8] Beyond synthesis, HMDS is utilized as a solvent, in the production of silicone polymers, and as a surface treatment agent.[9][10] In the pharmaceutical and cosmetic industries, it can act as a solvent or a dispersing agent.[9] It is also used in the fabrication of medical devices and for creating biocompatible materials.[11]
1,2-Bis(trimethylsiloxy)ethane is primarily recognized for its role in organic synthesis as a protecting group for diols or as a source of two trimethylsiloxy groups.[6] It is also a key intermediate in the synthesis of certain silicone polymers and materials.[12] Its applications extend to surface modification to enhance hydrophobic properties and in the formulation of adhesives, sealants, and coatings.[12] In the realm of drug development, it has been used in the preparation of ligands for HIV-1 protease inhibitors.[]
Performance as Silylating Agents
The primary role of both compounds in many organic chemistry labs is silylation. HMDS, often in the form of hexamethyldisilazane (which hydrolyzes to HMDS), is a widely used silylating agent. Silylation with HMDS can sometimes be sluggish and may require the use of a catalyst or elevated temperatures to proceed efficiently.[8][14] Various catalysts, such as iodine or H-β zeolite, have been shown to significantly improve the reaction rate and yield, even for hindered alcohols.[8][15]
1,2-Bis(trimethylsiloxy)ethane can also act as a silylating agent, particularly for diols, forming a cyclic silyl (B83357) ether. The reaction conditions for silylation with 1,2-Bis(trimethylsiloxy)ethane are generally mild, though specific protocols can vary depending on the substrate.
Experimental Protocols
Below are generalized experimental protocols for silylation reactions using HMDS and a conceptual workflow.
General Protocol for Silylation of an Alcohol using Hexamethyldisilazane (precursor to HMDS) and a Catalyst
-
Materials : Alcohol substrate, hexamethyldisilazane (HMDS), catalyst (e.g., iodine or H-β zeolite), and an appropriate solvent (e.g., toluene, cyclohexane).[8][14]
-
Procedure :
-
To a solution of the alcohol (1 equivalent) in the chosen solvent, add the catalyst (catalytic amount).
-
Add hexamethyldisilazane (typically 0.5-1.0 equivalents).
-
Stir the reaction mixture at room temperature or heat as required (e.g., 40-80°C) under an inert atmosphere.[14][16]
-
Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is worked up. This may involve filtering off the catalyst and removing the solvent under reduced pressure.[8]
-
The resulting crude product can be purified by distillation or column chromatography.
-
Conceptual Protocol for Silylation using 1,2-Bis(trimethylsiloxy)ethane
While specific, detailed protocols for the use of 1,2-Bis(trimethylsiloxy)ethane as a general silylating agent are less common in the provided search results compared to HMDS, a general approach can be inferred from its function as a protecting group for diols.
-
Materials : Diol substrate, 1,2-Bis(trimethylsiloxy)ethane, an acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate), and an inert solvent (e.g., dichloromethane).
-
Procedure :
-
Dissolve the diol substrate in the inert solvent under an inert atmosphere.
-
Add 1,2-Bis(trimethylsiloxy)ethane (1 equivalent).
-
Add a catalytic amount of the acid catalyst.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete, quench the catalyst (e.g., with a mild base).
-
Perform an aqueous workup, dry the organic layer, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary, typically by chromatography.
-
Conclusion
Hexamethyldisiloxane (HMDS) and 1,2-Bis(trimethylsiloxy)ethane are both valuable organosilicon reagents, but their optimal applications differ.
Choose Hexamethyldisiloxane (HMDS) when:
-
A general-purpose, cost-effective silylating agent for monofunctional alcohols or carboxylic acids is needed.[4][7]
-
The reaction conditions can be optimized with a catalyst to enhance reactivity.[15]
-
Applications beyond silylation, such as a solvent or a precursor for silicone polymers, are desired.[1][9]
Choose 1,2-Bis(trimethylsiloxy)ethane when:
-
A specific protecting group for a 1,2-diol is required.
-
The introduction of two trimethylsiloxy groups across an ethane (B1197151) bridge is the goal in polymer or material synthesis.[12]
-
A higher boiling point and lower volatility are advantageous for the experimental setup.
Ultimately, the choice between HMDS and 1,2-Bis(trimethylsiloxy)ethane will depend on the specific synthetic transformation or material application, the nature of the substrate, and the desired properties of the final product. Researchers should consider the physical properties and reactivity profiles of each to make an informed decision.
References
- 1. Hexamethyldisiloxane (HMDSO) - GW United Silicones [gwunitedsilicones.com]
- 2. Hexamethyldisiloxane | C6H18OSi2 | CID 24764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hexamethyldisiloxane | 107-46-0 [amp.chemicalbook.com]
- 4. Hexamethyldisiloxane - Wikipedia [en.wikipedia.org]
- 5. far-chemical.com [far-chemical.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Buy Hexamethyldisiloxane | 107-46-0 [smolecule.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Unique Uses of Hexamethyldisiloxane in Pharmaceutical & Cosmetic Industries | Applications, Benefits & Safety in China [silane-chemical.com]
- 10. Page loading... [wap.guidechem.com]
- 11. nbinno.com [nbinno.com]
- 12. chemimpex.com [chemimpex.com]
- 14. "Optimization of the Reaction of Hexamethyldisilazane on a Fumed Silica" by Frederick R. Jones [thekeep.eiu.edu]
- 15. Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions [organic-chemistry.org]
- 16. General Silylation Procedures - Gelest [technical.gelest.com]
A Comparative Guide to the Efficacy of 1,2-Bis(trimethylsiloxy)ethane as a Moisture Scavenger
For researchers, scientists, and professionals in drug development, maintaining anhydrous conditions is often critical to the success of moisture-sensitive reactions. While numerous drying agents are available, a thorough understanding of their comparative efficacy is essential for selecting the optimal scavenger for a given application. This guide provides a detailed comparison of 1,2-Bis(trimethylsiloxy)ethane with other common moisture scavengers, supported by available data and detailed experimental protocols for independent evaluation.
1. Overview of 1,2-Bis(trimethylsiloxy)ethane as a Moisture Scavenger
1,2-Bis(trimethylsiloxy)ethane, also known as ethylene (B1197577) glycol bis(trimethylsilyl ether), is a reactive moisture scavenger.[1] Unlike physical desiccants that adsorb water, this organosilicon compound chemically reacts with water. This mode of action can offer advantages in certain systems, such as irreversible water removal and the formation of soluble by-products.
Mechanism of Action
The efficacy of 1,2-Bis(trimethylsiloxy)ethane as a moisture scavenger is rooted in its hydrolysis reaction. In the presence of water, the trimethylsilyl (B98337) ether linkages are cleaved to form trimethylsilanol (B90980) and ethylene glycol. The trimethylsilanol can then undergo a condensation reaction to form hexamethyldisiloxane (B120664) and, importantly, regenerate one molecule of water for every two molecules of trimethylsilanol that react.
The overall reaction can be summarized as follows:
-
Hydrolysis: (CH₃)₃Si-O-CH₂CH₂-O-Si(CH₃)₃ + 2 H₂O → 2 (CH₃)₃Si-OH + HO-CH₂CH₂-OH (1,2-Bis(trimethylsiloxy)ethane reacts with two molecules of water to produce two molecules of trimethylsilanol and one molecule of ethylene glycol.)
-
Condensation: 2 (CH₃)₃Si-OH → (CH₃)₃Si-O-Si(CH₃)₃ + H₂O (Two molecules of trimethylsilanol condense to form one molecule of hexamethyldisiloxane and one molecule of water.)
This regeneration of water in the second step is a crucial consideration when evaluating its overall water-scavenging capacity.
References
A Comparative Guide to the Validation of 1,2-Bis(trimethylsiloxy)ethane as a Potential Internal Standard in NMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1,2-Bis(trimethylsiloxy)ethane (BTSE) as a potential internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Due to a lack of direct experimental validation in peer-reviewed literature, this comparison is based on the known physicochemical properties of BTSE against established internal standards such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) and sodium 3-(trimethylsilyl)propane-1-sulfonate (DSS).
Introduction to qNMR Internal Standards
Quantitative NMR is a powerful analytical technique for determining the concentration and purity of substances. The accuracy of qNMR relies heavily on the use of an internal standard, a compound added in a known quantity to the sample. An ideal internal standard should exhibit chemical and thermal stability, have a simple NMR spectrum with signals that do not overlap with the analyte, be soluble in the deuterated solvent of choice, and remain inert with respect to the analyte and the solvent.
Comparative Analysis: BTSE vs. Established Standards
1,2-Bis(trimethylsiloxy)ethane presents properties that could make it a suitable internal standard, particularly in non-aqueous solvents. Its structure, (CH₃)₃SiOCH₂CH₂OSi(CH₃)₃, suggests a simple ¹H NMR spectrum with two singlets: one for the trimethylsilyl (B98337) (TMS) protons and one for the ethylene (B1197577) bridge protons. The TMS group signal is expected to appear in a region of the spectrum (around 0 ppm) that is typically free from signals of most organic analytes.
However, its suitability must be rigorously validated. The following table compares the theoretical attributes of BTSE with the proven characteristics of TSP and DSS.
Table 1: Comparison of Properties of NMR Internal Standards
| Property | 1,2-Bis(trimethylsiloxy)ethane (BTSE) (Predicted) | 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) | Sodium 3-(trimethylsilyl)propane-1-sulfonate (DSS) |
| ¹H NMR Signals | Two singlets | One singlet (TMS) and multiplets for the propionate (B1217596) chain | One singlet (TMS) and multiplets for the propane (B168953) sulfonate chain[1] |
| Chemical Shift (TMS) | ~ 0 ppm | 0 ppm | 0 ppm[1][2] |
| Solubility | Soluble in organic solvents (e.g., chloroform), insoluble in water[3] | Water-soluble | Water-soluble[2] |
| pH Sensitivity | Potentially sensitive to hydrolysis at non-neutral pH[3] | Chemical shift is pH-dependent due to the carboxylate group | Chemical shift is relatively insensitive to pH[1][4] |
| Reactivity | Moisture-sensitive, may hydrolyze[3] | Known to interact with proteins and other macromolecules[5][6] | Known to interact with cationic peptides and other macromolecules[5][7] |
| Volatility | Relatively volatile liquid[3] | Non-volatile solid | Non-volatile solid[1] |
Experimental Protocols for Validation
The validation of a new qNMR internal standard like BTSE requires a series of systematic experiments to confirm its performance and reliability. Below is a detailed protocol for such a validation, based on established methodologies for qNMR.[8]
Objective: To validate 1,2-Bis(trimethylsiloxy)ethane (BTSE) as an internal standard for quantitative NMR.
Materials:
-
1,2-Bis(trimethylsiloxy)ethane (BTSE), >99% purity
-
Certified reference materials (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆)
-
Class A volumetric flasks and pipettes
-
Analytical balance (readable to 0.01 mg)
-
NMR spectrometer (≥400 MHz)
Procedure:
-
Purity Assessment of BTSE:
-
Confirm the purity of the BTSE lot using a primary method like gas chromatography-mass spectrometry (GC-MS) or by qNMR against a certified reference material.
-
-
Solubility Determination:
-
Prepare saturated solutions of BTSE in a range of deuterated solvents at a controlled temperature.
-
Quantify the concentration of BTSE in each saturated solution by qNMR using a pre-calibrated external standard.
-
-
Chemical Shift Stability:
-
pH Effect: Prepare a series of buffered aqueous-organic solvent mixtures with varying pH values. Add a known amount of BTSE and a pH-insensitive reference compound. Acquire ¹H NMR spectra and plot the chemical shift of the BTSE signals against pH. (Note: Due to BTSE's insolubility in water, this would require a suitable co-solvent system).
-
Temperature Effect: Acquire ¹H NMR spectra of a BTSE solution in a chosen deuterated solvent at various temperatures (e.g., 298 K to 323 K in 5 K increments). Plot the chemical shift of the BTSE signals against temperature.
-
-
Analyte Interaction Study:
-
Prepare NMR samples containing a fixed concentration of BTSE and varying concentrations of a model analyte (e.g., a compound with aromatic and aliphatic protons).
-
Acquire ¹H NMR spectra and monitor for any changes in the chemical shifts of both BTSE and the analyte, as well as any line broadening, which could indicate an interaction.
-
-
Quantitative Accuracy and Precision:
-
Prepare a series of validation samples by accurately weighing a certified reference material and BTSE into NMR tubes.
-
Dissolve the solids in a known volume of deuterated solvent.
-
Acquire ¹H NMR spectra under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).
-
Calculate the purity of the certified reference material using BTSE as the internal standard and compare the result to the certified value. Repeat for multiple preparations to assess precision (repeatability and intermediate precision).
-
Workflow for Validation of a qNMR Internal Standard
The following diagram illustrates the logical workflow for the validation of a new compound as a qNMR internal standard.
Caption: A logical workflow for the validation of a new qNMR internal standard.
Conclusion
1,2-Bis(trimethylsiloxy)ethane exhibits several characteristics that make it a promising candidate for an internal standard in non-aqueous qNMR studies. Its simple spectrum and the anticipated chemical shift of its TMS protons in a non-congested region are advantageous. However, its moisture sensitivity and volatility are potential drawbacks that require careful handling.[3]
Crucially, there is a lack of published experimental data validating its performance against established standards. Therefore, while BTSE can be considered a potential alternative, researchers should undertake a thorough in-house validation following protocols similar to the one outlined above before employing it in regulated quantitative analyses. For aqueous samples, well-characterized standards like DSS remain the preferred choice due to their high solubility and pH stability.[1][4]
References
- 1. DSS (NMR standard) - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Protein chemical shift re-referencing - Wikipedia [en.wikipedia.org]
- 5. Appropriateness of DSS and TSP as internal references for (1)H NMR studies of molten globule proteins in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Performance comparison of silyl protecting groups in organic synthesis
In the intricate field of multi-step organic synthesis, the strategic selection and application of protecting groups are paramount to achieving desired molecular transformations with high yield and selectivity. Among the various protecting groups available for hydroxyl functionalities, silyl (B83357) ethers stand out for their versatility, ease of installation, and tunable stability. This guide provides a comprehensive comparison of the performance of commonly used silyl protecting groups, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Relative Stability of Common Silyl Ethers
The stability of a silyl ether is primarily dictated by the steric hindrance around the silicon atom. Bulkier substituents on the silicon atom impede nucleophilic or electrophilic attack, thereby enhancing the stability of the protecting group.[1][2] The relative stability of common silyl ethers under acidic and basic conditions is a critical factor in designing orthogonal protection strategies.
Quantitative Comparison of Hydrolysis Rates
The following table summarizes the relative rates of acidic and basic hydrolysis for common silyl ethers, providing a quantitative measure of their stability.
| Protecting Group | Abbreviation | Relative Rate of Acidic Hydrolysis[1][3] | Relative Rate of Basic Hydrolysis[1][3] |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 20,000 |
Comparison of Protection and Deprotection Conditions
The choice of a silyl protecting group is intrinsically linked to the conditions required for its introduction and subsequent removal. The following table provides a summary of typical experimental conditions for the protection of alcohols and the deprotection of the resulting silyl ethers.
| Protecting Group | Typical Protection Conditions | Typical Deprotection Conditions |
| TMS | TMSCl, Pyridine or Et3N, CH2Cl2, 0 °C to rt | K2CO3, MeOH, rt; or mild acidic conditions (e.g., silica (B1680970) gel)[1] |
| TES | TESCl, Imidazole (B134444), DMF, rt | Mildly acidic conditions (e.g., CSA in MeOH); TBAF, THF, rt[1] |
| TBDMS/TBS | TBDMSCl, Imidazole, DMF, rt | TBAF, THF, rt; AcOH/H2O/THF; CSA, MeOH[1][4] |
| TIPS | TIPSOTf, 2,6-Lutidine, CH2Cl2, 0 °C to rt | TBAF, THF, rt (slower than TBDMS); HF-Pyridine, THF/Pyridine[1] |
| TBDPS | TBDPSCl, Imidazole, DMF, rt | TBAF, THF, rt (often requires heating); HF-Pyridine, THF/Pyridine[1] |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. The following section provides representative protocols for the protection of a primary alcohol with TBDMSCl and the deprotection of the resulting TBDMS ether with TBAF.
Protocol 1: Protection of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBDMSCl)
Objective: To protect a primary hydroxyl group as a TBDMS ether.
Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 equiv) and imidazole (2.2 equiv) in anhydrous DMF.
-
To the stirred solution, add TBDMSCl (1.1 equiv) portion-wise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure TBDMS-protected alcohol.[5]
Protocol 2: Deprotection of a tert-Butyldimethylsilyl (TBDMS) Ether with Tetrabutylammonium Fluoride (B91410) (TBAF)
Objective: To cleave a TBDMS ether to regenerate the parent alcohol.
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (B109758) (CH2Cl2)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous THF in a round-bottom flask.
-
Add the TBAF solution (1.1 equiv) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The deprotection is usually complete within 1-2 hours.[5]
-
Upon completion, dilute the reaction mixture with dichloromethane and quench with water.[3]
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO4.[3]
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting alcohol by silica gel column chromatography if necessary.[3]
Visualization of Workflow and Decision Making
Experimental Workflow for Silyl Ether Protection and Deprotection
The general workflow for utilizing silyl protecting groups in a synthetic sequence involves the protection of the hydroxyl group, subsequent chemical transformations on the molecule, and the final deprotection to reveal the original hydroxyl group.
Decision Tree for Selecting a Silyl Protecting Group
The selection of an appropriate silyl protecting group depends on the specific requirements of the synthetic route, including the stability needed during subsequent reaction steps and the desired deprotection conditions.
References
A Comparative Guide to Sol-Gel Synthesis: 1,2-Bis(trimethylsiloxy)ethane vs. 1,2-Bis(triethoxysilyl)ethane
In the intricate world of sol-gel synthesis, the selection of an appropriate precursor is a critical determinant of the final material's properties. For researchers, scientists, and drug development professionals engaged in the creation of advanced materials, understanding the nuances of different precursors is paramount. This guide offers a detailed comparison between two bridged silane (B1218182) precursors: 1,2-bis(trimethylsiloxy)ethane (BTMSE) and 1,2-bis(triethoxysilyl)ethane (B100286) (BTESE), providing insights into their reactivity and the characteristics of the resulting organosilica materials.
Chemical Structure and Reactivity: A Tale of Two Silyl (B83357) Groups
The core difference between BTMSE and BTESE lies in their terminal silyl groups. BTMSE possesses trimethylsiloxy groups (-Si(CH₃)₃), while BTESE features triethoxysilyl groups (-Si(OC₂H₅)₃). This distinction in chemical structure profoundly influences their hydrolysis and condensation kinetics, the two fundamental reactions in the sol-gel process.
The triethoxy groups of BTESE are more susceptible to hydrolysis than the trimethylsiloxy groups of BTMSE. This is because the silicon-oxygen bond in the trimethylsiloxy group is sterically hindered by the three methyl groups and is generally more stable. Consequently, BTESE undergoes hydrolysis and subsequent condensation at a faster rate than BTMSE under similar conditions. The hydrolysis of BTESE has been studied in aqueous and methanol (B129727) solutions, with findings indicating that water-rich solutions lead to a more complete hydrolysis process.[1] The polymerization of BTESE in acidic water-ethanol solutions has also been investigated, revealing a tendency for the monomers to aggregate into small clusters or particles during polymerization.[2]
Due to its higher reactivity, BTESE is a versatile precursor for creating a variety of organosilica materials, including mesoporous materials and membranes for gas separation and reverse osmosis.[3][4][5][6] The properties of BTESE-derived materials, such as pore size, can be tailored by adjusting synthesis parameters like the water-to-precursor ratio and the concentration of the acid catalyst.[3]
Performance Comparison: Inferred Properties
Based on the fundamental differences in their chemical reactivity, the following table summarizes the inferred comparison of the two precursors in sol-gel synthesis. It is important to note that this comparison is qualitative and based on general principles of sol-gel chemistry, as direct comparative experimental data is limited.
| Feature | 1,2-Bis(trimethylsiloxy)ethane (BTMSE) | 1,2-Bis(triethoxysilyl)ethane (BTESE) |
| Relative Hydrolysis Rate | Slower | Faster |
| Relative Condensation Rate | Slower | Faster |
| Control over Gelation | Potentially higher due to slower kinetics | Lower due to faster kinetics |
| Porosity | Likely to form more open, porous structures | Can form dense or porous structures depending on conditions |
| Mechanical Strength | Potentially lower due to less cross-linking | Generally forms mechanically robust materials |
| Typical Applications | Silicone polymer synthesis, surface modification | Mesoporous materials, membranes, hybrid coatings |
Experimental Protocols
Detailed experimental protocols for BTESE are more prevalent in the scientific literature due to its widespread use in membrane and materials synthesis. A representative protocol for the sol-gel synthesis of a BTESE-derived material is provided below, followed by a more general protocol for BTMSE.
Experimental Protocol for 1,2-Bis(triethoxysilyl)ethane (BTESE)
This protocol is adapted from the synthesis of BTESE-derived organosilica membranes.[4]
Materials:
-
1,2-bis(triethoxysilyl)ethane (BTESE)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Nitric acid (HNO₃)
Procedure:
-
Dissolve BTESE in ethanol.
-
Separately, prepare a mixture of deionized water and nitric acid.
-
Add the acidic water solution dropwise to the BTESE/ethanol solution while stirring vigorously. A common molar ratio is BTESE:H₂O:HNO₃ = 1:x:0.2, where x can be varied (e.g., x=240) to control the hydrolysis and final material properties.[4]
-
Continue stirring the mixture in a closed system at room temperature for several hours (e.g., 6 hours) to allow for sol formation.[4]
-
The resulting sol can then be aged, cast, and dried under controlled conditions to form the final organosilica material.
General Experimental Protocol for 1,2-Bis(trimethylsiloxy)ethane (BTMSE)
Due to the lower reactivity of BTMSE, the conditions for sol-gel synthesis may require adjustment, such as the use of a stronger acid catalyst or elevated temperatures to promote hydrolysis.
Materials:
-
1,2-bis(trimethylsiloxy)ethane (BTMSE)
-
A suitable solvent (e.g., tetrahydrofuran (B95107) - THF)
-
Deionized water (H₂O)
-
Acid or base catalyst (e.g., hydrochloric acid - HCl, or ammonia (B1221849) - NH₃)
Procedure:
-
Dissolve BTMSE in the chosen solvent.
-
Add the catalyst and deionized water to the solution. The amount of water and catalyst will need to be optimized based on the desired reaction rate and final material properties.
-
Stir the mixture at room temperature or under gentle heating to facilitate hydrolysis and condensation.
-
Monitor the viscosity of the solution until gelation occurs.
-
The resulting gel is then aged and dried using appropriate methods (e.g., ambient pressure drying, supercritical drying) to obtain the final material.
Visualizing the Sol-Gel Process and Functionalization
The following diagrams, generated using Graphviz, illustrate the general workflow of sol-gel synthesis and the potential pathways for functionalizing the resulting materials.
Caption: General workflow of the sol-gel process.
Caption: Potential functionalization pathways for organosilica materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Reaction-induced phase separation of bis(triethoxysilyl)ethane upon sol-gel polymerization in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bis(triethoxysilyl)ethane (BTESE)–Organosilica Membranes for H2O/DMF Separation in Reverse Osmosis (RO): Evaluation and Correlation of Subnanopores via Nanopermporometry (NPP), Modified Gas Translation (mGT) and RO Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
A Comparative Analysis of Siloxane Compounds for Durable Hydrophobic Coatings
For researchers, scientists, and professionals in material science and product development, the selection of an appropriate hydrophobic coating is critical for ensuring product longevity and performance. Siloxane-based compounds are a cornerstone in the formulation of these coatings, prized for their inherent water repellency, UV resistance, and thermal stability. This guide provides an objective comparison of three major classes of siloxane compounds used in hydrophobic coatings: Polydimethylsiloxane (PDMS), alkylsiloxanes, and fluoroalkylsiloxanes, supported by experimental data and detailed testing protocols.
This analysis focuses on key performance metrics that dictate the real-world efficacy of these coatings: hydrophobicity (measured by water contact and sliding angles), mechanical durability (assessed through abrasion resistance), and chemical stability. Understanding the distinct advantages and limitations of each siloxane type is paramount for tailoring coating formulations to specific application demands, from self-cleaning surfaces on architectural glass to anti-fouling coatings in marine environments.
Comparative Performance of Siloxane Compounds
The selection of a siloxane for a hydrophobic coating application is a trade-off between performance, durability, and cost. While PDMS offers a versatile and cost-effective solution, alkylsiloxanes provide enhanced durability, and fluoroalkylsiloxanes deliver superior hydrophobicity and chemical resistance. The following tables summarize the quantitative performance of these compounds based on available experimental data.
| Siloxane Type | Water Contact Angle (°) | Sliding Angle (°) | Key Characteristics |
| Polydimethylsiloxane (PDMS) | 105 - 120[1][2][3][4] | 20 - 55[1][5] | Flexible, transparent, biocompatible, cost-effective, good general hydrophobicity. |
| Alkylsiloxanes | 100 - 110 | 15 - 30 | Improved adhesion and abrasion resistance compared to PDMS. |
| Fluoroalkylsiloxanes | > 110 (can achieve superhydrophobicity >150°) | < 10 (can be very low) | Excellent hydrophobicity and oleophobicity, superior chemical resistance, higher cost. |
| Siloxane Type | Abrasion Resistance (Taber Test - Weight Loss in mg per 1000 cycles) | Chemical Resistance |
| Polydimethylsiloxane (PDMS) | Higher weight loss, indicating lower abrasion resistance[6][7] | Good resistance to polar solvents; moderate resistance to acids and bases[8][9][10] |
| Alkylsiloxanes | Moderate weight loss, showing improved abrasion resistance over PDMS. | Good resistance to a range of chemicals. |
| Fluoroalkylsiloxanes | Low weight loss, indicating high abrasion resistance. | Excellent resistance to a wide range of chemicals, including acids, bases, and organic solvents. |
Experimental Protocols
Reproducible and standardized testing is fundamental to the accurate assessment of coating performance. Below are detailed methodologies for the key experiments cited in this guide.
Hydrophobicity Assessment: Contact Angle and Sliding Angle Measurement (Sessile Drop Method)
This method quantifies the hydrophobicity of a surface by measuring the angle at which a liquid droplet interfaces with the solid surface.
Materials and Equipment:
-
Contact angle goniometer with a high-resolution camera
-
Syringe with a flat-tipped needle
-
Deionized water
-
Coated substrate
-
Tilting stage (for sliding angle)
Procedure:
-
Sample Preparation: Ensure the coated substrate is clean, dry, and free of any contaminants. Place the substrate on the sample stage of the goniometer.
-
Droplet Deposition: Fill the syringe with deionized water. Carefully dispense a droplet of a specific volume (e.g., 5 µL) onto the surface of the coated substrate.
-
Contact Angle Measurement: The goniometer's software captures an image of the droplet. The angle formed between the tangent of the droplet and the solid surface at the three-phase (liquid-solid-air) contact point is measured. This is the static contact angle.[11]
-
Advancing and Receding Angles: To measure the dynamic contact angles, slowly add more water to the droplet (advancing angle) and then slowly withdraw water (receding angle) while recording the contact angle.[12]
-
Sliding Angle Measurement: Place a droplet of a specific volume on the coated substrate mounted on a tilting stage. Gradually incline the stage until the droplet begins to roll off. The angle of inclination at which the droplet starts to move is the sliding angle.[13][14]
Mechanical Durability: Taber Abrasion Resistance Test (ASTM D4060)
This test evaluates the resistance of a coating to abrasion.[15][16][17][18][19]
Materials and Equipment:
-
Taber Abraser
-
Abrasive wheels (e.g., CS-10 or CS-17)
-
Weights (e.g., 500g or 1000g)
-
Coated panels (typically 10x10 cm with a central hole)
-
Analytical balance
Procedure:
-
Sample Preparation: Prepare coated panels of the specified dimensions and condition them at a controlled temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours.[15]
-
Initial Measurement: Weigh the coated panel to the nearest 0.1 mg.
-
Abrasion Test: Mount the panel on the turntable of the Taber Abraser. Lower the abrasive wheels onto the coating surface with a specified load.
-
Cycles: Run the abrader for a predetermined number of cycles (e.g., 1000 cycles).[19]
-
Final Measurement: After the specified number of cycles, remove the panel, clean off any debris, and reweigh it.
-
Calculation: The abrasion resistance is reported as the weight loss in milligrams per a certain number of cycles.[6]
Chemical Resistance Test (Based on ISO 2812)
This test assesses the resistance of a coating to various liquids.[20][21][22][23][24]
Materials and Equipment:
-
Coated panels
-
Test liquids (e.g., acids, bases, solvents relevant to the intended application)
-
Immersion tanks or beakers
-
Absorbent material (for spot testing)
Procedure (Immersion Method):
-
Sample Preparation: Prepare coated panels, ensuring the edges are also coated or otherwise protected.
-
Immersion: Partially or fully immerse the coated panels in the test liquid at a specified temperature for a defined period.[21]
-
Evaluation: After the immersion period, remove the panels, rinse with a suitable solvent, and dry them.
-
Assessment: Visually inspect the coating for any changes, such as blistering, discoloration, swelling, or loss of adhesion. Quantitative measurements like changes in gloss or hardness can also be performed.
Logical Workflow for Siloxane Selection
The selection of the optimal siloxane compound is a multi-faceted decision that depends on the specific requirements of the application. The following diagram illustrates a logical workflow to guide this selection process.
Caption: Siloxane selection workflow based on application requirements and performance evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Adaptive Wetting of Polydimethylsiloxane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PDMS (Polydimethylsiloxane) – Chemical Resistance Chart [blog.darwin-microfluidics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. measurlabs.com [measurlabs.com]
- 12. biolinscientific.com [biolinscientific.com]
- 13. dropletlab.com [dropletlab.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. testextextile.com [testextextile.com]
- 16. taberindustries.com [taberindustries.com]
- 17. micomlab.com [micomlab.com]
- 18. eurolab.net [eurolab.net]
- 19. contegointernational.com [contegointernational.com]
- 20. CHEMICAL RESISTANCE [nonachem.com]
- 21. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 22. industrialphysics.com [industrialphysics.com]
- 23. sciomax.com [sciomax.com]
- 24. scribd.com [scribd.com]
Benchmarking the stability of silyl ethers under various reaction conditions
For researchers, scientists, and drug development professionals, the judicious selection of protecting groups is a critical determinant of success in complex molecule synthesis. Among the myriad of choices, silyl (B83357) ethers stand out for their versatility, ease of installation, and tunable stability, making them indispensable for the temporary masking of hydroxyl groups. This guide provides an objective comparison of the stability of common silyl ethers under various reaction conditions, supported by experimental data and detailed protocols to inform strategic synthetic planning.
The stability of a silyl ether is primarily governed by the steric bulk of the substituents attached to the silicon atom. Larger, more sterically hindered groups impede the approach of reagents to the silicon-oxygen bond, thereby enhancing the stability of the protecting group.[1] This principle allows for the selective protection and deprotection of multiple hydroxyl groups within the same molecule, a cornerstone of modern synthetic strategy.
Relative Stability and Cleavage Conditions
The choice of a silyl ether protecting group is dictated by the specific reaction conditions it needs to withstand. The following tables summarize the relative stability and common cleavage conditions for some of the most frequently used silyl ethers: Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBS/TBDMS), tert-Butyldiphenylsilyl (TBDPS), and Triisopropylsilyl (TIPS).
Table 1: Relative Rates of Cleavage for Common Silyl Ethers
| Silyl Ether | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBS | 20,000 | ~20,000 |
| TBDPS | 5,000,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
Data compiled from multiple sources.[2][3]
Table 2: Common Deprotection Reagents and Conditions
| Silyl Ether | Acidic Cleavage | Basic Cleavage | Fluoride-Mediated Cleavage |
| TMS | Very labile; cleaved by weak acids like silica (B1680970) gel, AcOH in THF/H₂O.[1] | Cleaved by mild bases such as K₂CO₃ in methanol.[1] | Rapidly cleaved by TBAF in THF.[1] |
| TES | Cleaved by stronger acids like CSA in MeOH.[1] Can be selectively cleaved in the presence of TBS. | More stable than TMS but can be cleaved by stronger basic conditions. | Cleaved by TBAF in THF. |
| TBS | Stable to mild acids; requires stronger conditions like CSA in MeOH for several hours.[1] | Stable to aqueous bases.[4] | Commonly cleaved by TBAF in THF.[1][4] |
| TBDPS | The most stable among common silyl ethers to acidic cleavage.[1] | Comparably stable to TBS in basic conditions. | Cleaved by TBAF in THF, often requiring longer reaction times or elevated temperatures. |
| TIPS | Highly stable to acidic conditions.[1] | The most stable among common silyl ethers to basic cleavage.[1] | Cleaved by TBAF in THF, often requiring longer reaction times.[1] |
Abbreviations: TMS (Trimethylsilyl), TES (Triethylsilyl), TBS/TBDMS (tert-Butyldimethylsilyl), TBDPS (tert-Butyldiphenylsilyl), TIPS (Triisopropylsilyl), AcOH (Acetic Acid), CSA (Camphorsulfonic Acid), TBAF (Tetrabutylammonium Fluoride), THF (Tetrahydrofuran), MeOH (Methanol).
Stability Towards Other Reagents
Beyond acidic, basic, and fluoride-mediated cleavage, the stability of silyl ethers towards other common reagents is a crucial consideration in synthetic design.
-
Oxidizing and Reducing Agents: Generally, silyl ethers are stable to a wide range of oxidizing and reducing agents. For instance, TBS ethers are resistant to many common oxidants and reductants.[5][6]
-
Organometallic Reagents: Silyl ethers are widely used to protect alcohols from strongly basic and nucleophilic organometallic reagents such as Grignard and organolithium reagents.[5][7]
Experimental Protocols
Detailed and reproducible experimental procedures are essential for successful synthesis. The following are representative protocols for the cleavage of silyl ethers under different conditions.
Acid-Catalyzed Deprotection of a tert-Butyldimethylsilyl (TBS) Ether
This protocol is suitable for the removal of a TBS ether in the presence of more robust protecting groups.
Reagents and Materials:
-
TBS-protected alcohol
-
Acetic acid (glacial)
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the TBS-protected alcohol in a 3:1:1 mixture of THF:acetic acid:water.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrate.[4]
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the product with ethyl acetate (3 x reaction volume).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography if necessary.
Fluoride-Mediated Deprotection of a tert-Butyldimethylsilyl (TBS) Ether
This is a very common and generally mild method for the cleavage of TBS ethers.
Reagents and Materials:
-
TBS-protected alcohol
-
Tetrabutylammonium fluoride (B91410) (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TBS-protected alcohol in anhydrous THF.
-
Add a 1 M solution of TBAF in THF (typically 1.1 to 1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture and monitor by TLC. Reaction is typically complete within 1-2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x reaction volume).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.[4]
Visualizing Silyl Ether Stability and Workflow
General Experimental Workflow
The following diagram outlines the typical workflow for the protection of an alcohol as a silyl ether and its subsequent deprotection.
Caption: General workflow for silyl ether protection and deprotection.
Relative Stability of Silyl Ethers
This diagram illustrates the relative stability of common silyl ethers under acidic, basic, and fluoride-mediated deprotection conditions.
Caption: Relative stability of common silyl ethers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. Protecting Alcohols from Organometallics Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Safety Operating Guide
Navigating the Safe Disposal of 1,2-Bis(trimethylsiloxy)ethane: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 1,2-Bis(trimethylsiloxy)ethane, a flammable and irritant compound. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel.
Operational and Disposal Plan
The disposal of 1,2-Bis(trimethylsiloxy)ethane must be managed with careful consideration of its chemical properties. It is classified as a flammable liquid and vapor that can cause skin and eye irritation.[1] Therefore, disposal must be conducted in accordance with all local, state, and federal regulations.
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
Before handling 1,2-Bis(trimethylsiloxy)ethane for disposal, it is imperative to be equipped with the appropriate PPE. This includes:
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Use protective gloves resistant to chemicals.[1][2]
-
Skin Protection: Wear appropriate protective clothing to prevent skin exposure.[1][2]
Ensure that work is conducted in a well-ventilated area, and keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][2] Smoking is strictly prohibited in the handling area.[1][2]
Step 2: Waste Collection
All waste containing 1,2-Bis(trimethylsiloxy)ethane, including unused product and contaminated materials, should be collected in a designated, properly labeled, and sealed container. The container must be suitable for flammable liquids.
Step 3: Disposal Method
The primary recommended method for the disposal of 1,2-Bis(trimethylsiloxy)ethane is through an approved hazardous waste disposal facility.
-
Incineration: This is a suggested method of disposal.[1]
-
Licensed Waste Disposal Facility: The contents and container must be disposed of by a licensed waste disposal facility.[1][3]
Crucially, do not dispose of 1,2-Bis(trimethylsiloxy)ethane into the sewer system. [1][3] This is because the substance can hydrolyze on contact with water, forming ethylene (B1197577) glycol.[1]
Step 4: Handling Spills
In the event of a spill, contain the material using dikes or absorbents to prevent it from entering sewers or streams.[3] Collect the absorbed material and place it into a suitable container for disposal.
Chemical and Safety Data
For quick reference, the following table summarizes key quantitative data for 1,2-Bis(trimethylsiloxy)ethane.
| Property | Value |
| Flash Point | 46 °C / 114.8 °F[2] |
| Boiling Point | 165 - 166 °C / 329 - 330.8 °F[2] |
| Density | 0.842 g/mL at 25 °C |
| Molecular Weight | 206.43 g/mol [4] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of 1,2-Bis(trimethylsiloxy)ethane.
Caption: Disposal workflow for 1,2-Bis(trimethylsiloxy)ethane.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1,2-Bis(trimethylsiloxy)ethane
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of 1,2-Bis(trimethylsiloxy)ethane (CAS No. 7381-30-8), ensuring that your work is conducted with the highest safety standards.
Chemical Profile and Hazards
1,2-Bis(trimethylsiloxy)ethane is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] It is crucial to be aware of its properties to handle it safely. This compound is also moisture-sensitive, which necessitates specific storage conditions.[1][3]
Key Physical and Chemical Properties
A summary of the key quantitative data for 1,2-Bis(trimethylsiloxy)ethane is presented below for easy reference.
| Property | Value |
| CAS Number | 7381-30-8 |
| Molecular Formula | C8H22O2Si2 |
| Molecular Weight | 206.43 g/mol |
| Appearance | Colorless clear liquid |
| Boiling Point | 165 - 166 °C |
| Flash Point | 51 °C (closed cup) |
| Density | 0.842 g/cm³ at 25 °C |
(Source: ChemicalBook, Sigma-Aldrich)[1][4][5]
Operational Plan: From Preparation to Disposal
A systematic approach to handling 1,2-Bis(trimethylsiloxy)ethane is essential to minimize risks. The following step-by-step guidance outlines the procedures for safe use, from initial preparation to final disposal.
Engineering Controls and Personal Protective Equipment (PPE)
Prior to handling, ensure that the work area is equipped with adequate engineering controls and that the appropriate PPE is worn.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapor or mist.[2][6] Ensure that eyewash stations and safety showers are readily accessible.[3]
-
Personal Protective Equipment (PPE): The following PPE is mandatory:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[7][8]
-
Hand Protection: Chemical-resistant gloves, such as butyl rubber or nitrile, are essential to prevent skin contact.[8][9]
-
Body Protection: A lab coat, apron, or chemical-resistant suit should be worn to protect the skin.[7][8][10]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with appropriate cartridges should be used.[5][11]
-
Safe Handling and Use
Adherence to safe handling practices is critical to prevent accidents and exposure.
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, as the substance is flammable.[1][2][3]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][2][3] Use non-sparking tools.[2][3]
-
Avoiding Contact: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[2][6]
-
Moisture Sensitivity: As the compound is moisture-sensitive, handle it in a dry environment and keep containers tightly closed when not in use.[1][3]
Storage
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.
-
Container: Store in a tightly closed, properly labeled container.[1][2][3]
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and alkalis.[1][2][3]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is necessary.
-
Spill Response: In case of a spill, remove all sources of ignition.[1] Absorb the spill with an inert material and place it in a suitable container for disposal.[6]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1]
-
In all cases of exposure, seek immediate medical attention.[1]
-
Disposal Plan
Proper disposal of 1,2-Bis(trimethylsiloxy)ethane and its containers is an essential part of the laboratory workflow to ensure environmental safety and regulatory compliance.
-
Waste Characterization: The waste is considered hazardous due to its flammability and irritant properties.
-
Disposal Method: Dispose of the chemical and any contaminated materials through a licensed waste disposal company.[2][3] Incineration in a permitted hazardous waste incinerator is a recommended disposal method.[2] Do not dispose of it down the drain.[2]
-
Container Disposal: Empty containers may retain flammable vapors and should be handled with care.[2] They should be disposed of in the same manner as the chemical.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of 1,2-Bis(trimethylsiloxy)ethane, from preparation to disposal.
Caption: Workflow for Safe Handling of 1,2-Bis(trimethylsiloxy)ethane.
References
- 1. 1,2-Bis(trimethylsilyloxy)ethane - Safety Data Sheet [chemicalbook.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. fishersci.com [fishersci.com]
- 4. 1,2-Bis(trimethylsilyloxy)ethane | 7381-30-8 [chemicalbook.com]
- 5. 1,2-Bis(trimethylsiloxy)ethane 98 7381-30-8 [sigmaaldrich.com]
- 6. gelest.com [gelest.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 9. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 10. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 11. hazmatschool.com [hazmatschool.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
